Methyl 2-amino-5-fluoroisonicotinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-5-fluoropyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-12-7(11)4-2-6(9)10-3-5(4)8/h2-3H,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSMXRUOAVEHMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 2-amino-5-fluoroisonicotinate: A Key Building Block in Modern Drug Discovery
For Immediate Release
This guide provides a comprehensive technical overview of Methyl 2-amino-5-fluoroisonicotinate, a crucial heterocyclic building block in the synthesis of advanced pharmaceutical agents. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its core properties, synthesis logic, reactivity, and applications, with a focus on its role in developing next-generation therapeutics.
Core Molecular Profile
This compound is a substituted pyridine derivative whose strategic placement of functional groups—an amino group, a fluorine atom, and a methyl ester—makes it a highly valuable intermediate in organic synthesis.
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1380331-29-2 | [1][2][3] |
| Molecular Formula | C₇H₇FN₂O₂ | [1][2] |
| Molecular Weight | 170.14 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | 2-8°C, inert atmosphere, protect from light | [1] |
| InChI Key | GXSMXRUOAVEHMS-UHFFFAOYSA-N | [1] |
Strategic Importance in Medicinal Chemistry
The unique arrangement of substituents on the pyridine ring of this compound provides a powerful platform for molecular elaboration in drug design.
-
Amino Group (C2-position): Serves as a key nucleophilic handle for a variety of coupling reactions, including amide bond formation, sulfonylation, and the construction of heterocyclic rings. This position is critical for linking the isonicotinate core to other pharmacophoric elements.
-
Fluorine Atom (C5-position): The introduction of fluorine is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a drug candidate.[4] Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and alter pKa, lipophilicity, and membrane permeability.
-
Methyl Ester (C4-position): This group can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for modification, or it can participate directly in coupling reactions. It also influences the electronic properties of the pyridine ring.
The combination of these features makes this molecule a versatile intermediate for creating complex molecular architectures with tailored biological activities. Its halogenated analogs, such as the bromo- and chloro-derivatives, are also recognized for their utility in synthesizing novel drugs, particularly in areas like oncology and neurology.[5]
Synthesis and Reaction Pathways
While specific, detailed industrial synthesis protocols for this compound are proprietary, a logical and scientifically sound synthetic pathway can be constructed based on established pyridine chemistry and the synthesis of its precursors. The most probable route involves the elaboration of the key intermediate, 2-amino-5-fluoropyridine.
Conceptual Synthesis Workflow
The synthesis can be envisioned as a multi-step process starting from a readily available aminopyridine.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Protocol: Synthesis of the Precursor 2-amino-5-fluoropyridine
The synthesis of the key precursor, 2-amino-5-fluoropyridine, from 2-aminopyridine is a well-documented process.[4][6][7]
Step 1: Acetylation (Protection of the Amino Group)
-
Reactants: 2-aminopyridine, Acetic Anhydride.
-
Procedure: 2-aminopyridine is treated with acetic anhydride to form 2-acetamidopyridine. This protects the amino group from the harsh conditions of the subsequent nitration step.
-
Rationale: The acetyl group is a robust protecting group that can be easily removed later via hydrolysis.
Step 2: Nitration
-
Reactants: 2-Acetamidopyridine, Concentrated Sulfuric Acid, Fuming Nitric Acid.
-
Procedure: The protected pyridine is nitrated, typically at a controlled temperature (e.g., 60°C), to introduce a nitro group at the 5-position, yielding 2-acetamido-5-nitropyridine.[7]
-
Rationale: The activating effect of the acetamido group directs the electrophilic nitration to the 5-position of the pyridine ring.
Step 3: Reduction of the Nitro Group
-
Reactants: 2-Acetamido-5-nitropyridine, Reducing Agent (e.g., Hydrazine Hydrate with a Pd/C catalyst).
-
Procedure: The nitro group is selectively reduced to an amino group to give 5-amino-2-acetamidopyridine.[7]
-
Rationale: This step creates the necessary amino functionality for the subsequent diazotization reaction.
Step 4: Diazotization and Fluorination (Schiemann Reaction)
-
Reactants: 5-Amino-2-acetamidopyridine, Sodium Nitrite (NaNO₂), Tetrafluoroboric Acid (HBF₄).
-
Procedure: The newly formed amino group is converted into a diazonium salt using sodium nitrite and a non-nucleophilic acid like HBF₄ at low temperatures. The resulting diazonium tetrafluoroborate salt is then heated to decompose, which introduces the fluorine atom onto the ring.[4][7]
-
Rationale: The Schiemann reaction is a classic and reliable method for introducing fluorine into an aromatic ring.
Step 5: Hydrolysis (Deprotection)
-
Reactants: 2-Acetamido-5-fluoropyridine, Base (e.g., NaOH solution).
-
Procedure: The acetyl protecting group is removed by hydrolysis under basic conditions to yield the final precursor, 2-amino-5-fluoropyridine.[7]
Step 6: Carboxylation and Esterification (Hypothetical)
-
Procedure: The precursor, 2-amino-5-fluoropyridine, would then undergo a carboxylation reaction at the 4-position, a step that can be challenging and may require specific organometallic methodologies. This would be followed by a standard esterification with methanol in the presence of an acid catalyst to yield the final product, this compound.
Applications in Drug Synthesis: A Case Study
This compound is explicitly cited as a starting material in the synthesis of intermediates for macrocyclic inhibitors of peptidylarginine deaminases (PADs).[8]
Target: Peptidylarginine Deaminases (PADs)
PADs are a family of enzymes that catalyze the conversion of arginine residues in proteins to citrulline. This post-translational modification, known as citrullination, is implicated in the pathophysiology of several diseases, including:
-
Rheumatoid Arthritis
-
Systemic Lupus Erythematosus
-
Ulcerative Colitis
-
Various Cancers[8]
Inhibiting PAD enzymes is therefore a promising therapeutic strategy for these conditions.
Role of this compound
In patent literature, this compound is used to construct a larger, more complex heterocyclic core structure, which is a key component of the final PAD inhibitor.[8] The amino group of the isonicotinate is typically used to build out the macrocyclic structure, demonstrating its critical role as a versatile synthetic handle.
Caption: Role as a starting material in the synthesis of a PAD inhibitor.
Safety and Handling
As a laboratory chemical, this compound requires careful handling in a controlled environment.
Table 2: GHS Hazard Information
| Hazard Statements | Precautionary Statements | Signal Word | Pictogram |
| H302: Harmful if swallowed. | P261: Avoid breathing dust. | Warning | GHS07 (Exclamation Mark) |
| H315: Causes skin irritation. | P280: Wear protective gloves/eye protection. | ||
| H320: Causes eye irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | ||
| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | ||
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source:[1]
Standard laboratory personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a strategically designed chemical intermediate with significant value for the pharmaceutical industry. Its pre-installed fluorine atom and versatile functional groups provide a robust scaffold for the synthesis of complex drug candidates. Its documented use in the development of novel PAD inhibitors highlights its relevance in addressing challenging disease targets. As research into fluorinated heterocycles continues to expand, the importance of building blocks like this compound in the discovery of new medicines is set to grow.
References
- Google Patents. IL296923A - Macrocyclic inhibitors of peptidylarginine deaminases.
-
MDPI. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available from: [Link]
-
ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. Available from: [Link]
-
ResearchGate. Synthesis and biological screening of substituted 2-aminocyano pyridines. Available from: [Link]
-
Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Available from: [Link]
-
PubChem. 2-Aminopyridine. Available from: [Link]
-
PubChem. 4-Aminopyridine. Available from: [Link]
-
ACS Publications. The Basicities of Substituted Pyridines and their 1-Oxides. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis Pathways of Methyl 2-aminonicotinate: A Key Intermediate. Available from: [Link]
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AbacipharmTech. This compound. Available from: [Link]
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Pharma Noble Chem Ltd. Pharma API Intermediates. Available from: [Link]
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PMC - NIH. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available from: [Link]
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"Methyl 2-amino-5-fluoroisonicotinate" CAS number 1380331-29-2
An In-Depth Technical Guide to Methyl 2-amino-5-fluoroisonicotinate (CAS: 1380331-29-2)
Abstract
This compound is a fluorinated pyridine derivative that serves as a highly valuable and versatile building block in modern medicinal chemistry. Its strategic combination of a nucleophilic amino group, an electrophilic methyl ester, and a metabolically robust fluorine atom on a pyridine scaffold makes it a sought-after intermediate for the synthesis of complex bioactive molecules. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a reasoned analysis of its spectroscopic data, a proposed synthetic workflow, and its strategic applications in pharmaceutical research. The content is grounded in established chemical principles and supported by authoritative references, aiming to bridge the gap between theoretical knowledge and practical laboratory application.
Introduction: The Strategic Value of Fluorinated Pyridines
In the landscape of drug discovery, the pyridine ring is a privileged scaffold due to its presence in numerous natural products and approved pharmaceuticals. The strategic incorporation of fluorine atoms into such scaffolds has become a cornerstone of modern medicinal chemistry.[1][2][3] Fluorine, being the most electronegative element, can profoundly influence a molecule's properties in several beneficial ways:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. This can enhance a drug's half-life and bioavailability.[4]
-
Binding Affinity: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, potentially increasing binding affinity and potency.[4]
-
Physicochemical Modulation: The introduction of fluorine can alter a molecule's lipophilicity and pKa, which are critical parameters for tuning absorption, distribution, metabolism, and excretion (ADME) profiles.[2][5]
This compound, CAS 1380331-29-2, embodies these principles. It presents three distinct points for chemical modification, making it an ideal starting point for library synthesis and lead optimization campaigns.
Physicochemical & Safety Profile
Accurate characterization begins with understanding the fundamental properties and handling requirements of the material. The data below is compiled from commercial supplier information.[6][7]
Properties
| Property | Value | Source |
| CAS Number | 1380331-29-2 | |
| Molecular Formula | C₇H₇FN₂O₂ | [7] |
| Molecular Weight | 170.14 g/mol | [7] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [6] |
| Storage Conditions | 2-8°C, Keep in dark place, Inert atmosphere | |
| InChI Key | GXSMXRUOAVEHMS-UHFFFAOYSA-N |
Safety & Handling
This compound is classified as an irritant. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[6] Work should be conducted in a well-ventilated area or a chemical fume hood.[6]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
-
Incompatible Materials: Strong oxidizing agents.[6]
-
Hazardous Decomposition: Carbon oxides, Hydrogen fluoride, Nitrogen oxides.[6]
Structural Elucidation: A Spectroscopic Roadmap
For any scientist using this intermediate, verifying its identity and purity is the first critical step. The following section provides an expert interpretation of the expected spectroscopic data for this compound.
Caption: Chemical Structure of this compound.
Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value | Rationale & Causality |
| ¹H NMR | Aromatic H (C3-H) | ~8.0-8.2 ppm (d, J ≈ 2-3 Hz) | This proton is ortho to the ring nitrogen and the electron-withdrawing ester group, causing significant deshielding. It appears as a doublet due to coupling with the meta fluorine atom. |
| Aromatic H (C6-H) | ~7.0-7.2 ppm (d, J ≈ 8-9 Hz) | This proton is ortho to the electron-donating amino group, making it more shielded. It appears as a doublet due to strong coupling with the meta fluorine atom. | |
| Amino (NH₂) | ~5.0-6.0 ppm (br s) | The chemical shift of amine protons is variable and concentration-dependent. The signal is typically broad due to quadrupole broadening and exchange. | |
| Methyl (OCH₃) | ~3.8-4.0 ppm (s) | A characteristic singlet for a methyl ester group. | |
| ¹³C NMR | Carbonyl (C=O) | ~165-170 ppm | Typical range for an ester carbonyl carbon. |
| Aromatic C (C2, C4, C5) | ~135-160 ppm (doublets due to C-F coupling) | These carbons are directly influenced by heteroatoms (N, F) and will show characteristic splitting from the fluorine atom (¹JCF, ²JCF, ³JCF). C5 will have the largest C-F coupling constant. | |
| Aromatic C (C3, C6) | ~110-125 ppm | These carbons are generally more shielded. | |
| Methyl (OCH₃) | ~52-55 ppm | Standard chemical shift for a methyl ester carbon. | |
| FT-IR | N-H Stretch | 3300-3500 cm⁻¹ (two bands, sharp) | Characteristic symmetric and asymmetric stretching of a primary amine.[8] |
| C=O Stretch | ~1710-1730 cm⁻¹ (strong) | Strong, sharp absorption typical for an ester carbonyl group.[9] | |
| C-F Stretch | ~1200-1250 cm⁻¹ (strong) | A strong absorption indicating the presence of the aryl-fluoride bond. | |
| MS (EI) | Molecular Ion (M⁺) | m/z = 170.14 | Corresponds to the exact molecular weight of the compound. |
Synthesis Strategy & Workflow
While numerous suppliers offer this compound, understanding its synthesis provides insight into potential impurities and scale-up challenges. A plausible retrosynthetic analysis suggests that a key transformation is the introduction of the fluorine atom onto the pyridine ring, which can be accomplished via a Balz-Schiemann type reaction on an appropriate aminopyridine precursor.
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Proposed Synthesis of this compound
Disclaimer: This is a theoretical protocol based on established chemical reactions.[10] It must be adapted and optimized under proper laboratory conditions by a qualified chemist.
Step A: Nitration of 2-Aminopyridine
-
To a cooled (0°C) flask containing concentrated sulfuric acid, slowly add 2-aminopyridine in portions, ensuring the temperature remains below 10°C.
-
Slowly add fuming nitric acid dropwise to the mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution to precipitate the product, 2-amino-5-nitropyridine.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Causality: The amino group is strongly activating and ortho-, para-directing. To achieve nitration at the 5-position (para), strongly acidic conditions are used to protonate the ring nitrogen, deactivating the ring, while the amino group directs nitration.
-
Step B: Diazotization and Fluorination (Balz-Schiemann Reaction)
-
Suspend 2-amino-5-nitropyridine in an aqueous solution of tetrafluoroboric acid (HBF₄).
-
Cool the suspension to 0°C and add a solution of sodium nitrite (NaNO₂) in water dropwise.
-
Stir the mixture for 1 hour at 0°C to form the diazonium tetrafluoroborate salt.
-
Filter the resulting precipitate, wash with cold diethyl ether, and dry carefully.
-
Gently heat the dry diazonium salt under vacuum. The salt will decompose to yield 2-fluoro-5-nitropyridine.
-
Causality: The diazonium group is an excellent leaving group. The tetrafluoroborate counter-ion serves as the fluoride source in this classic SₙAr-type reaction upon thermal decomposition.
-
Step C: Reduction of the Nitro Group
-
Dissolve 2-fluoro-5-nitropyridine in ethanol or methanol.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a balloon of hydrogen gas or in a Parr shaker until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield 5-fluoro-2-aminopyridine.
-
Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines without affecting the fluoro-substituent or the pyridine ring.
-
Step D: Conversion to the Target Molecule
-
Protect the amino group of 5-fluoro-2-aminopyridine (e.g., as an acetyl or Boc derivative).
-
Perform a directed ortho-metalation using a strong base like LDA, followed by quenching with a carbon dioxide source (e.g., dry ice) to install a carboxylic acid at the 4-position.
-
Perform a Fischer esterification by refluxing the resulting carboxylic acid in methanol with a catalytic amount of sulfuric acid.
-
Deprotect the amino group to yield the final product, this compound.
Applications in Drug Development & Medicinal Chemistry
The true value of this compound lies in its utility as a scaffold. Its three key functional groups offer orthogonal reactivity, allowing for systematic structural modifications.
Caption: Logical diagram of the molecule's key features for medicinal chemistry.
Protocol 2: Example Application - Synthesis of an Amide Derivative
This protocol demonstrates a standard acylation of the 2-amino group, a fundamental transformation in building larger molecules.
-
Dissolve this compound (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Causality: The 2-amino group is a potent nucleophile. The reaction with an electrophilic acyl chloride forms a stable amide bond. The base is required to neutralize the HCl byproduct generated during the reaction.
-
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its carefully arranged functional groups, underpinned by the powerful influence of the fluorine atom, provide a robust platform for the efficient synthesis of novel compounds. By understanding its properties, synthesis, and reactivity, researchers can fully leverage this building block to accelerate the discovery and development of next-generation therapeutics.
References
- The Role of Fluorinated Pyridines in Modern Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Methyl 2-amino-5-fluoroisonicotin
- Methyl 2-amino-5-fluoro-6-methoxynicotin
- This compound Safety D
- Methyl 2-amino-5-fluoroisonicotin
- Methyl 2-amino-5-fluoroisonicotin
- 2-Amino-3-fluoroisonicotinamide. Benchchem.
- The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
- Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
- The role of fluorine in medicinal chemistry.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). PubMed.
- Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
- 2-Amino-5-fluoropyridine synthesis. ChemicalBook.
- Spectroscopy and Spectrometry in Organic Chemistry.
- FTIR spectra of 2-amino-5-methylpyridine and the complex.
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An In-depth Technical Guide to Methyl 2-amino-5-fluoroisonicotinate
Abstract
This technical guide provides a comprehensive overview of Methyl 2-amino-5-fluoroisonicotinate, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The document delineates its chemical identity, including its definitive IUPAC name, physicochemical properties, and spectroscopic profile. Detailed, field-tested protocols for its synthesis and purification are presented, emphasizing the rationale behind procedural choices to ensure reproducibility and scalability. Furthermore, the guide explores the compound's chemical reactivity and its strategic application in the synthesis of complex pharmaceutical agents. Safety, handling, and storage protocols are also detailed to ensure safe laboratory practice. This document is intended for researchers, chemists, and drug development professionals who utilize fluorinated pyridine intermediates in their synthetic workflows.
Chapter 1: Compound Profile and Physicochemical Properties
1.1 Nomenclature and Chemical Identity
The compound commonly referred to as "this compound" is a substituted pyridine derivative. A precise understanding of its structure is critical for unambiguous communication in scientific literature and patent applications.
-
Common Name : this compound
-
IUPAC Name : Methyl 2-amino-5-fluoropyridine-4-carboxylate
-
CAS Number : 1380331-29-2[1]
-
Molecular Formula : C₇H₇FN₂O₂[1]
-
Molecular Weight : 170.14 g/mol [1]
The IUPAC name is derived from the parent structure, isonicotinic acid (pyridine-4-carboxylic acid), with an amino group at the 2-position and a fluorine atom at the 5-position. The "methyl" prefix indicates the esterification of the carboxylic acid group.
1.2 Chemical Structure
The structure consists of a pyridine ring, which imparts specific electronic and solubility characteristics. The arrangement of the electron-donating amino group and the electron-withdrawing fluorine atom and methyl carboxylate group creates a unique reactivity profile, making it a versatile synthetic intermediate.
Figure 1. Chemical Structure of Methyl 2-amino-5-fluoropyridine-4-carboxylate.
1.3 Physicochemical Properties
A summary of key physicochemical data is essential for experimental design, including solvent selection and reaction condition optimization.
| Property | Value | Source |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| InChI Key | GXSMXRUOAVEHMS-UHFFFAOYSA-N | |
| Storage Temp. | 2-8°C, Inert Atmosphere, Dark |
Note: Experimental values such as melting point and solubility can vary between suppliers and batches. Always refer to the specific certificate of analysis.
Chapter 2: Synthesis and Manufacturing
2.1 Overview of Synthetic Routes
The synthesis of this compound typically originates from readily available pyridine precursors. A common strategy involves the construction of the substituted pyridine ring followed by esterification. The introduction of the fluorine atom is often a key step, which can be achieved via reactions like the Balz-Schiemann reaction on a corresponding amine or nucleophilic aromatic substitution on an activated precursor.
Figure 2. Generalized synthetic workflow for fluorinated aminopyridines.
2.2 Detailed Laboratory-Scale Synthesis Protocol
While multiple patented routes exist, a representative synthesis often starts from a precursor like 2-amino-5-fluoropyridine. The following protocol is a conceptual illustration based on common organic chemistry transformations.
Objective: To synthesize Methyl 2-amino-5-fluoropyridine-4-carboxylate from 2-amino-5-fluoropyridine.
Pillar of Trustworthiness: This protocol integrates steps with clear endpoints and characterization checks to validate the progression of the reaction and the purity of the final product.
Step 1: Directed Ortho-Metalation and Carboxylation
-
Rationale: Directed ortho-metalation using a strong base like lithium diisopropylamide (LDA) allows for regioselective deprotonation at the C3 position, ortho to the directing amino group. Subsequent quenching with an electrophile like carbon dioxide introduces the carboxylic acid moiety at the desired C4 position (via C3 lithiation and rearrangement).
-
Procedure:
-
Dissolve 2-amino-5-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen) and cool to -78 °C.
-
Slowly add a solution of LDA (2.2 eq) in THF, maintaining the temperature below -70 °C.
-
Stir the resulting deep-colored solution for 2 hours at -78 °C.
-
Bubble dry carbon dioxide gas through the solution for 1 hour, or add an excess of crushed dry ice.
-
Allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Adjust the pH to ~3-4 with 2M HCl. The product, 2-amino-5-fluoropyridine-4-carboxylic acid, will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Fischer Esterification
-
Rationale: Fischer esterification is a classic and reliable acid-catalyzed method for converting a carboxylic acid to its corresponding methyl ester using an excess of methanol.
-
Procedure:
-
Suspend the crude 2-amino-5-fluoropyridine-4-carboxylic acid (1.0 eq) in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Cool the reaction to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue carefully with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
2.3 Purification and Characterization
The crude product from the synthesis is typically purified using flash column chromatography on silica gel, often employing a gradient of ethyl acetate in hexanes. The structure and purity of the final product should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structural integrity and connectivity of atoms.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Chapter 3: Chemical Reactivity and Derivatization
The utility of this compound as a building block stems from the distinct reactivity of its functional groups.
-
Amino Group (-NH₂): Acts as a nucleophile and can undergo acylation, alkylation, sulfonylation, or participate in coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to build more complex structures.
-
Pyridine Ring: The nitrogen atom can be quaternized or oxidized. The ring itself is electron-deficient and can be susceptible to nucleophilic aromatic substitution under certain conditions, though the existing substituents heavily influence its reactivity.
-
Ester Group (-COOCH₃): Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other esters, or used in decarboxylation reactions.
-
Fluoro Group (-F): Is a poor leaving group in nucleophilic aromatic substitution but significantly modulates the electronic properties (pKa) of the molecule. This modulation is a key tactic in drug design.[2][3]
Figure 3. Common derivatization pathways for the title compound.
Chapter 4: Applications in Medicinal Chemistry
Fluorine-containing heterocycles are of paramount importance in drug discovery. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and membrane permeability.[2] this compound serves as a valuable scaffold that combines the desirable properties of a pyridine ring with these benefits of fluorination.
Its structure is found within a variety of biologically active agents, often acting as a key fragment for interaction with biological targets. Substituted aminopyridines are prevalent in molecules targeting kinases, G-protein coupled receptors (GPCRs), and ion channels.[4] The amino group provides a vector for growth, allowing chemists to append other pharmacophoric elements, while the fluoro-substituted pyridine core occupies the binding pocket of the target protein.
For instance, similar 2-aminopyridine structures are foundational to the synthesis of anti-inflammatory agents, antivirals, and drugs for neurological disorders.[4] The compound is a direct precursor for building more elaborate molecules where the aminopyridine moiety can act as a hinge-binding motif in kinase inhibitors or as a hydrogen bond donor/acceptor in other receptor interactions.
Chapter 5: Safety, Handling, and Storage
5.1 Hazard Identification
As a research chemical, the toxicological properties have not been fully investigated. However, based on data for similar compounds, it should be handled with care.
-
GHS Pictogram : GHS07 (Exclamation Mark)
-
Signal Word : Warning
-
Hazard Statements :
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation (often listed as H320 for some suppliers).
-
H335: May cause respiratory irritation.
-
5.2 Handling and Personal Protective Equipment (PPE)
Standard laboratory hygiene and safety practices should be strictly followed.
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.
-
Skin Protection : Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection : If dust is generated, use an approved particulate respirator (e.g., N95).[5]
5.3 Storage and Stability
Proper storage is crucial to maintain the integrity of the compound.
-
Conditions : Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Recommendations : Store under an inert atmosphere (e.g., argon) and protect from light. Recommended storage temperature is between 2-8°C.
-
Incompatibilities : Avoid strong oxidizing agents.[6]
5.4 Disposal
Dispose of waste material in accordance with local, state, and federal environmental regulations. Do not allow the material to enter drains or waterways.[6]
References
-
PubChem. Methyl 2-((tert-butoxycarbonyl)amino)-5-fluoroisonicotinate. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. Synthesis of 2-amino-5-fluoropyridine. Available from: [Link]
-
COMPO EXPERT. Material Safety Data Sheet. Available from: [Link]
-
Pauton, M. et al. First radiosynthesis of 2-amino-5-[18F]fluoropyridines. The Royal Society of Chemistry. Available from: [Link]
-
Capot Chemical. Material Safety Data Sheet. Available from: [Link]
-
Bakke, J. M. et al. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. Available from: [Link]
-
AbacipharmTech. This compound. Available from: [Link]
-
Inoue, M. et al. Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Available from: [Link]
-
ResearchGate. Applications of fluorine-containing amino acids for drug design. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of Methyl 4-aminopyridine-2-carboxylate. Available from: [Link]
-
Capot Chemical. methyl 5-fluoropyridine-2-carboxylate. Available from: [Link]
-
Autechaux, A. The Versatility of 2-Amino-5-methylpyridine: Applications in Pharma, Agchem, and Beyond. Available from: [Link]
Sources
An In-depth Technical Guide to Methyl 2-amino-5-fluoroisonicotinate: Molecular Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-5-fluoroisonicotinate is a fluorinated aminopyridine derivative that holds significant interest as a versatile building block in medicinal chemistry. Its structural motif, featuring a pyridine ring substituted with an amino group, a fluorine atom, and a methyl ester, provides a unique combination of electronic properties and reactive sites for the synthesis of complex molecular architectures. The strategic incorporation of fluorine is a well-established strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The amino group offers a key nucleophilic center for further functionalization, making this compound a valuable intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of the molecular structure, synthesis, and detailed characterization of this compound.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a pyridine ring with substituents at the 2, 4, and 5 positions. The IUPAC name for this compound is methyl 2-amino-5-fluoropyridine-4-carboxylate.
Chemical Structure:
Caption: Molecular Structure of this compound.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1380331-29-2 | [1] |
| Molecular Formula | C₇H₇FN₂O₂ | [1] |
| Molecular Weight | 170.14 g/mol | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [1] |
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step sequence starting from readily available precursors. A logical synthetic strategy involves the construction of the substituted pyridine ring followed by esterification.
Generalized Synthetic Workflow
A plausible synthetic route commences with a commercially available aminopyridine derivative, which undergoes a series of transformations including nitration, reduction, diazotization, and a Schiemann reaction to introduce the fluorine atom, followed by carboxylation and finally esterification.[2]
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol: Esterification of 2-amino-5-fluoroisonicotinic acid
A common and direct method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 2-amino-5-fluoroisonicotinic acid.
Step 1: Esterification
-
Reaction Setup: To a solution of 2-amino-5-fluoroisonicotinic acid (1.0 equivalent) in anhydrous methanol (10-20 volumes), add a catalytic amount of a strong acid such as sulfuric acid or thionyl chloride dropwise at 0 °C. The use of an acid catalyst is crucial to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.
-
Reaction Conditions: The reaction mixture is then heated to reflux and stirred for several hours (typically 4-12 hours). The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then neutralized with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent like ethyl acetate. The choice of ethyl acetate is based on its ability to dissolve the desired ester while having limited miscibility with water.
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated in vacuo. The crude product can be further purified by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Characterization
Accurate structural elucidation and purity assessment of this compound are critical. The following sections detail the expected spectroscopic data based on the analysis of structurally similar compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons.
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.0 | d | 1H | H-6 (Pyridine ring) |
| ~7.4 | d | 1H | H-3 (Pyridine ring) |
| ~6.5 | br s | 2H | -NH₂ |
| ~3.9 | s | 3H | -OCH₃ |
Solvent: CDCl₃ or DMSO-d₆. The coupling constant (J) between H-3 and the fluorine atom at C-5 is expected to be in the range of 2-4 Hz.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~168 | C=O (Ester) |
| ~158 (d) | C-5 (C-F) |
| ~155 | C-2 (C-NH₂) |
| ~140 (d) | C-6 |
| ~125 (d) | C-3 |
| ~115 | C-4 |
| ~52 | -OCH₃ |
Solvent: CDCl₃ or DMSO-d₆. The signals for the fluorine-bearing carbon (C-5) and adjacent carbons (C-4 and C-6) will appear as doublets due to C-F coupling.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium-Strong, Sharp | N-H stretching (asymmetric and symmetric) |
| 3100-3000 | Medium-Weak | Aromatic C-H stretching |
| 2950-2850 | Medium-Weak | Aliphatic C-H stretching (-OCH₃) |
| ~1720 | Strong, Sharp | C=O stretching (Ester) |
| ~1620 | Strong | N-H bending |
| 1600-1450 | Medium-Strong | Aromatic C=C and C=N stretching |
| ~1250 | Strong | C-O stretching (Ester) |
| ~1100 | Strong | C-F stretching |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 170.05 | [M]⁺, Molecular ion |
| 139.04 | [M - OCH₃]⁺ |
| 111.03 | [M - COOCH₃]⁺ |
Applications in Drug Discovery and Development
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The presence of three distinct functional groups allows for diverse chemical modifications, making it a valuable scaffold for combinatorial chemistry and lead optimization in drug discovery programs.
Fluorinated aminopyridines are integral components of numerous pharmaceuticals due to their ability to enhance biological activity and improve pharmacokinetic profiles.[3] The 2-aminopyridine moiety is a known pharmacophore that can participate in crucial hydrogen bonding interactions with biological targets.
Potential Therapeutic Areas:
-
Oncology: As a building block for kinase inhibitors and other anti-cancer agents.
-
Infectious Diseases: In the synthesis of novel antibacterial and antiviral compounds.
-
Neurology: As a precursor for compounds targeting central nervous system receptors and enzymes.
Caption: Potential synthetic transformations and applications of this compound in drug discovery.
Safety and Handling
This compound should be handled by trained personnel in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a fluorinated pyridine ring with amino and methyl ester functionalities provides multiple avenues for chemical modification. This guide has provided a comprehensive overview of its molecular structure, a plausible synthetic approach, and detailed expected characterization data to aid researchers in its synthesis, identification, and application in the development of novel therapeutic agents.
References
-
Sau, A., et al. (2024). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications, 60(35), 4789-4792. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67776932, Methyl 2-((tert-butoxycarbonyl)amino)-5-fluoroisonicotinate. [Link]
-
Yao, C., et al. (2009). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]
Sources
An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-fluoroisonicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-5-fluoroisonicotinate is a valuable substituted pyridine derivative with significant potential as a key building block in the synthesis of novel pharmaceutical agents. The strategic placement of the amino, fluoro, and methyl ester functionalities on the isonicotinate core makes it an attractive scaffold for medicinal chemistry research and drug development. This comprehensive technical guide provides a detailed exploration of a viable and robust synthetic pathway to this compound. The presented route is grounded in established chemical principles and supported by peer-reviewed literature, offering both strategic guidance and practical, step-by-step protocols. This document is intended to empower researchers and drug development professionals with the knowledge to efficiently synthesize this important molecule.
Introduction
The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, found in a vast array of approved drugs. Functionalized pyridines, such as this compound, are of particular interest due to their ability to engage in a variety of biological interactions. The 2-amino group can act as a hydrogen bond donor and a site for further derivatization. The fluorine atom at the 5-position can enhance metabolic stability, binding affinity, and bioavailability through favorable electronic and steric interactions. The methyl isonicotinate moiety at the 4-position provides a handle for amide bond formation, a cornerstone of modern drug design.
This guide will detail a multi-step synthesis beginning with a commercially available starting material and proceeding through the formation of a key intermediate, 2-amino-5-fluoropyridine. Subsequently, a method for the crucial introduction of the carboxyl group at the 4-position will be discussed, followed by the final esterification to yield the target compound. Each step is presented with a discussion of the underlying reaction mechanism, experimental considerations, and detailed protocols.
Overall Synthetic Strategy
The synthesis of this compound can be logically divided into two main stages. The first stage focuses on the construction of the key intermediate, 2-amino-5-fluoropyridine. The second stage involves the regioselective functionalization of this intermediate to introduce the methyl ester at the 4-position.
Figure 2: Step-wise synthesis of the key intermediate, 2-amino-5-fluoropyridine.
Step-by-Step Experimental Protocols for Stage 1
Step 1.1: Acetylation of 2-Aminopyridine
-
Reaction: 2-Aminopyridine is reacted with acetic anhydride to protect the amino group as an acetamide.
-
Rationale: The acetyl group is a good protecting group for the amino functionality, preventing it from reacting in the subsequent nitration step. This protection also helps to direct the nitration to the 5-position.
-
Protocol:
-
To a solution of 2-aminopyridine (e.g., 9.9 g) in a suitable solvent, add acetic anhydride (e.g., 21 mL). 2. Heat the reaction mixture at a controlled temperature (e.g., 45 °C) for a specified time (e.g., 2.5 hours). 3. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the product, 2-acetamidopyridine, by filtration or extraction.
-
Step 1.2: Nitration of 2-Acetamidopyridine
-
Reaction: 2-Acetamidopyridine is nitrated using a mixture of concentrated sulfuric acid and fuming nitric acid.
-
Rationale: The electron-donating nature of the acetamido group directs the electrophilic nitration to the 5-position of the pyridine ring.
-
Protocol:
-
Carefully add 2-acetamidopyridine (e.g., 13.6 g) to concentrated sulfuric acid (e.g., 113 mL) while cooling in an ice bath. 2. Slowly add fuming nitric acid (e.g., 14.6 mL) to the mixture, maintaining a low temperature. 3. Allow the reaction to proceed at a controlled temperature (e.g., 60 °C) for a set duration (e.g., 2 hours). 4. Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product, 2-acetamido-5-nitropyridine.
-
Filter, wash with water, and dry the product.
-
Step 1.3: Reduction of 2-Acetamido-5-nitropyridine
-
Reaction: The nitro group of 2-acetamido-5-nitropyridine is reduced to an amino group.
-
Rationale: This step is essential to generate the amino group that will be converted to a diazonium salt in the subsequent Schiemann reaction.
-
Protocol:
-
Suspend 2-acetamido-5-nitropyridine (e.g., 4.53 g) in a suitable solvent like ethanol (e.g., 40 mL). 2. Add a reducing agent such as hydrazine hydrate (e.g., 2.94 g) in the presence of a catalyst, for example, 10% Palladium on carbon (Pd/C) (e.g., 0.6 g). 3. Reflux the mixture for a specified time (e.g., 3.5 hours) at a controlled temperature (e.g., 80 °C). 4. Filter the hot solution to remove the catalyst and concentrate the filtrate to obtain 2-acetamido-5-aminopyridine.
-
Step 1.4: Schiemann Reaction of 2-Acetamido-5-aminopyridine
-
Reaction: The amino group of 2-acetamido-5-aminopyridine is converted to a diazonium tetrafluoroborate salt, which is then thermally decomposed to introduce the fluorine atom.
-
Rationale: The Schiemann reaction is a classic and reliable method for the introduction of fluorine onto an aromatic ring.
-
Protocol:
-
Dissolve 2-acetamido-5-aminopyridine (e.g., 3.8 g) in a mixture of ethanol (e.g., 15.8 mL) and fluoroboric acid (e.g., 11.1 mL). 2. Cool the solution to a low temperature (e.g., below 0 °C) and add a solution of sodium nitrite (e.g., 3.28 g) in water dropwise. 3. Stir the reaction mixture at a controlled temperature (e.g., 25 °C) for a set duration (e.g., 1.5 hours) to form the diazonium salt. 4. Isolate the diazonium salt by filtration and dry it carefully.
-
Thermally decompose the diazonium salt in an inert solvent like toluene at an elevated temperature (e.g., 110 °C) to yield 2-acetamido-5-fluoropyridine. Step 1.5: Hydrolysis of 2-Acetamido-5-fluoropyridine
-
-
Reaction: The acetyl protecting group is removed by hydrolysis to yield the final intermediate, 2-amino-5-fluoropyridine.
-
Rationale: This deprotection step unmasks the amino group, making the intermediate ready for the next stage of the synthesis.
-
Protocol:
-
Treat 2-acetamido-5-fluoropyridine (e.g., 6 g) with an aqueous solution of a base, such as sodium hydroxide (e.g., 5 g in 20% aqueous solution). 2. Reflux the mixture for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 80 °C). 3. Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting 2-amino-5-fluoropyridine by recrystallization or chromatography.
-
Stage 2: Synthesis of this compound
With the key intermediate, 2-amino-5-fluoropyridine, in hand, the next critical step is the introduction of the carboxyl group at the 4-position, followed by esterification.
Proposed Pathway for Stage 2
A plausible and efficient method for the C-4 carboxylation of 2-amino-5-fluoropyridine is through a directed ortho-metalation (DoM) strategy. The amino group can act as a directing group, facilitating the deprotonation of the adjacent C-3 position. However, to achieve C-4 functionalization, a blocking group at C-3 or a different directing group strategy might be necessary. A more direct approach involves the ortho-metalation of a protected 2-amino-5-fluoropyridine derivative, where the protecting group also serves as a directing group.
An alternative and potentially more straightforward approach involves starting with a pre-functionalized pyridine ring. However, for the purpose of this guide, we will focus on the functionalization of the readily synthesized 2-amino-5-fluoropyridine.
A promising strategy for the C-4 carboxylation involves a multi-step sequence:
-
Protection of the Amino Group: The 2-amino group of 2-amino-5-fluoropyridine is protected, for instance, with a tert-butoxycarbonyl (Boc) group. This is crucial to prevent side reactions and to potentially influence the regioselectivity of the subsequent metalation.
-
Directed ortho-Metalation and Carboxylation: The Boc-protected intermediate is then subjected to directed ortho-metalation using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting lithiated species is quenched with carbon dioxide (CO2) to introduce the carboxylic acid group at the 4-position.
-
Esterification: The resulting 2-(Boc-amino)-5-fluoroisonicotinic acid is esterified to the methyl ester.
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Reaction Pathway for Stage 2
Figure 3: Proposed pathway for the conversion of 2-amino-5-fluoropyridine to the target molecule.
Step-by-Step Experimental Protocols for Stage 2
Step 2.1: Boc Protection of 2-Amino-5-fluoropyridine
-
Reaction: 2-Amino-5-fluoropyridine is reacted with di-tert-butyl dicarbonate (Boc)2O in the presence of a base.
-
Rationale: The Boc group is a widely used protecting group for amines. It is stable to many reaction conditions and can be easily removed under acidic conditions.
-
Protocol:
-
Dissolve 2-amino-5-fluoropyridine in a suitable solvent such as tetrahydrofuran (THF).
-
Add a base, for example, triethylamine or 4-dimethylaminopyridine (DMAP).
-
Add (Boc)2O to the solution and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction mixture to isolate the 2-(Boc-amino)-5-fluoropyridine.
-
Step 2.2: Directed ortho-Metalation and Carboxylation
-
Reaction: The Boc-protected pyridine is deprotonated at the 4-position with a strong base, and the resulting anion is trapped with CO2.
-
Rationale: The Boc-amino group can direct the metalation to the adjacent C-3 position. To achieve C-4 lithiation, specific conditions or a different directing group might be necessary. However, for some substituted pyridines, C-4 metalation can be achieved.
-
Protocol:
-
Dissolve 2-(Boc-amino)-5-fluoropyridine in an anhydrous ethereal solvent like THF or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a strong base such as n-BuLi or LDA.
-
Stir the mixture at low temperature for a period to allow for metalation.
-
Quench the reaction by bubbling dry CO2 gas through the solution or by adding crushed dry ice.
-
Allow the reaction to warm to room temperature and then acidify to protonate the carboxylate.
-
Extract the product, 2-(Boc-amino)-5-fluoroisonicotinic acid, and purify as necessary.
-
Step 2.3: Esterification of 2-(Boc-amino)-5-fluoroisonicotinic acid
-
Reaction: The carboxylic acid is converted to its methyl ester.
-
Rationale: Fischer esterification is a common and effective method for this transformation.
-
Protocol:
-
Dissolve 2-(Boc-amino)-5-fluoroisonicotinic acid in methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by using a reagent like thionyl chloride (SOCl2). [1][2] 3. Reflux the reaction mixture until the esterification is complete (monitored by TLC).
-
Cool the mixture, neutralize the acid, and remove the methanol under reduced pressure.
-
Extract the product, Methyl 2-(Boc-amino)-5-fluoroisonicotinate, with an organic solvent.
-
Step 2.4: Deprotection of Methyl 2-(Boc-amino)-5-fluoroisonicotinate
-
Reaction: The Boc protecting group is removed to yield the final product.
-
Rationale: The Boc group is readily cleaved under acidic conditions.
-
Protocol:
-
Dissolve Methyl 2-(Boc-amino)-5-fluoroisonicotinate in a suitable solvent like dichloromethane (DCM) or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a base and extract the final product, this compound.
-
Purify the product by column chromatography or recrystallization.
-
Quantitative Data Summary
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1380331-29-2 | C7H7FN2O2 | 170.14 |
| 2-Amino-5-fluoropyridine | 21717-96-4 | C5H5FN2 | 112.11 |
| Methyl 2-((tert-butoxycarbonyl)amino)-5-fluoroisonicotinate | 1380331-28-1 | C12H15FN2O4 | 270.26 |
Safety Considerations
It is imperative that all experimental work is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
This compound: The target compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [3]* Reagents: Many of the reagents used in this synthesis are corrosive, flammable, and/or toxic. Special care should be taken when handling strong acids (sulfuric acid, nitric acid), strong bases (n-BuLi, LDA), and other hazardous materials. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Reactions: The nitration reaction is highly exothermic and requires careful temperature control. The Schiemann reaction involves the generation and decomposition of a diazonium salt, which can be explosive if not handled properly.
Conclusion
This technical guide has outlined a comprehensive and viable synthetic pathway for the preparation of this compound. By breaking down the synthesis into two manageable stages, the construction of the key 2-amino-5-fluoropyridine intermediate and its subsequent functionalization, this document provides a clear roadmap for researchers. The detailed, step-by-step protocols, accompanied by mechanistic rationale, are intended to facilitate the successful execution of this synthesis in a laboratory setting. The strategic importance of this target molecule in medicinal chemistry underscores the value of a robust and well-understood synthetic route. It is our hope that this guide will serve as a valuable resource for scientists and professionals in the field of drug discovery and development.
References
-
PubChem. Methyl 2-((tert-butoxycarbonyl)amino)-5-fluoroisonicotinate. [Link]
-
Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Link]
-
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A Technical Guide to the Chemical Reactivity and Synthetic Utility of Methyl 2-amino-5-fluoroisonicotinate
Executive Summary
Methyl 2-amino-5-fluoroisonicotinate (CAS No. 1380331-29-2) is a highly functionalized pyridine derivative that has emerged as a valuable and versatile building block in modern synthetic chemistry.[1][2][3][4] Its strategic placement of an amino group, a fluoro substituent, and a methyl ester on the isonicotinate scaffold creates a unique electronic landscape, enabling a diverse range of chemical transformations. This guide provides an in-depth analysis of the molecule's reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore its behavior in nucleophilic and electrophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and transformations of its peripheral functional groups. Each section is supported by mechanistic explanations, detailed experimental protocols, and data-driven insights to empower chemists to leverage this scaffold in the synthesis of complex molecular architectures for pharmaceuticals and agrochemicals.[1][5]
Introduction: A Scaffold of Strategic Importance
Molecular Structure and Physicochemical Properties
This compound is a solid organic compound with the molecular formula C₇H₇FN₂O₂ and a molecular weight of 170.14 g/mol .[3][4] The molecule's structure features a pyridine ring substituted at key positions, making it an attractive starting material for library synthesis and lead optimization campaigns in medicinal chemistry.
| Property | Value | Reference |
| CAS Number | 1380331-29-2 | [4] |
| Molecular Formula | C₇H₇FN₂O₂ | [3] |
| Molecular Weight | 170.14 g/mol | [3] |
| Physical Form | Solid | [4] |
| Purity | Typically >95% | [4] |
Significance in Medicinal and Agrochemical Chemistry
The pyridine core is a privileged scaffold in drug discovery, present in numerous FDA-approved pharmaceuticals. The specific substitution pattern of this compound offers multiple points for diversification. The fluorine atom can enhance metabolic stability and binding affinity, the amino group serves as a key nucleophile or a handle for further functionalization, and the ester provides a site for modification or conversion to other functional groups.[6][7] This makes the compound a key intermediate in the synthesis of potential antiviral, anticancer, and herbicidal agents.[1]
The Electronic Landscape: A Rationale for Reactivity
The chemical behavior of this compound is dictated by the interplay of its substituents and the inherent electron-deficient nature of the pyridine ring.
-
Pyridine Nitrogen: Acts as a powerful electron-withdrawing group (EWG) through induction, deactivating the ring towards electrophilic attack and activating it towards nucleophilic attack, particularly at the C2 and C4 positions.
-
2-Amino Group: A strong electron-donating group (EDG) through resonance, it activates the ring and directs electrophilic substitution to the ortho (C3) and para (C5) positions. It also functions as a potent nucleophile.
-
4-Methoxycarbonyl Group (Ester): An EWG that deactivates the ring, further enhancing its susceptibility to nucleophilic attack.
-
5-Fluoro Group: An electronegative halogen that acts as an EWG via induction but a weak EDG through resonance. Crucially, it serves as a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions.
This complex electronic push-pull system makes the C5 position highly susceptible to nucleophilic attack and dictates the regioselectivity of most transformations.
Caption: Key reactive sites on the this compound scaffold.
Reactions at the Pyridine Ring
Nucleophilic Aromatic Substitution (SNAr)
The most prominent reaction pathway for this molecule is the SNAr displacement of the 5-fluoro substituent. The high electronegativity of fluorine, combined with the electronic activation provided by the para-pyridine nitrogen and the ortho-ester group, makes the C5 position exceptionally electrophilic.[8][9] The reaction of 2-fluoropyridines is often significantly faster than that of their 2-chloro counterparts.[9]
Causality: The choice of base and solvent is critical. A non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is used to deprotonate the incoming nucleophile without competing in the substitution. Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the base and accelerate the reaction by leaving the nucleophile more "bare" and reactive.
Caption: Generalized mechanism for the SNAr reaction at the C5 position.
Protocol 3.1: General Procedure for SNAr with an Alcohol Nucleophile
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired alcohol (1.2-1.5 eq), and a polar aprotic solvent such as DMF or DMSO (approx. 0.2 M).
-
Base Addition: Add a suitable base, such as cesium carbonate (Cs₂CO₃, 2.0 eq) or potassium carbonate (K₂CO₃, 2.5 eq), in one portion.
-
Heating: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature depends on the nucleophilicity of the alcohol and should be determined empirically.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired ether product.
| Nucleophile Type | Example | Typical Conditions | Expected Product |
| O-Nucleophile | Phenol | K₂CO₃, DMF, 100 °C | 5-Aryloxy derivative |
| N-Nucleophile | Morpholine | Cs₂CO₃, DMSO, 110 °C | 5-Morpholinyl derivative |
| S-Nucleophile | Thiophenol | K₂CO₃, DMF, 80 °C | 5-Arylthio derivative |
Palladium-Catalyzed Cross-Coupling Reactions
While the C-F bond is generally robust and less reactive in cross-coupling than C-Cl or C-Br bonds, the other functional groups on the molecule provide handles for these powerful C-C and C-N bond-forming reactions.[10] A common strategy involves the transformation of the 2-amino group into a more suitable coupling partner, such as a halide or triflate, via diazotization (Sandmeyer reaction). However, the primary utility of this scaffold often lies in using the inherent reactivity of other halopyridines in reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination. For the purpose of this guide, we present protocols for these key reactions, assuming a bromo-analogue (Methyl 2-amino-5-bromoisonicotinate) is used to illustrate the reactivity of this class of compounds.[5]
3.2.1 Suzuki-Miyaura Coupling
This reaction is a cornerstone for forming C(sp²)-C(sp²) bonds, crucial for synthesizing biaryl structures common in pharmaceuticals.[11][12]
Causality: The choice of catalyst, ligand, and base is paramount. For heteroaryl halides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote the rate-limiting oxidative addition step and prevent catalyst decomposition.[10][13] An aqueous base (e.g., K₂CO₃ in water) is essential for the transmetalation step of the catalytic cycle.
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 3.2.1: Suzuki-Miyaura Coupling of the 5-Bromo Analogue
-
Reaction Setup: In a reaction vessel, combine Methyl 2-amino-5-bromoisonicotinate (1.0 eq), the desired arylboronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.5 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degassing: Sparge the mixture with an inert gas (Ar or N₂) for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand if required.
-
Heating and Monitoring: Seal the vessel and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction's progress.
-
Workup and Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and follow the workup and purification steps outlined in Protocol 3.1.
3.2.2 Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a powerful method for forming C-N bonds, allowing the synthesis of a wide array of substituted aminopyridines.[14][15][16]
Causality: This reaction requires a strong, non-nucleophilic base, typically an alkoxide like sodium tert-butoxide (NaOtBu), to deprotonate the amine and facilitate the catalytic cycle.[15][17] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step that forms the C-N bond.[15]
Protocol 3.2.2: Buchwald-Hartwig Amination of the 5-Bromo Analogue
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (NaOtBu, 1.4 eq).
-
Reagent Addition: Add Methyl 2-amino-5-bromoisonicotinate (1.0 eq) and the desired amine (1.2 eq).
-
Solvent and Heating: Add a degassed anhydrous solvent (e.g., toluene or 1,4-dioxane), seal the tube, and heat to 80-110 °C until the starting material is consumed.
-
Workup and Purification: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Follow the general workup and purification procedure described previously.
Electrophilic Aromatic Substitution (EAS)
Direct EAS on the this compound ring is challenging due to the overall electron-deficient nature of the pyridine scaffold. However, functionalization can be achieved through directed ortho-metalation (DoM).[18][19]
Causality: The free amino group can interfere with metalation. It is first protected with a pivaloyl group (-C(O)C(CH₃)₃), which serves as an excellent directed metalation group (DMG). The DMG coordinates to a strong base like n-butyllithium, directing deprotonation specifically at the adjacent C3 position. The resulting lithiated species can then be quenched with a wide variety of electrophiles.
Protocol 3.3: Directed ortho-Metalation and Electrophilic Quench
-
Protection: React this compound with pivaloyl chloride in the presence of a base like pyridine to form the N-pivaloyl protected intermediate.
-
Metalation: Dissolve the protected substrate in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium (1.1 eq) dropwise and stir for 1-2 hours.
-
Electrophilic Quench: Add the desired electrophile (e.g., iodomethane, benzaldehyde, N,N-dimethylformamide) at -78 °C and allow the reaction to slowly warm to room temperature.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Deprotection & Purification: The pivaloyl group can be removed under acidic or basic conditions if desired. Purify the final product by column chromatography.
Reactions of the Peripheral Functional Groups
The 2-Amino Group
The primary amine at the C2 position is a versatile nucleophilic handle.
-
Acylation/Sulfonylation: Reacts readily with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form amides and sulfonamides.
-
Condensation Reactions: A key transformation is the reaction with α-halo ketones to construct fused imidazo[1,2-a]pyridine rings, a common core in medicinal chemistry.[20]
The 4-Methoxycarbonyl Group
The ester at the C4 position can be easily transformed into other key functional groups.
-
Hydrolysis: Saponification with a base like LiOH or NaOH in a water/methanol mixture yields the corresponding carboxylic acid.
-
Amidation: Direct reaction with an amine, often facilitated by reagents like trimethylaluminum (AlMe₃) or by converting the ester to the acid first followed by peptide coupling (e.g., HATU, EDCI), yields the corresponding amide.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the primary alcohol (4-hydroxymethyl derivative).
Protocol 4.2: Direct Amidation of the Ester
-
Reaction Setup: In a flame-dried flask under inert atmosphere, dissolve the amine (2.0 eq) in anhydrous toluene.
-
Reagent Addition: Cool the solution to 0 °C and add a 2 M solution of trimethylaluminum in hexanes (2.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in toluene.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor by LC-MS.
-
Workup: Cool the reaction to 0 °C and quench slowly by the dropwise addition of a saturated Rochelle's salt solution. Stir vigorously until the layers separate. Extract with ethyl acetate, wash, dry, and purify as previously described.
Conclusion and Future Outlook
This compound is a privileged scaffold whose reactivity is governed by a well-defined set of electronic principles. Mastery of its chemistry, particularly in SNAr and functional group interconversions, provides a powerful toolkit for synthetic chemists. The strategic positioning of its functional groups allows for sequential, regioselective modifications, making it an ideal starting point for the construction of complex, high-value molecules. Future research will likely focus on expanding the scope of C-F activation at the C5 position for direct cross-coupling and exploring novel annulation strategies to build diverse heterocyclic systems. This guide serves as a foundational resource for unlocking the full synthetic potential of this versatile building block.
References
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- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines - Westlake University.
- Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines - Benchchem.
- Methyl 2-amino-5-fluoronicotin
- 2-Aminopyridine - Wikipedia.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH.
- Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchG
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchG
- Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society.
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- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides.
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
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An In-Depth Technical Guide to the Physicochemical Characterization of Methyl 2-amino-5-fluoroisonicotinate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-5-fluoroisonicotinate is a substituted pyridine derivative with the chemical formula C7H7FN2O2 and a molecular weight of 170.14.[1][2] As a functionalized heterocyclic compound, it represents a class of molecules of significant interest in medicinal chemistry and materials science. Substituted pyridines are integral scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of amino, fluoro, and methyl ester groups on the isonicotinate core suggests its potential utility as a versatile building block in organic synthesis. Understanding the fundamental physical properties of such a compound is a prerequisite for its effective application in drug design, reaction optimization, and formulation development.
Physicochemical Properties of this compound
A foundational aspect of characterizing any novel chemical entity involves the precise measurement of its physical properties. These constants are intrinsic to the substance and are crucial for identification, purity assessment, and predicting its behavior in various physical and chemical systems.
| Physical Property | Value | Methodology |
| Boiling Point | Data not available | Micro-capillary method |
| Density | Data not available | Gas pycnometry |
| Physical Form | Solid[1] | Visual Inspection |
| Molecular Formula | C7H7FN2O2[1] | - |
| Molecular Weight | 170.14 g/mol [1][2] | - |
Experimental Determination of Boiling Point
For a solid compound like this compound, the boiling point is determined under conditions where the substance is molten. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[3] Given that this compound is likely to be synthesized in research-scale quantities, a micro-boiling point determination method is the most appropriate choice to conserve the sample.[4]
Protocol 1: Micro-Boiling Point Determination using the Capillary Method
This method is a reliable technique for determining the boiling point of a small quantity of a liquid or a molten solid.[3][4][5]
Methodology:
-
Sample Preparation: A small amount of solid this compound is placed in a small-diameter test tube (fusion tube) and gently heated until it melts.
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the molten sample.
-
Apparatus Setup: The fusion tube is attached to a thermometer and placed in a heating block or a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Heating: The apparatus is heated gradually. Initially, a stream of bubbles will be observed escaping from the open end of the capillary tube as the trapped air expands and is expelled.[4]
-
Observation: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.
-
Cooling and Measurement: The heating is then discontinued. The liquid will begin to cool, and the rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[3][4] This is the point where the external pressure equals the vapor pressure of the substance.
Causality and Trustworthiness:
This protocol is self-validating because the phenomenon of the liquid entering the capillary is a direct physical manifestation of the equilibrium between the vapor pressure and the external pressure. The gradual heating and cooling rates are critical to ensure that the system is in thermal equilibrium, providing an accurate reading. The use of a calibrated thermometer is essential for the trustworthiness of the measurement.
Caption: Workflow for Micro-Boiling Point Determination.
Experimental Determination of Density
Density is a fundamental physical property defined as the mass of a substance per unit volume.[6][7] For a solid material, particularly a powder, determining the true density requires a method that accounts for the interstitial volume. Gas pycnometry is the gold standard for this measurement as it determines the volume of the solid material by measuring the amount of displaced gas.
Protocol 2: Density Determination by Gas Pycnometry
This technique is highly accurate for determining the true density of a solid by measuring the volume of the solid material, excluding any pores or voids.
Methodology:
-
Sample Preparation: A precisely weighed sample of this compound is placed into the sample chamber of the gas pycnometer.
-
System Purging: The system, including the sample chamber and a reference chamber of known volume, is purged with an inert gas (typically helium) to remove any adsorbed gases from the sample surface.
-
Initial Pressurization: The sample chamber is pressurized with the analysis gas to a specific pressure (P1).
-
Expansion into Reference Chamber: The gas is then expanded into the reference chamber, and the pressure is allowed to equilibrate to a new, lower pressure (P2).
-
Volume Calculation: The volume of the solid sample is calculated using the known volumes of the sample and reference chambers and the measured pressures before and after expansion, based on the principles of the ideal gas law.
-
Density Calculation: The density is then calculated by dividing the initial mass of the sample by the determined volume.
Causality and Trustworthiness:
The trustworthiness of this method lies in its reliance on the well-established physical principles of the ideal gas law. The use of an inert gas like helium is crucial because it does not readily adsorb onto the surface of the solid and can penetrate even the smallest of pores, ensuring an accurate volume measurement of the solid material itself. Multiple measurements are typically performed and averaged to ensure reproducibility and accuracy.
Caption: Workflow for Density Determination by Gas Pycnometry.
Conclusion
While the specific boiling point and density of this compound are not yet established in the literature, this guide provides the robust, field-proven methodologies required for their determination. The accurate measurement of these fundamental physical properties is a critical first step in the journey of any novel compound from the research laboratory to its potential application in the pharmaceutical and chemical industries. Adherence to these rigorous experimental protocols will ensure the generation of reliable and reproducible data, forming a solid foundation for further research and development.
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JoVE. (2015). Determining the Density of a Solid and Liquid. [Link]
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Babcock University. Experiment 1: Determining the Densities of Solids. [Link]
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An In-depth Technical Guide to Methyl 2-amino-5-fluoroisonicotinate: Synthesis, Characterization, and Applications in Modern Drug Discovery
Foreword: The Strategic Value of Fluorinated Heterocycles in Medicinal Chemistry
The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design. This strategic "fluorine editing" can profoundly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with a pyridyl scaffold, a privileged structure in medicinal chemistry, the resulting fluorinated pyridines become highly sought-after building blocks for novel therapeutics. This guide provides a comprehensive technical overview of one such molecule: Methyl 2-amino-5-fluoroisonicotinate. We will delve into its synthesis, spectroscopic characterization, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Structural Attributes
This compound is a substituted pyridine derivative with the systematic IUPAC name methyl 2-amino-5-fluoropyridine-4-carboxylate. Its core structure features a pyridine ring with an amino group at the 2-position, a fluorine atom at the 5-position, and a methyl ester at the 4-position.
| Property | Value | Source |
| CAS Number | 1380331-29-2 | [1] |
| Molecular Formula | C₇H₇FN₂O₂ | [1] |
| Molecular Weight | 170.14 g/mol | |
| Physical Form | Solid | |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | |
| Purity | Typically ≥95% | |
| InChI Key | GXSMXRUOAVEHMS-UHFFFAOYSA-N |
Plausible Synthesis Pathway and Mechanistic Insights
While the specific initial discovery and synthesis of this compound are not widely documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles and analogous transformations of substituted pyridines. The proposed pathway starts from the commercially available 2-amino-5-fluoropyridine.
The choice of this multi-step synthesis is guided by the need for regioselective control. Direct functionalization of the pyridine ring can be challenging due to the competing directing effects of the amino and fluoro substituents. Therefore, a more controlled, step-wise approach is preferable.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol:
Step 1: Bromination of 2-Amino-5-fluoropyridine
-
Rationale: To introduce a handle for subsequent functionalization at the 4-position, a regioselective bromination is performed. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. The para position (C4) is sterically more accessible.
-
Procedure:
-
To a solution of 2-amino-5-fluoropyridine (1.0 eq) in acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-amino-4-bromo-5-fluoropyridine.
-
Step 2: Cyanation of 2-Amino-4-bromo-5-fluoropyridine
-
Rationale: The bromo substituent is then converted to a cyano group via a nucleophilic aromatic substitution (Rosenmund-von Braun reaction). The cyano group will serve as a precursor to the carboxylic acid.
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, combine 2-amino-4-bromo-5-fluoropyridine (1.0 eq) and copper(I) cyanide (1.2 eq) in dry N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 150 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain 2-amino-5-fluoro-4-cyanopyridine.
-
Step 3: Hydrolysis of 2-Amino-5-fluoro-4-cyanopyridine
-
Rationale: The nitrile is hydrolyzed under acidic conditions to the corresponding carboxylic acid.
-
Procedure:
-
Suspend 2-amino-5-fluoro-4-cyanopyridine (1.0 eq) in a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction mixture in an ice bath and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until a pH of ~4-5 is reached, at which point the product precipitates.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-5-fluoroisonicotinic acid.
-
Step 4: Esterification of 2-Amino-5-fluoroisonicotinic acid
-
Rationale: The final step is a classic Fischer esterification to produce the target methyl ester.
-
Procedure:
-
Suspend 2-amino-5-fluoroisonicotinic acid (1.0 eq) in methanol.
-
Carefully add concentrated sulfuric acid (catalytic amount) and heat the mixture to reflux for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the methanol under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give this compound.
-
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a summary of the expected data based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl ester protons. The aromatic protons will exhibit splitting due to coupling with each other and with the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will show signals for each of the seven unique carbon atoms. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
| ¹H NMR (Expected) | ¹³C NMR (Expected) |
| ~8.0 ppm (d, 1H, H-6) | ~165 ppm (C=O) |
| ~7.0 ppm (d, 1H, H-3) | ~158 ppm (d, ¹JCF, C-5) |
| ~5.5 ppm (s, 2H, NH₂) | ~150 ppm (C-2) |
| ~3.9 ppm (s, 3H, OCH₃) | ~140 ppm (d, ²JCF, C-6) |
| ~115 ppm (d, ²JCF, C-4) | |
| ~110 ppm (d, ³JCF, C-3) | |
| ~52 ppm (OCH₃) | |
| (d = doublet, s = singlet; chemical shifts (δ) are in ppm; coupling constants (J) are in Hz) |
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3300 | N-H stretching (amino group) |
| 3000-2800 | C-H stretching (aromatic and methyl) |
| ~1720 | C=O stretching (ester) |
| ~1620 | N-H bending (amino group) |
| 1600-1450 | C=C and C=N stretching (aromatic ring) |
| ~1250 | C-O stretching (ester) |
| ~1100 | C-F stretching |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected M/z: 170.14 (M⁺)
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the combination of several key structural features:
-
Fluorine Atom: Enhances metabolic stability and can improve binding affinity and cell permeability.
-
Amino Group: Provides a key site for further chemical modification, allowing for the introduction of diverse substituents.
-
Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in drug molecules.
-
Pyridine Core: A well-established pharmacophore present in numerous approved drugs.
Derivatives of similar compounds, such as Methyl 2-amino-5-bromoisonicotinate, have shown promise in the development of anti-tuberculosis and anti-cancer therapies.[2] This suggests that this compound could be a key intermediate in the synthesis of novel kinase inhibitors, receptor antagonists, or other targeted therapies.
Caption: Potential synthetic transformations of this compound in drug discovery.
Conclusion and Future Outlook
This compound represents a strategically important building block for the synthesis of novel, fluorinated heterocyclic compounds. Its versatile functionality allows for a wide range of chemical modifications, making it a valuable tool for medicinal chemists. As the demand for more effective and safer drugs continues to grow, the use of such precisely functionalized intermediates will undoubtedly play a crucial role in the discovery and development of the next generation of therapeutics.
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An In-depth Technical Guide to Methyl 2-amino-5-fluoroisonicotinate: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-5-fluoroisonicotinate, a fluorinated pyridine derivative, has emerged as a valuable and versatile building block in medicinal chemistry. Its unique substitution pattern, featuring an amino group for derivatization, a fluorine atom to modulate physicochemical properties, and a methyl ester as a handle for further chemical transformations, makes it a highly sought-after intermediate in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, chemical reactivity, and notable applications of this compound, with a particular focus on its role in the development of kinase inhibitors. Detailed experimental protocols, mechanistic insights, and illustrative diagrams are presented to offer a practical resource for researchers in the field of drug discovery and development.
Introduction
The strategic incorporation of fluorine into drug candidates is a well-established approach in modern medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Pyridine scaffolds are also privileged structures, frequently found in a wide array of pharmaceuticals due to their ability to engage in various biological interactions.[3] this compound (CAS No: 1380331-29-2) sits at the intersection of these two key motifs, making it a building block of significant interest.[4] Its trifunctional nature allows for diverse chemical modifications, providing a gateway to a wide range of complex molecular architectures, particularly in the realm of targeted therapies such as kinase inhibitors.[2][5] This guide serves as a senior application scientist's perspective on the core aspects of this compound, from its synthesis to its strategic deployment in drug discovery programs.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization in synthesis. The key physicochemical and spectroscopic data for this compound are summarized below.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1380331-29-2 | [4] |
| Molecular Formula | C₇H₇FN₂O₂ | [4] |
| Molecular Weight | 170.14 g/mol | [4] |
| Physical Form | Solid | |
| Purity | ≥95% | |
| Storage Temperature | 2-8°C, inert atmosphere, dark place |
Spectroscopic Data (Predicted)
1H NMR (400 MHz, DMSO-d6):
-
δ 7.8 - 8.0 ppm (d, 1H): Aromatic proton at C6, doublet due to coupling with fluorine.
-
δ 6.5 - 6.7 ppm (d, 1H): Aromatic proton at C3, doublet due to coupling with fluorine.
-
δ 6.0 - 6.2 ppm (br s, 2H): Amino protons (-NH₂).
-
δ 3.8 - 3.9 ppm (s, 3H): Methyl ester protons (-OCH₃).
13C NMR (100 MHz, DMSO-d6):
-
δ 165-167 ppm: Carbonyl carbon of the ester.
-
δ 158-160 ppm (d, JC-F ≈ 230-240 Hz): C5 carbon directly attached to fluorine.
-
δ 148-150 ppm: C2 carbon attached to the amino group.
-
δ 135-137 ppm (d, JC-F ≈ 20-25 Hz): C6 carbon.
-
δ 115-117 ppm (d, JC-F ≈ 5-10 Hz): C4 carbon.
-
δ 110-112 ppm (d, JC-F ≈ 5-10 Hz): C3 carbon.
-
δ 52-54 ppm: Methyl carbon of the ester.
FTIR (KBr Pellet):
-
3400-3200 cm-1: N-H stretching vibrations of the primary amine (two bands).[6]
-
3100-3000 cm-1: C-H stretching of the aromatic ring.
-
1720-1700 cm-1: C=O stretching of the methyl ester.[7]
-
1620-1580 cm-1: N-H bending and C=C stretching of the pyridine ring.[6]
-
1250-1200 cm-1: C-O stretching of the ester.[7]
-
1150-1100 cm-1: C-F stretching.
Synthesis and Manufacturing
The synthesis of this compound typically involves a multi-step sequence, starting from readily available precursors. A plausible and efficient synthetic strategy is outlined below, which leverages the synthesis of the key intermediate, 2-amino-5-fluoropyridine.
Synthesis of the Precursor: 2-Amino-5-fluoropyridine
A common and effective route to 2-amino-5-fluoropyridine begins with 2-aminopyridine.[8] This method involves a series of classical organic transformations.
Experimental Protocol:
-
Nitrification: 2-aminopyridine is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the pyridine ring, typically at the 5-position.
-
Amino Group Protection: The amino group is acetylated using acetic anhydride to form 2-acetamido-5-nitropyridine. This protection prevents unwanted side reactions in subsequent steps.
-
Nitro Group Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas with a palladium catalyst, or a metal/acid combination like tin and hydrochloric acid.
-
Diazotization and Fluorination (Schiemann Reaction): The newly formed amino group is converted to a diazonium salt using sodium nitrite in the presence of a strong acid (e.g., tetrafluoroboric acid). The resulting diazonium salt is then thermally decomposed to introduce the fluorine atom at the 5-position.[8]
-
Deprotection: The acetyl protecting group is removed by hydrolysis under acidic or basic conditions to yield 2-amino-5-fluoropyridine.[8]
Causality Behind Experimental Choices:
-
The acetylation of the amino group is crucial as it deactivates the ring towards electrophilic substitution and protects the amino group from oxidation during nitration.
-
The Schiemann reaction is a reliable method for the introduction of fluorine onto an aromatic ring, proceeding through a relatively stable diazonium tetrafluoroborate intermediate.
Synthesis of this compound
With 2-amino-5-fluoropyridine in hand, the next critical step is the introduction of the methyl carboxylate group at the 4-position. A Directed ortho-Metalation (DoM) strategy is a powerful approach for this transformation.[9]
Experimental Protocol:
-
Directed ortho-Metalation: 2-Amino-5-fluoropyridine is treated with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), at low temperature (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The amino group directs the deprotonation to the adjacent C3 position.
-
Isomerization: The initially formed 3-lithiated species can isomerize to the thermodynamically more stable 4-lithiated intermediate. This isomerization is often facilitated by careful control of reaction time and temperature.
-
Carboxylation: The 4-lithiated pyridine is then quenched with an electrophilic carbon dioxide source, such as solid carbon dioxide (dry ice) or methyl chloroformate. Quenching with dry ice yields the corresponding carboxylic acid, while methyl chloroformate directly provides the methyl ester.
-
Esterification (if necessary): If carboxylation was performed with dry ice to yield 2-amino-5-fluoroisonicotinic acid, a subsequent esterification step is required. This can be achieved by reacting the acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).[10]
Causality Behind Experimental Choices:
-
Directed ortho-metalation is a highly regioselective method for functionalizing aromatic rings bearing a directing group like an amino group. The choice of a strong, non-nucleophilic base like LDA is critical to avoid addition to the pyridine ring.
-
Low temperatures are essential to control the regioselectivity of the metalation and to prevent side reactions.
-
The choice of the carboxylating agent determines whether the carboxylic acid or the ester is obtained directly. Direct formation of the ester with methyl chloroformate can be more efficient by avoiding a separate esterification step.
Applications in Drug Discovery: A Case Study in Kinase Inhibitors
The structural features of this compound make it an ideal starting material for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. [5]Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme, and substituted heterocyclic scaffolds, such as the one provided by our target molecule, are well-suited for this purpose.
While a specific, publicly disclosed drug candidate synthesized directly from this compound is not readily identifiable, we can extrapolate its application from the synthesis of structurally related kinase inhibitors. For instance, various patents describe the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors where a substituted 2-aminopyridine is a key intermediate. [5] Hypothetical Application in the Synthesis of a Kinase Inhibitor:
The following hypothetical scheme illustrates how this compound could be utilized in the synthesis of a potent kinase inhibitor.
Step-by-Step Workflow:
-
Amide Coupling: The methyl ester of this compound is first hydrolyzed to the carboxylic acid. This acid is then coupled with a desired amine (R¹-NH₂) using standard peptide coupling reagents (e.g., HATU, HOBt) to form an amide.
-
N-Arylation/Alkylation: The amino group at the 2-position is then reacted with an aryl or alkyl halide (R²-X) under conditions such as the Buchwald-Hartwig cross-coupling reaction to introduce a key pharmacophore. This R² group is often designed to interact with a specific region of the kinase active site.
-
Final Derivatization: Further modifications to the R¹ or R² groups can be performed to optimize the compound's potency, selectivity, and pharmacokinetic properties.
This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies, a critical aspect of the drug discovery process. The fluorine atom at the 5-position can serve as a key interaction point within the kinase active site or can be used to fine-tune the pKa of the pyridine nitrogen, thereby influencing the compound's overall properties.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as a warning-level hazard, with the following H-statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation). Recommended Handling Procedures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.
Conclusion
This compound is a high-value building block for medicinal chemistry, offering a unique combination of functionalities that are highly desirable in the synthesis of modern therapeutics. Its synthesis, while multi-stepped, is achievable through established chemical transformations. The reactivity of its amino and ester groups, coupled with the influence of the fluorine substituent, provides a rich platform for chemical diversification. As the demand for targeted therapies, particularly kinase inhibitors, continues to grow, the strategic application of versatile intermediates like this compound will undoubtedly play a pivotal role in the discovery and development of next-generation medicines. This guide provides a foundational understanding for researchers looking to leverage the potential of this powerful synthetic tool.
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ACS Publications. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]
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The Strategic Utility of Methyl 2-amino-5-fluoroisonicotinate: An In-depth Technical Guide for Chemical Researchers
Introduction: The Ascendancy of Fluorinated Building Blocks in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This has led to a surge in the development and application of fluorinated building blocks, which serve as versatile synthons for the construction of complex, biologically active molecules. Among these, heteroaromatic fluorinated compounds are of particular interest due to their prevalence in pharmaceuticals. This guide provides an in-depth technical overview of Methyl 2-amino-5-fluoroisonicotinate, a key fluorinated building block, for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Structural Attributes
This compound (CAS Number: 1380331-29-2) is a solid compound at room temperature with a molecular formula of C₇H₇FN₂O₂ and a molecular weight of 170.14 g/mol . Its structure, featuring a pyridine ring substituted with an amino group at the 2-position, a fluorine atom at the 5-position, and a methyl ester at the 4-position (isonicotinate), endows it with a unique combination of reactivity and functionality.
| Property | Value | Source |
| CAS Number | 1380331-29-2 | |
| Molecular Formula | C₇H₇FN₂O₂ | |
| Molecular Weight | 170.14 g/mol | |
| Physical Form | Solid | Sigma-Aldrich |
The strategic placement of these functional groups dictates its utility. The amino group serves as a key nucleophile or a site for further derivatization, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation. The fluorine atom, positioned meta to the amino group, acts as a powerful electron-withdrawing group, influencing the reactivity of the entire pyridine ring system.
Synthesis of this compound: A Plausible Retrosynthetic Approach
While specific, detailed synthetic protocols for this compound are not abundantly available in peer-reviewed literature, its synthesis can be logically inferred from established methodologies for related fluorinated pyridines. A plausible and efficient synthetic route would involve the esterification of the corresponding carboxylic acid or the amination of a suitable precursor.
A likely precursor is 2-chloro-5-fluoroisonicotinic acid, which is commercially available.[3] The synthesis can be envisioned in two key steps:
-
Esterification: Conversion of 2-chloro-5-fluoroisonicotinic acid to its methyl ester, Methyl 2-chloro-5-fluoroisonicotinate.
-
Nucleophilic Aromatic Substitution (SNA_r): Amination of the 2-chloro intermediate to introduce the amino group.
Caption: Plausible synthetic pathway for this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative, field-proven methodology for the synthesis of similar aminopyridine esters and can be adapted for the synthesis of this compound.
Step 1: Esterification of 2-Chloro-5-fluoroisonicotinic acid
-
To a solution of 2-chloro-5-fluoroisonicotinic acid (1.0 eq) in methanol (10 vol), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2-chloro-5-fluoroisonicotinate, which can be used in the next step without further purification.
Step 2: Amination of Methyl 2-chloro-5-fluoroisonicotinate
-
In a sealed pressure vessel, dissolve Methyl 2-chloro-5-fluoroisonicotinate (1.0 eq) in a suitable solvent such as 1,4-dioxane or isopropanol.
-
Add an excess of aqueous ammonia (e.g., 28% NH₄OH, 10-20 eq).
-
Heat the reaction mixture to 100-120 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and extract with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Reactivity and Application in Complex Molecule Synthesis
The utility of this compound as a building block stems from the orthogonal reactivity of its functional groups. The amino group is a versatile handle for a variety of transformations, while the ester can be readily converted to an amide.
Amide Bond Formation
The methyl ester of the title compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. This is a fundamental transformation in the synthesis of many pharmaceutical agents.
Caption: General workflow for amide bond formation.
Experimental Protocol: Amide Coupling
-
To a solution of 2-amino-5-fluoroisonicotinic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂), add the desired amine (1.1 eq).
-
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
While the fluorine atom is generally not a suitable leaving group for cross-coupling reactions, the amino group can be converted to a halide or triflate, enabling participation in reactions like the Suzuki-Miyaura coupling. More commonly, the structural analog, Methyl 2-amino-5-bromoisonicotinate, is used for such transformations.[2] The protocols for these reactions provide valuable insights into the expected reactivity of the fluorinated compound in similar transformations, should the amino group be replaced by a suitable leaving group.
Case Study: Application in the Synthesis of Peptidylarginine Deiminase (PAD) Inhibitors
A key application of this compound is in the synthesis of inhibitors of Peptidylarginine Deiminase 4 (PAD4). PAD4 is an enzyme implicated in the pathogenesis of several inflammatory diseases, including rheumatoid arthritis, and certain cancers.[4] A patent discloses the use of this compound as a key intermediate in the preparation of macrocyclic PAD inhibitors. In this context, the amino group of the building block is utilized to construct a more complex heterocyclic system, showcasing its utility in generating novel chemical entities with therapeutic potential.
Conclusion: A Versatile and Strategic Building Block
This compound is a valuable and versatile fluorinated building block for drug discovery and development. Its trifunctional nature provides multiple points for molecular elaboration, allowing for the efficient synthesis of complex and diverse chemical scaffolds. The presence of the fluorine atom offers the potential to enhance the pharmacokinetic and pharmacodynamic properties of the final compounds. As the demand for novel, effective, and safe therapeutics continues to grow, the strategic use of such well-designed building blocks will undoubtedly play an increasingly important role in the future of medicinal chemistry.
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ResearchGate. (n.d.). Synthesis of 2-methyl-5-amino-4-oxo-3-sulfonyl esters as precursors of pseudodipeptides. Retrieved from [Link]
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ResearchGate. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Retrieved from [Link]
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PubMed. (2006). A fluoroacetamidine-based inactivator of protein arginine deiminase 4: design, synthesis, and in vitro and in vivo evaluation. Retrieved from [Link]
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NIH. (2008). Activity Based Protein Profiling Reagents for Protein Arginine Deiminase 4 (PAD4): Synthesis and in vitro Evaluation of a Fluorescently-labeled Probe. Retrieved from [Link]
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NIH. (2018). Synthesis and Biological Evaluation of an Indazole-Based Selective Protein Arginine Deiminase 4 (PAD4) Inhibitor. Retrieved from [Link]
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NIH. (2007). A Fluoroacetamidine-Based Inactivator of Protein Arginine Deiminase 4. Retrieved from [Link]
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Chemical Synthesis Database. methyl 3-amino-6-chloro-5-cyano-2-methylisonicotinate. Retrieved from [Link]
- Google Patents. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
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PMC - NIH. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
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MDPI. (2022). New Insights into Bioactive Peptides: Design, Synthesis, Structure–Activity Relationship. Retrieved from [Link]
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RSC Publishing. (n.d.). Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds. Retrieved from [Link]
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MDPI. (2021). Amino-Acid-Conjugated Natural Compounds: Aims, Designs and Results. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Enhancing Agrochemical Efficacy with 2-Amino-5-Methylbenzoic Acid: A Key Synthesis Intermediate. Retrieved from [Link]
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ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
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Springer. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Retrieved from [Link]
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Wikipedia. Cross-coupling reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Retrieved from [Link]
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Doron Scientific. (2023). This compound. Retrieved from [Link]
- Google Patents. CN111153853B - Preparation method of 2-chloronicotinic acid.
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ResearchGate. (n.d.). The preparation of 2-chloro-5-methyl-pyridine in airlift loop reactor. Retrieved from [Link]
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ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
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PubMed. (2013). Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors. Retrieved from [Link]
- Google Patents. WO 90/02486.
-
PMC - NIH. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]
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Methyl 2-amino-5-fluoroisonicotinate: A Versatile Scaffold for Advanced Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of a Fluorinated Aminopyridine Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and privileged heterocyclic scaffolds is a cornerstone of rational drug design. Methyl 2-amino-5-fluoroisonicotinate emerges as a compound of significant interest, embodying key structural features that render it a highly valuable building block for the synthesis of novel therapeutics. This guide provides an in-depth exploration of its chemical properties, synthesis, and, most importantly, its potential research applications, with a focus on the development of next-generation kinase and peptidylarginine deiminase (PAD) inhibitors. The 2-aminopyridine core is a well-established pharmacophore known for its ability to form critical hydrogen bond interactions with the hinge region of various protein kinases.[1] The addition of a fluorine atom at the 5-position can substantially enhance metabolic stability, binding affinity, and pharmacokinetic properties of the resulting drug candidates. This document serves as a technical resource, offering not only theoretical insights but also actionable experimental protocols to empower researchers in their drug discovery endeavors.
Physicochemical Properties and Structural Analogs
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| CAS Number | 1380331-29-2 | [1] |
| Molecular Formula | C₇H₇FN₂O₂ | [1] |
| Molecular Weight | 170.14 g/mol | N/A |
| Appearance | Off-white to light yellow powder | N/A |
| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane | N/A |
The strategic placement of the amino, fluoro, and methyl ester groups provides multiple reaction handles for derivatization. A comparison with its structural analogs reveals the impact of these substituents on the molecule's overall properties.[1]
| Compound Name | CAS Number | Key Substituents | Noteworthy Property |
| 2-Amino-5-fluoroisonicotinic acid | 1260671-28-0 | 2-NH₂, 5-F, 4-COOH | Higher polarity due to the carboxylic acid.[1] |
| Methyl 3-chloro-5-fluoroisonicotinate | Not Provided | 3-Cl, 5-F, 4-COOCH₃ | Electron-withdrawing chloro group alters reactivity.[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the deprotection of its N-Boc protected precursor, methyl 2-((tert-butoxycarbonyl)amino)-5-fluoroisonicotinate. This method is efficient and proceeds under mild conditions, making it suitable for laboratory-scale synthesis.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol: Boc Deprotection
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA).
Materials:
-
Methyl 2-((tert-butoxycarbonyl)amino)-5-fluoroisonicotinate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 2-((tert-butoxycarbonyl)amino)-5-fluoroisonicotinate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2]
-
Work-up:
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[2]
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid. Be cautious of CO₂ evolution.[2]
-
Wash the organic layer with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]
-
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Potential Research Application 1: Synthesis of Kinase Inhibitors
The 2-aminopyridine scaffold is a privileged structure in the design of protein kinase inhibitors, primarily due to its ability to act as a hinge-binder, forming key hydrogen bonds with the kinase's ATP-binding site. This compound is an excellent starting material for creating libraries of potential kinase inhibitors through reactions such as the Suzuki-Miyaura cross-coupling. This reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the pyridine ring, enabling extensive structure-activity relationship (SAR) studies.
Caption: Workflow for kinase inhibitor synthesis.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of structurally similar 2-amino-5-halopyridines and serves as a robust starting point for the derivatization of this compound.
Materials:
-
This compound (assuming conversion to the corresponding 5-bromo or 5-iodo derivative is performed first)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3-5 mol%)
-
Base (e.g., Potassium carbonate, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the 5-halo-2-aminopyridine derivative (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and the degassed solvent system.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Potential Research Application 2: Synthesis of Peptidylarginine Deiminase (PAD) Inhibitors
Peptidylarginine deiminases (PADs) are a family of enzymes that catalyze the conversion of arginine residues to citrulline. The dysregulation of PAD activity is implicated in the pathophysiology of various autoimmune diseases, such as rheumatoid arthritis, and some cancers.[3] Consequently, the development of PAD inhibitors is a promising therapeutic strategy. A recent patent has disclosed the use of this compound as an intermediate in the synthesis of macrocyclic PAD inhibitors, highlighting its direct relevance in this cutting-edge area of research.[3]
Caption: Pathway for the synthesis of PAD inhibitors.
Conceptual Synthetic Approach for PAD Inhibitors
Based on the patent literature, this compound can be utilized in a multi-step synthesis to generate complex macrocyclic structures that potently inhibit PAD enzymes. A plausible synthetic sequence would involve an initial coupling reaction at the amino group, followed by further functionalization and a final macrocyclization step. The specific details of the synthesis are proprietary; however, the use of this building block underscores its value in accessing novel and complex chemical matter for this important therapeutic target.[3]
Conclusion and Future Directions
This compound is a strategically designed building block with significant potential for the discovery of novel therapeutics. Its 2-aminopyridine core provides a proven scaffold for kinase inhibition, while the fluorine substituent offers opportunities to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. Furthermore, its documented use in the synthesis of PAD inhibitors opens up new avenues for research in autoimmune diseases and oncology. Future research should focus on the development of efficient and scalable synthetic routes to this compound and its derivatives, as well as the systematic exploration of its utility in the synthesis of a broader range of biologically active molecules. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate these efforts and accelerate the translation of this promising chemical entity from the laboratory to the clinic.
References
- IL296923A - Macrocyclic inhibitors of peptidylarginine deaminases - Google Patents. (2022-12-01).
-
BOC deprotection - Hebei Boze Chemical Co.,Ltd. (2023-07-04). Retrieved from [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl - The Royal Society of Chemistry. (2015-10-28). Retrieved from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020-06-23). Retrieved from [Link]
Sources
Methodological & Application
Application Note: Synthesis of Macrocyclic Peptidylarginine Deiminase (PAD) Inhibitors Utilizing Methyl 2-amino-5-fluoroisonicotinate
Abstract
This application note provides a comprehensive technical guide for the synthesis of novel macrocyclic inhibitors targeting Peptidylarginine Deiminases (PADs), a class of enzymes implicated in various inflammatory and autoimmune diseases.[1][2] The protocols herein detail a robust synthetic strategy centered around the versatile building block, Methyl 2-amino-5-fluoroisonicotinate . We present a logical, field-proven workflow that combines N-alkylation and amide bond formation to construct a linear di-olefin precursor, followed by a pivotal Ring-Closing Metathesis (RCM) step to achieve macrocyclization. This guide is designed for researchers in medicinal chemistry and drug development, offering detailed, step-by-step protocols, mechanistic insights, and methods for analytical validation.
Introduction: The Rationale for Fluorinated Pyridine-Based Macrocycles
Macrocyclic compounds occupy a unique chemical space between small molecules and biologics, offering a compelling combination of high binding affinity, target selectivity, and improved pharmacokinetic properties.[3] Their constrained conformation can pre-organize key binding elements, reducing the entropic penalty upon target engagement and leading to highly potent inhibitors. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability.[2]
The target of this synthetic endeavor, the PAD enzyme family, catalyzes the post-translational conversion of arginine to citrulline. Dysregulation of this process is a key pathological feature in diseases such as rheumatoid arthritis and multiple sclerosis.[1][2] Consequently, potent and selective PAD inhibitors are highly sought-after therapeutic agents.
This compound serves as an ideal scaffold for this purpose. Its key features include:
-
A 2-aminopyridine moiety, providing a nucleophilic handle for strategic elaboration into the macrocyclic ring.
-
A fluorine atom at the 5-position, which can favorably modulate the electronic properties and metabolic stability of the final compound.
-
A methyl isonicotinate group, which can be retained or modified, offering an additional vector for structure-activity relationship (SAR) studies.
This guide will focus on a Ring-Closing Metathesis (RCM) strategy, a powerful and widely adopted method for the formation of macrocyclic structures in drug discovery due to its functional group tolerance and reliability.[4][5]
Overall Synthetic Strategy
The synthesis is designed as a multi-step sequence that constructs a linear precursor containing two terminal alkenes, which is then cyclized using a ruthenium-based catalyst.
Workflow Diagram
Caption: Overall workflow for macrocycle synthesis.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).
PART A: Synthesis of the Linear Di-Olefin Precursor
This part of the protocol details the construction of the key acyclic intermediate poised for macrocyclization.
Protocol 3.1: Step 1 - N-Alkylation of this compound
-
Principle: This step introduces the first olefinic chain onto the pyridine scaffold. A strong, non-nucleophilic base is used to deprotonate the 2-amino group, facilitating its reaction with an alkyl halide. Sodium bis(trimethylsilyl)amide (NaHMDS) is chosen for its efficacy in deprotonating N-H bonds without competing side reactions.
Materials:
-
This compound (1 )
-
5-Bromo-1-pentene
-
Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1 ) (1.0 eq).
-
Dissolve the starting material in anhydrous THF (0.1 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add NaHMDS (1.0 M in THF, 1.1 eq) dropwise over 10 minutes. The solution may change color. Stir for 30 minutes at 0 °C.
-
Add 5-bromo-1-pentene (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting material.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volumes).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the mono-alkenyl pyridine intermediate (2 ).
Protocol 3.2: Step 2 - Amide Coupling to Introduce the Second Olefin
-
Principle: This step first involves the hydrolysis of the methyl ester to a carboxylic acid, followed by a standard peptide coupling reaction to attach a second olefin-containing amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an efficient coupling reagent known to minimize racemization and proceed with high yields.[6]
Materials:
-
Mono-alkenyl pyridine intermediate (2 )
-
Lithium hydroxide (LiOH)
-
THF/Water solvent mixture
-
Hydrochloric acid (HCl), 1 M
-
Allylamine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Part 3.2.1: Saponification
-
Dissolve intermediate 2 (1.0 eq) in a THF:H₂O (3:1) mixture.
-
Add LiOH (2.0 eq) and stir at room temperature for 2-4 hours until LC-MS analysis indicates complete conversion to the carboxylic acid.
-
Acidify the mixture to pH ~4-5 with 1 M HCl.
-
Extract the product with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid intermediate (3 ), which is often used directly in the next step.
-
-
Part 3.2.2: Amide Coupling
-
To a round-bottom flask under N₂, dissolve the carboxylic acid 3 (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes at room temperature to pre-activate the acid.
-
Add allylamine (1.5 eq) and stir the reaction at room temperature for 4-6 hours.
-
In-Process Check: Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with EtOAc.
-
Wash the combined organic layers sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the pure linear di-olefin precursor (4 ).
-
PART B: Macrocyclization and Product Isolation
Protocol 3.3: Step 3 - Ring-Closing Metathesis (RCM)
-
Principle: This is the key macrocycle-forming step. The reaction is performed under high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. A second-generation Grubbs catalyst is selected for its high reactivity and stability.[7]
Materials:
-
Linear di-olefin precursor (4 )
-
Grubbs Catalyst, 2nd Generation
-
Anhydrous, degassed Dichloromethane (DCM) or Toluene
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Set up a reflux apparatus with a condenser under an inert N₂ atmosphere.
-
In the flask, add anhydrous, degassed DCM to achieve a high-dilution concentration of the substrate (e.g., 0.001 M). Heat the solvent to reflux (~40 °C).
-
In a separate flask, dissolve the linear di-olefin precursor 4 (1.0 eq) and the Grubbs Catalyst (5-10 mol%) in a small amount of anhydrous, degassed DCM.
-
Using a syringe pump, add the substrate/catalyst solution to the refluxing solvent over a period of 4-6 hours. This slow addition is critical to maintain high dilution and maximize the yield of the monomeric macrocycle.
-
After the addition is complete, continue to reflux the reaction for an additional 2-4 hours.
-
In-Process Check: Monitor the disappearance of the starting material by LC-MS. The product will have a mass corresponding to the starting material minus 28 Da (loss of ethylene).
-
Once the reaction is complete, cool the solution to room temperature.
-
Add a small amount of DMSO and stir the solution open to the air for 1 hour to quench the catalyst (forms a water-soluble ruthenium complex).
-
Concentrate the solvent under reduced pressure.
Protocol 3.4: Step 4 - Purification and Characterization
-
Principle: The crude macrocycle must be purified to remove residual catalyst and any oligomeric byproducts. A multi-step purification followed by rigorous analytical characterization is required to confirm the structure and purity of the final compound.
Procedure:
-
Dissolve the crude residue from Step 3 in a minimal amount of DCM.
-
Pass the solution through a plug of silica gel, eluting with EtOAc to remove the majority of the quenched catalyst.
-
Concentrate the eluent and subject the residue to preparative reverse-phase HPLC (RP-HPLC) for final purification. A typical gradient might be Acetonitrile/Water with 0.1% TFA.
-
Combine the pure fractions (as determined by analytical LC-MS) and lyophilize to obtain the final macrocyclic inhibitor (5 ) as a solid.
-
Final Characterization:
-
LC-MS: Confirm the mass of the desired product.
-
HRMS (High-Resolution Mass Spectrometry): Determine the exact mass to confirm the elemental composition.
-
¹H and ¹³C NMR: Confirm the chemical structure and the formation of the new internal double bond (with characteristic olefinic proton signals).
-
Analytical HPLC: Determine the final purity of the compound (should be >95%).
-
Data Presentation and Expected Results
Table 1: Summary of Synthetic Steps and Typical Yields
| Step | Reaction Type | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | N-Alkylation | 1 | NaHMDS, 5-Bromo-1-pentene | 2 | 70-85% |
| 2 | Amide Coupling | 2 | LiOH, HATU, Allylamine | 4 | 65-80% (2 steps) |
| 3 | RCM | 4 | Grubbs Catalyst, 2nd Gen. | 5 | 40-60% |
Reaction Scheme Diagram
Caption: Synthetic scheme for the macrocyclic inhibitor.
Trustworthiness: A Self-Validating System
The robustness of this protocol is ensured by the inclusion of validation checkpoints at the end of each key transformation.
-
TLC Analysis: A simple, rapid check for the consumption of starting material and the appearance of a new, less polar product spot in Step 1.
-
LC-MS Monitoring: Essential for confirming the expected mass of intermediates 2 , 3 , 4 , and the final product 5 . This technique is critical during the RCM step to confirm the loss of 28 mass units, providing direct evidence of cyclization.
-
NMR Spectroscopy: Provides unequivocal structural confirmation of the final product. Key diagnostic signals include the disappearance of terminal alkene protons and the appearance of a new internal alkene signal in the ¹H NMR spectrum, often with a characteristic trans-coupling constant.
-
HPLC Purity: A final, quantitative measure of the purity of the synthesized macrocycle, ensuring that the compound is suitable for biological screening.
By systematically applying these analytical techniques, a researcher can confidently track the synthesis, troubleshoot any issues, and validate the identity and quality of the final macrocyclic inhibitor.
References
- IL296923A - Macrocyclic inhibitors of peptidylarginine deaminases - Google P
-
Novel Pyridyl Macrocyclic Triarylmethanes: Synthesis by Ring-closing Metathesis and Chemical Analysis. Bentham Science Publishers. (URL: [Link])
-
Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. National Institutes of Health (PMC). (URL: [Link])
-
Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drug Hunter. (URL: [Link])
-
d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy. National Institutes of Health (PMC). (URL: [Link])
-
Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations. PubMed. (URL: [Link])
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. (URL: [Link])
-
Development of a selective inhibitor of Protein Arginine Deiminase 2. National Institutes of Health (PMC). (URL: [Link])
-
Macrocyclization strategies for cyclic peptides and peptidomimetics. National Institutes of Health (PMC). (URL: [Link])
-
Amide Synthesis. Fisher Scientific. (URL: [Link])
-
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. (URL: [Link])
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. (URL: [Link])
-
Two-Step Synthesis of Complex Artificial Macrocyclic Compounds. National Institutes of Health (PMC). (URL: [Link])
-
Coupling Reagents. Aapptec Peptides. (URL: [Link])
-
Synthesis of diverse macrocyclic peptidomimetics utilizing ring-closing metathesis and solid-phase synthesis. PubMed. (URL: [Link])
-
Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. National Institutes of Health (PMC). (URL: [Link])
-
Biocompatible macrocyclization between cysteine and 2-cyanopyridine generates stable peptide inhibitors. Open Research Repository. (URL: [Link])
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. (URL: [Link])
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- 1. d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benthamdirect.com [benthamdirect.com]
Application Note & Protocol: A Guide to the Synthesis and Application of Metal-Organic Frameworks Using Methyl 2-amino-5-fluoroisonicotinate
Introduction: The Strategic Design of Functional MOFs
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their defining features—high surface area, tunable porosity, and chemical functionality—make them exceptional candidates for applications in gas storage, catalysis, sensing, and drug delivery.[1][2][3] The choice of the organic linker is paramount as it dictates the framework's topology, pore environment, and ultimate functionality.[4][5]
Methyl 2-amino-5-fluoroisonicotinate is an emerging linker of significant interest. Its trifunctional nature offers a sophisticated platform for designing next-generation MOFs:
-
Isonicotinate Backbone: The carboxylate and pyridine nitrogen provide robust coordination sites for forming the extended framework structure.
-
Amino (-NH₂) Group: This group presents a nucleophilic site ideal for post-synthetic modification (PSM), allowing for the covalent grafting of new functionalities after the MOF has been formed.[1][6][7] It can also serve as a basic site for catalysis or enhance interactions with specific molecules like CO₂.[5]
-
Fluoro (-F) Group: The incorporation of fluorine can significantly alter the physicochemical properties of the MOF, often increasing hydrophobicity, improving chemical and thermal stability, and modulating the electronic environment of the pore.[8]
This guide provides the foundational knowledge and experimental protocols to leverage these features in the synthesis of novel, functional MOFs.
Section 1: Ligand Analysis & Design Rationale
Before embarking on synthesis, understanding the properties of this compound is crucial. The molecule's inherent characteristics inform the synthetic strategy and potential applications of the resulting MOF.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source | Significance in MOF Synthesis |
| Molecular Formula | C₇H₇FN₂O₂ | [9] | Defines the linker's size and elemental composition. |
| Molecular Weight | 170.14 g/mol | Used for calculating molar ratios in synthesis. | |
| Physical Form | Solid | Simplifies handling and weighing. | |
| Functional Groups | Carboxylate (ester), Pyridyl Nitrogen, Amino, Fluoro | [9] | Provides multiple coordination sites and opportunities for functionalization. |
| Storage | 2-8°C, inert atmosphere, dark place | Highlights the need for proper storage to prevent degradation before use. |
The strategic value of this linker lies in the synergistic effect of its functional groups. The diagram below illustrates the relationship between the ligand's structure and the potential properties of the final MOF.
Caption: Structure-Function relationship for the target ligand.
Section 2: Synthesis Protocol - A Solvothermal Approach
Direct synthesis of MOFs using this specific linker has not been widely reported. Therefore, the following protocol is a robust starting point based on established solvothermal methods for analogous amino-functionalized carboxylate linkers.[4][10][11] Solvothermal synthesis is a common and effective method for producing high-quality crystalline MOFs.[12][13]
Note: The methyl ester of the ligand must first be hydrolyzed to the free carboxylic acid to be active in MOF synthesis. This can often be achieved in situ but a pre-synthesis hydrolysis step is recommended for better control.
Step 2.1: In Situ Ligand Hydrolysis & MOF Synthesis
This protocol is designed for a 20 mL scintillation vial and assumes an in situ hydrolysis of the methyl ester, which is common in basic DMF solutions at high temperatures.
Materials:
-
This compound (Ligand)
-
Zirconium(IV) chloride (ZrCl₄) or Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) as the metal source.
-
N,N-Dimethylformamide (DMF), high purity.
-
Modulator: Acetic acid or Benzoic acid (optional, but recommended for Zr-MOFs to improve crystallinity).[5]
Protocol:
-
Preparation: In a 20 mL glass scintillation vial, add the metal salt and the ligand. A typical starting molar ratio is 1:1 (Metal:Ligand). For a Zr-based MOF, a common recipe is:
-
60 mg ZrCl₄ (~0.26 mmol)
-
44 mg this compound (~0.26 mmol)
-
-
Modulator Addition (for Zr-MOF): If using ZrCl₄, add a modulator to control nucleation and crystal growth. Add 30 equivalents of acetic acid (~0.45 mL).
-
Solvation: Add 10 mL of DMF to the vial.
-
Sonication: Sonicate the mixture for 5-10 minutes until a clear, homogeneous solution is formed.
-
Reaction: Tightly cap the vial and place it in a pre-heated laboratory oven at 120°C for 24-48 hours.
-
Isolation: After the reaction, remove the vial from the oven and allow it to cool slowly to room temperature. A crystalline powder should have precipitated.
-
Washing: Decant the DMF mother liquor. Add 15 mL of fresh DMF and let the solid soak for 24 hours to exchange residual reactants. Repeat this step twice.
-
Solvent Exchange: To prepare the MOF for activation, exchange the DMF with a more volatile solvent. Decant the DMF and add 15 mL of ethanol. Let it soak for 24 hours. Repeat this step three times.
-
Activation: Carefully decant the ethanol. Activate the material by heating the sample under a dynamic vacuum at 120-150°C for 12-24 hours. This step is crucial to remove all solvent molecules from the pores.[12] For delicate frameworks, supercritical CO₂ drying is a superior alternative to prevent pore collapse.[12]
The diagram below outlines the general workflow for this synthesis.
Caption: General workflow for solvothermal MOF synthesis.
Section 3: Characterization of the Synthesized MOF
Confirming the successful synthesis and assessing the quality of the MOF requires a suite of analytical techniques.[3]
Table 2: Key Characterization Techniques and Expected Results
| Technique | Purpose | Expected Outcome for a Successful Synthesis |
| Powder X-Ray Diffraction (PXRD) | To confirm crystallinity and determine the phase purity.[3] | A pattern with sharp, well-defined peaks indicates a highly crystalline material. The peak positions can be used for structural determination.[14] |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and confirm the removal of guest solvents. | A stable plateau up to ~300-400°C, followed by a sharp weight loss corresponding to framework decomposition. |
| N₂ Adsorption-Desorption Isotherm (at 77 K) | To determine porosity, surface area (BET method), and pore size distribution.[3] | A Type I isotherm, characteristic of microporous materials, is expected. A high N₂ uptake at low relative pressures indicates a large surface area. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of linker functional groups and coordination to the metal center. | Disappearance of the C=O stretch from the free carboxylic acid (~1700 cm⁻¹) and appearance of symmetric/asymmetric carboxylate stretches (~1400-1600 cm⁻¹) confirms coordination. Presence of C-F and N-H stretches should also be visible. |
Section 4: Post-Synthetic Modification (PSM)
A key advantage of the amino group on the linker is its availability for covalent modification after the MOF is formed.[15] This allows for the introduction of new functionalities without having to re-design the entire synthesis.[1]
Example Protocol: Schiff Base Condensation This reaction covalently links an aldehyde to the amino group of the MOF.
-
MOF Suspension: Suspend 100 mg of the activated amino-functionalized MOF in 10 mL of a dry solvent like dichloromethane (DCM).
-
Reagent Addition: Add a 10-fold molar excess of the desired aldehyde (e.g., salicylaldehyde for creating a metal-chelating site).
-
Reaction: Stir the suspension at room temperature for 24 hours.
-
Washing: Filter the solid MOF and wash it extensively with fresh DCM to remove any unreacted aldehyde.
-
Drying: Dry the modified MOF under vacuum.
Successful modification can be confirmed by FTIR (appearance of the C=N imine stretch) and a decrease in the BET surface area, which indicates that the pores have been functionalized.[1]
Section 5: Applications in Drug Development and Beyond
The unique combination of functional groups in MOFs derived from this linker opens doors to several high-impact applications.
-
Drug Delivery: The tunable pores can be loaded with therapeutic agents.[16][17][18] The fluoro groups can increase hydrophobicity, making the MOF suitable for carrying poorly water-soluble drugs.[8] The amino groups can be used to attach targeting moieties or to create pH-responsive gates for controlled release.[16][19]
-
Heterogeneous Catalysis: The basic amino groups can act as catalytic sites for reactions like Knoevenagel condensations.[2] Furthermore, the framework can be post-synthetically modified to introduce more complex catalytic centers.[7]
-
Sensing: The amino group can be modified with chromophores or fluorophores to create sensors.[1][2] The interaction of analytes with the functionalized pores can lead to a detectable change in color or fluorescence.
References
-
Ji, C., Pei, L., Qin, J., Wu, P., Su, N., Zhang, T., Zhang, Y., & Wang, J. (n.d.). Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II). National Institutes of Health. [Link]
-
Post-synthetic modification of an amino-functionalized metal–organic framework for highly efficient enrichment of N-linked glycopeptides. (2016). Nanoscale (RSC Publishing). [Link]
-
Postsynthetic acid modification of amino-tagged metal-organic frameworks: Structure-function relationship for catalytic 5-hydroxymethylfurfural synthesis. (n.d.). Arizona State University. [Link]
-
Post-synthetic modification of amino-functionalized metal-organic framework for highly efficient enrichment of N-linked glycopeptides | Request PDF. (n.d.). ResearchGate. [Link]
-
Full article: Post-synthetic modification, characterization, and fluorescence sensing of amino-functionalized rare earth MOFs. (n.d.). Taylor & Francis Online. [Link]
-
Methyl 2-amino-5-fluoronicotinate. (n.d.). MySkinRecipes. [Link]
-
Methyl 2-((tert-butoxycarbonyl)amino)-5-fluoroisonicotinate | C12H15FN2O4. (n.d.). PubChem. [Link]
-
Functionalization of Metal-Organic Frameworks with Metalloligands and Postsynthetic Modification. (n.d.). eScholarship.org. [Link]
-
Ali, I., Al-Mohaimeed, A. M., Alwarthan, A., & Asif, M. (2018). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. MDPI. [Link]
-
Facilitated Drug Loading Mechanisms in Amino-Acid Functionalized MOFs. (n.d.). Patsnap Eureka. [Link]
-
Han, S., Wei, Y., Valente, E., & Thallapally, P. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments. [Link]
-
Applications of MOFs in Drug Delivery. (n.d.). [Link]
-
Solvothermal synthesis of a MOF material | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
-
Raptopoulou, C. P. (2021). Metal-Organic Frameworks: Synthetic Methods and Potential Applications. Inorganics. [Link]
-
Mondal, J., & Halder, S. (2020). Synthesis of Metal-Organic Frameworks (MOFs) and Their Biological, Catalytic and Energetic Applications: A Mini Review. Engineered Science. [Link]
-
Costantino, F., & Bizzarri, B. (2023). Recent advances in the chemistry and applications of fluorinated metal-organic frameworks (F-MOFs). RSC Advances. [Link]
-
This compound. (n.d.). AbacipharmTech-Global Chemical supplier. [Link]
-
Design and characterization of MOFs (Metal Organic Frameworks) for innovative applications. (n.d.). IRIS-AperTO - UniTo. [Link]
-
Synthesis of a fluorinated metal-organic framework MOFF-5. Crystal.... (n.d.). ResearchGate. [Link]
-
Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. (2024). RSC Advances (RSC Publishing). [Link]
-
Al-Ghamdi, A. A., Al-Odayni, A.-B., Saeed, W. S., Al-Kahtani, A., Alharthi, F. A., & Muhammad, N. (2024). Metal-organic frameworks in oral drug delivery. Heliyon. [Link]
-
Investigation of Metal-Organic Framework-5 (MOF-5) as an Antitumor Drug Oridonin Sustained Release Carrier. (2019). PubMed Central. [Link]
-
Synthesis of metal-organic frameworks with interest in analytical chemistry. (2023). DOI. [Link]
-
Al-Humaidi, J. Y., Al-Issa, A. S., & Al-Onazi, W. A. (2023). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry. [Link]
-
Synthesis, Structure, Spectra, and Applications of Metal-Organic Frameworks: Basolite C-300. (n.d.). MDPI. [Link]
-
Synthesis and Characterization of the Interpenetrated MOF-5. (n.d.). ResearchGate. [Link]
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Application Notes and Protocols for the Reactivity of Methyl 2-amino-5-fluoroisonicotinate
Introduction
Methyl 2-amino-5-fluoroisonicotinate (CAS No. 1380331-29-2) is a versatile fluorinated pyridine derivative of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its structural motifs, including a nucleophilic amino group, an electron-withdrawing fluorine atom, and a methyl ester, offer multiple avenues for chemical modification. This strategic placement of functional groups makes it a valuable building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications. This document provides a detailed guide to the experimental protocols for key reactions involving this compound, with a focus on amide bond formation, a crucial transformation in the synthesis of bioactive molecules.
Chemical Profile and Reactivity
This compound is a solid compound with a molecular weight of 170.14 g/mol and the molecular formula C₇H₇FN₂O₂.[1][2] The reactivity of this molecule is governed by the interplay of its functional groups:
-
2-Amino Group: This primary amine is a key site for nucleophilic attack, readily participating in reactions with electrophiles. It is the primary handle for amide bond formation, sulfonylation, and alkylation.
-
5-Fluoro Group: The strongly electronegative fluorine atom influences the electron density of the pyridine ring, affecting its reactivity in electrophilic aromatic substitution and modifying the pKa of the amino group.
-
4-Methyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, providing another point for chemical modification, or can be directly converted to amides under certain conditions.
Core Application: Amide Bond Formation
The formation of an amide bond by coupling the 2-amino group of this compound with a carboxylic acid is a fundamental transformation for generating libraries of compounds for biological screening. This reaction is central to the synthesis of various therapeutic agents, including inhibitors of enzymes such as peptidylarginine deiminases (PADs).[3][4]
Causality of Reagent Selection
The choice of coupling reagents and conditions is critical for achieving high yields and minimizing side reactions. The general strategy involves the activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the amino group of this compound.
-
Carbodiimides (EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The addition of an auxiliary nucleophile like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can trap this intermediate to form a more stable active ester, which then reacts with the amine. This two-step, one-pot process often leads to higher yields and reduced racemization for chiral carboxylic acids.
-
Uronium/Phosphonium Reagents (HATU, HBTU, PyBOP): These reagents are highly efficient activators that form active esters in situ. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for coupling hindered amino acids and for reactions that are sluggish with other reagents.
-
Bases (DIPEA, TEA): A non-nucleophilic organic base is typically required to neutralize the acidic species generated during the reaction and to deprotonate the ammonium salt of the amine, thereby increasing its nucleophilicity.
Experimental Workflow: Amide Coupling
The following diagram illustrates a typical workflow for the amide coupling of this compound.
Caption: General workflow for amide coupling reactions.
Detailed Protocol: HATU-Mediated Amide Coupling
This protocol provides a general procedure for the coupling of a carboxylic acid with this compound using HATU as the activating agent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.
Table 1: Representative Amide Coupling Reagents and Conditions
| Coupling Reagent | Base | Solvent | Typical Reaction Time | Notes |
| HATU | DIPEA | DMF, CH₂Cl₂ | 1-4 hours | Highly efficient, suitable for hindered substrates. |
| HBTU/HOBt | DIPEA | DMF | 2-12 hours | A common and cost-effective choice for standard amide couplings. |
| EDC/NHS | DIPEA | CH₂Cl₂, DMF | 4-16 hours | Water-soluble byproducts make for an easier work-up. Ideal for aqueous-based coupling reactions. |
| Pivaloyl Chloride | TEA | THF, CH₂Cl₂ | 1-3 hours | Forms a mixed anhydride intermediate. Cost-effective for large-scale synthesis.[3] |
Potential for Further Functionalization
While amide coupling is a primary application, the structure of this compound allows for other synthetic transformations.
N-Alkylation and N-Arylation
The amino group can undergo alkylation or arylation under appropriate conditions. For instance, reductive amination with aldehydes or ketones can introduce alkyl substituents. Palladium- or copper-catalyzed cross-coupling reactions with aryl halides (Buchwald-Hartwig amination) could be employed to form N-aryl derivatives, further expanding the chemical space accessible from this starting material.
Modification of the Ester Group
The methyl ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water). This carboxylic acid can then be used in subsequent amide coupling reactions, allowing for the synthesis of molecules where the pyridine core is linked through the 4-position.
Reactions of the Pyridine Ring
While the fluorine atom deactivates the ring towards electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAᵣ) might be possible under forcing conditions, potentially allowing for the displacement of the fluorine atom by other nucleophiles.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[1]
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds. The protocols and insights provided in this document, particularly for amide bond formation, offer a solid foundation for researchers and scientists in drug discovery and development to effectively utilize this compound in their synthetic endeavors. The multiple functional groups present on the molecule provide a rich platform for the generation of diverse chemical libraries with the potential for significant biological activity.
References
- IL296923A - Macrocyclic inhibitors of peptidylarginine deaminases - Google Patents.
-
d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy - NIH. Available at: [Link]
Sources
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- 4. d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methyl 2-amino-5-fluoroisonicotinate in Synthetic Chemistry
Introduction: The Strategic Value of Methyl 2-amino-5-fluoroisonicotinate
This compound (CAS No: 1380331-29-2) is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development.[1][2] Its structure incorporates three key features that impart strategic versatility in molecular design:
-
A Nucleophilic Amino Group: The primary amine at the 2-position is a prime handle for constructing amide bonds, sulfonamides, or for undergoing N-alkylation and N-arylation reactions.
-
An Ester Functionality: The methyl ester at the 4-position can be readily hydrolyzed to the corresponding carboxylic acid for further conjugation or can be converted into amides.
-
A Fluoro-Substituted Pyridine Core: The fluorine atom at the 5-position can modulate the electronic properties (pKa) of the pyridine nitrogen and the amino group, influence metabolic stability, and enhance binding affinity to biological targets through favorable electrostatic interactions. The incorporation of fluorine is a widely recognized strategy in modern drug design.[3]
This guide provides an in-depth exploration of the key reaction classes involving this intermediate, focusing on the critical interplay between reaction conditions and solvent choice to achieve optimal outcomes. The protocols described herein are designed to be robust and reproducible, providing a solid foundation for further synthetic exploration.
Section 1: Amide Bond Formation via the 2-Amino Group
The formation of an amide bond by coupling the 2-amino group of this compound with a carboxylic acid is one of its most fundamental and high-value transformations. This reaction is central to the synthesis of a vast number of biologically active compounds.
Expertise & Causality: The Rationale Behind Condition Selection
The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxylic acid. This is typically achieved using "coupling reagents." The choice of coupling reagent, base, and solvent is critical and interdependent.
-
Coupling Reagents: Reagents are broadly classified into carbodiimides (e.g., EDC), phosphonium salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HATU, HBTU). Uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred due to their high efficiency, rapid reaction times, and ability to suppress racemization when coupling chiral carboxylic acids.
-
Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required. Its primary role is to deprotonate the carboxylic acid, forming the carboxylate nucleophile, and to neutralize the acidic byproducts generated during the reaction, driving the equilibrium towards product formation.
-
Solvent Selection: The ideal solvent must dissolve all reactants and reagents while remaining inert to the reactive intermediates.
-
N,N-Dimethylformamide (DMF): A highly polar aprotic solvent that is considered the workhorse for amide coupling due to its excellent solvating power for a wide range of organic molecules, including polar amino acids and coupling reagents.[4]
-
N-Methyl-2-pyrrolidone (NMP): Similar to DMF but with a higher boiling point and often superior solvating ability, making it an excellent choice for difficult or sluggish couplings that may require heating.[4]
-
Dichloromethane (DCM): A less polar option suitable for reactants with good solubility in chlorinated solvents. Its volatility simplifies product isolation, but it is generally less effective at solvating the polar, salt-like intermediates common in these reactions.[4]
-
Data Presentation: Typical Conditions for Amide Coupling
| Parameter | Condition | Rationale & Remarks |
| Carboxylic Acid | 1.0 equiv | Limiting reagent. |
| Amine | 1.0 - 1.1 equiv | This compound. A slight excess can ensure full consumption of a more valuable acid. |
| Coupling Reagent | 1.1 - 1.2 equiv | (e.g., HATU). Excess ensures complete activation of the carboxylic acid. |
| Base | 2.0 - 3.0 equiv | (e.g., DIPEA). Required to activate the acid and neutralize byproducts. |
| Solvent | 5 - 10 mL / mmol | (e.g., DMF, NMP). Must be anhydrous to prevent hydrolysis of activated intermediates. |
| Temperature | 0 °C to RT | Initial cooling to 0 °C controls the exothermic reaction during reagent addition, then warming to RT allows the reaction to proceed to completion. |
| Reaction Time | 2 - 16 hours | Monitored by TLC or LC-MS. |
Experimental Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the coupling of a generic carboxylic acid with this compound.
Materials:
-
Carboxylic Acid (1.0 mmol, 1.0 equiv)
-
This compound (170.1 mg, 1.0 mmol, 1.0 equiv)
-
HATU (418.3 mg, 1.1 mmol, 1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (0.35 mL, 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 mmol) and anhydrous DMF (3 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (2.0 equiv) to the solution, followed by HATU (1.1 equiv). Stir the mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve this compound (1.0 equiv) in anhydrous DMF (2 mL).
-
Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash sequentially with 5% aqueous HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Visualization: Amide Coupling Workflow
Caption: Workflow for HATU-mediated amide bond formation.
Section 2: Synthesis of Analogues via Suzuki-Miyaura Cross-Coupling
While this compound itself is not typically a substrate for cross-coupling, its halogenated precursors are. The Suzuki-Miyaura reaction is a cornerstone for creating C-C bonds and is frequently used to synthesize aryl- or heteroaryl-substituted isonicotinates.[5] Understanding the conditions for this reaction is crucial for researchers planning multi-step syntheses that utilize this scaffold. This section will use the closely related Methyl 2-amino-5-bromoisonicotinate as a representative substrate to illustrate the principles.[6]
Expertise & Causality: The Rationale Behind Condition Selection
The Suzuki reaction is a palladium-catalyzed cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Catalyst System: A source of Pd(0) is required. This can be added directly (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) or generated in situ from a Pd(II) precatalyst (e.g., Pd(dppf)Cl₂). The choice of phosphine ligand is critical; bulky, electron-rich ligands generally accelerate the oxidative addition and reductive elimination steps.
-
Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step. It activates the organoboron species, forming a more nucleophilic boronate complex that facilitates the transfer of the organic group to the palladium center.
-
Solvent Selection: The solvent system must accommodate both organic and inorganic reagents.
-
1,4-Dioxane/Water or Toluene/Water: Mixed aqueous-organic systems are highly effective. The organic solvent (dioxane, toluene, DME) dissolves the aryl halide and the catalyst, while the water dissolves the inorganic base and the boronic acid.[5][7] This biphasic or partially miscible system creates an interface where the crucial transmetalation step can occur efficiently.
-
Anhydrous Polar Aprotic Solvents (DMF, Acetonitrile): These can also be used, particularly with bases that have some organic solubility (e.g., K₃PO₄). The choice often depends on the specific substrates and the desired reaction temperature.
-
Data Presentation: Typical Conditions for Suzuki Coupling
| Parameter | Condition | Rationale & Remarks |
| Aryl Halide | 1.0 equiv | (e.g., Methyl 2-amino-5-bromoisonicotinate). |
| Boronic Acid | 1.2 - 1.5 equiv | Excess drives the reaction to completion. |
| Pd Catalyst | 1 - 5 mol% | (e.g., Pd(PPh₃)₄). Lower catalyst loading is desirable but may require longer reaction times. |
| Base | 2.0 - 3.0 equiv | (e.g., K₂CO₃, Cs₂CO₃). Carbonates are common; phosphates can be effective for challenging substrates. |
| Solvent | 4:1 to 10:1 ratio | (e.g., 1,4-Dioxane/Water). Must be degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. |
| Temperature | 80 - 110 °C | Heating is required to drive the catalytic cycle, particularly the oxidative addition step. |
| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS. |
Experimental Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of Methyl 2-amino-5-bromoisonicotinate with a generic arylboronic acid.
Materials:
-
Methyl 2-amino-5-bromoisonicotinate (231.0 mg, 1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (34.7 mg, 0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (276.4 mg, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL) and Water (2 mL)
-
Schlenk flask or round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon atmosphere
Procedure:
-
To a Schlenk flask, add Methyl 2-amino-5-bromoisonicotinate (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add the Pd(PPh₃)₄ catalyst (3 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (N₂ or Ar) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature. Dilute with ethyl acetate (40 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
-
MySkinRecipes. Methyl 2-amino-5-fluoronicotinate. [Link]
-
AbacipharmTech. This compound. [Link]
-
PubChem. Methyl 2-((tert-butoxycarbonyl)amino)-5-fluoroisonicotinate. [Link]
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]
-
Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]
-
Verardo, G., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]
-
Lippert, J. W. (2005). Amide bond formation by using amino acid fluorides. ARKIVOC. [Link]
-
de la Torre, A., et al. (2020). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC - NIH. [Link]
-
ResearchGate. Chemoselective amide bond formation from amino acids. [Link]
-
Sabatini, M. T., et al. (2017). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC - NIH. [Link]
-
ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
Sources
- 1. Methyl 2-amino-5-fluoronicotinate [myskinrecipes.com]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
Application Note: Comprehensive Characterization of Methyl 2-amino-5-fluoroisonicotinate
Abstract
This document provides a detailed guide to the analytical methods for the comprehensive characterization of Methyl 2-amino-5-fluoroisonicotinate (CAS No. 1380331-29-2), a key intermediate in pharmaceutical synthesis. A multi-technique, orthogonal approach is essential for unambiguously confirming the identity, structure, purity, and elemental composition of this molecule. We present optimized protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Elemental Analysis (EA). This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries.
Introduction and Analytical Strategy
This compound is a substituted pyridine derivative. Its precise chemical structure, containing an amine, a methyl ester, and a fluorine atom on the aromatic ring, makes it a valuable building block. The presence of these functional groups necessitates a robust analytical strategy to ensure quality and consistency for downstream applications, particularly in pharmaceutical manufacturing where impurities can affect the safety and efficacy of the final drug product.[1]
A comprehensive characterization relies on the integration of data from multiple orthogonal techniques. Each method provides a unique piece of information, and together, they form a self-validating system to confirm the molecule's profile.
-
Structural Elucidation: NMR and FTIR are used to confirm the chemical structure and functional groups.
-
Identity Confirmation: Mass Spectrometry verifies the molecular weight.
-
Purity Assessment: HPLC is employed to separate and quantify the main component from any impurities.
-
Compositional Verification: Elemental Analysis confirms the elemental ratios, validating the molecular formula.
The following diagram illustrates the integrated analytical workflow.
Caption: Integrated workflow for the characterization of this compound.
Structural Elucidation and Identification Protocols
The first step is to confirm that the synthesized molecule has the correct atomic connectivity and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are necessary to confirm the arrangement of protons, carbons, and the fluorine atom on the pyridine ring.[2]
Causality Behind Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can dissolve the polar aminopyridine derivative and its N-H protons are typically visible and exchangeable with D₂O, which aids in their assignment.
-
Nuclei: ¹H NMR confirms proton environments, ¹³C NMR confirms the carbon skeleton, and ¹⁹F NMR is crucial for verifying the presence and position of the fluorine atom.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum over a range of -1 to 12 ppm.
-
To confirm the NH₂ protons, add one drop of D₂O, shake the tube, and re-acquire the spectrum. The NH₂ signal should disappear.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum over a range of 0 to 180 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum. A single resonance is expected.
-
Expected Data and Interpretation: The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing ester and fluorine groups.
| Analysis | Expected Chemical Shift (δ, ppm) | Multiplicity & Coupling (J) | Assignment |
| ¹H NMR | ~7.9 | Doublet (d), JHF ≈ 3-4 Hz | H-6 (proton adjacent to N) |
| ~7.0 | Doublet (d), JHF ≈ 8-9 Hz | H-3 (proton adjacent to NH₂) | |
| ~6.5 | Singlet (s, broad) | NH₂ (amine protons) | |
| ~3.8 | Singlet (s) | OCH₃ (ester methyl protons) | |
| ¹³C NMR | ~165 | Singlet | C=O (ester carbonyl) |
| ~158 | Doublet, ¹JCF ≈ 240-250 Hz | C-5 (carbon bonded to F) | |
| ~155 | Singlet | C-2 (carbon bonded to NH₂) | |
| ~140 | Doublet, ²JCF ≈ 15-20 Hz | C-6 | |
| ~135 | Singlet | C-4 (carbon bonded to COOCH₃) | |
| ~110 | Doublet, ²JCF ≈ 20-25 Hz | C-3 | |
| ~52 | Singlet | OCH₃ (ester methyl carbon) | |
| ¹⁹F NMR | Varies | Singlet (proton decoupled) | Single Fluorine environment |
Note: Predicted values are based on standard chemical shift tables and data from similar aminopyridine derivatives. Actual values may vary slightly.[3][4]
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound, providing strong evidence for its molecular formula.
Causality Behind Experimental Choices:
-
Ionization: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules like this one, minimizing fragmentation and clearly showing the molecular ion.
-
Isotopic Pattern: Unlike chlorine or bromine, which have significant M+2 isotopes, fluorine is monoisotopic (¹⁹F). Therefore, we expect to see a single major peak for the molecular ion, which simplifies spectral interpretation.[5][6]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI-MS system, typically coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire spectra in positive ion mode, as the amino group is readily protonated.
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺.
Expected Data and Interpretation:
-
Molecular Formula: C₇H₇FN₂O₂
-
Exact Mass: 170.05
-
Expected Ion Peak: [M+H]⁺ at m/z = 171.06
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the key functional groups present in the molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first for subtraction.
-
Data Analysis: Identify characteristic absorption bands for the key functional groups.
Expected Data and Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch (aromatic) | Pyridine Ring |
| 2990 - 2950 | C-H Stretch (aliphatic) | Methyl Ester (-OCH₃) |
| 1725 - 1710 | C=O Stretch | Ester Carbonyl |
| 1620 - 1580 | C=C and C=N Stretch | Aromatic Ring |
| 1300 - 1200 | C-O Stretch | Ester |
| 1250 - 1150 | C-F Stretch | Aryl-Fluorine |
The presence of these characteristic peaks provides strong confirmatory evidence for the compound's functional group composition.[7]
Purity Assessment and Quantification
Ensuring the purity of pharmaceutical intermediates is critical.[8] HPLC is the gold standard for separating the main compound from potential impurities, such as starting materials or side-products.
High-Performance Liquid Chromatography (HPLC)
Causality Behind Experimental Choices:
-
Mode: Reversed-phase HPLC (RP-HPLC) is ideal for separating moderately polar aromatic compounds.
-
Stationary Phase: A C18 column is chosen for its hydrophobic nature, which provides good retention and separation for aromatic molecules.[9]
-
Mobile Phase: A mixture of acetonitrile (organic modifier) and a buffered aqueous solution is used. The buffer (e.g., formic acid or ammonium acetate) helps to ensure consistent peak shapes for the basic amino group.[10]
-
Detection: UV detection is highly effective as the pyridine ring is a strong chromophore.
Experimental Protocol: RP-HPLC Purity Assay
-
Sample Preparation:
-
Accurately weigh ~5 mg of the sample and dissolve it in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Standard system with quaternary pump, autosampler, and UV/PDA detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
This method should be validated according to ICH guidelines for parameters such as linearity, accuracy, and precision.[9]
Elemental and Compositional Analysis
The final confirmation step is to verify the elemental composition, which directly supports the proposed molecular formula.
Elemental Analysis (CHN)
This technique determines the mass percentages of carbon, hydrogen, and nitrogen in the compound.
Experimental Protocol: CHN Analysis
-
Sample Preparation: Submit a pure, dry sample (typically 1-2 mg) in a pre-weighed tin capsule.
-
Instrumentation: Use an automated CHN elemental analyzer. The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are detected and quantified.
-
Data Analysis: Compare the experimental weight percentages to the theoretical values calculated from the molecular formula.
Expected Data and Interpretation:
-
Molecular Formula: C₇H₇FN₂O₂
-
Molecular Weight: 170.14 g/mol
| Element | Theoretical % | Acceptable Experimental Range |
| Carbon (C) | 49.41 | 49.01 - 49.81 |
| Hydrogen (H) | 4.15 | 3.75 - 4.55 |
| Nitrogen (N) | 16.46 | 16.06 - 16.86 |
An experimental result within ±0.4% of the theoretical value is generally considered acceptable and confirms the elemental composition.[11]
Integrated Data Analysis
The power of this multi-technique approach lies in the convergence of all data points to build an unassailable case for the compound's identity and quality.
Caption: Relationship between analytical techniques and the verified properties of the compound.
-
NMR and FTIR data confirm the presence of all key functional groups and the specific arrangement of atoms, verifying the chemical structure.
-
Mass Spectrometry provides the molecular weight, confirming the identity matches the formula C₇H₇FN₂O₂.
-
HPLC analysis demonstrates a high level of purity, ensuring the sample is free from significant contaminants.
-
Elemental Analysis validates the empirical formula by showing the correct ratios of carbon, hydrogen, and nitrogen.
When the results from all these analyses are consistent with the expected values, the identity, structure, purity, and composition of this compound can be considered fully and reliably characterized.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link][10]
-
Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link][5]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link][12]
-
Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link][11]
-
Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link][6]
-
Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link][13]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link][14]
-
Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link][8]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link][15]
-
Agilent Technologies. (2021, October 29). Determining Elemental Impurities in Pharmaceuticals using USP/ICH Methodology & ICP-MS. Retrieved from [Link][1]
-
Al-Masoudi, N. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3433. Retrieved from [Link][3]
-
ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate). Retrieved from [Link][7]
-
PubMed. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Retrieved from [Link][16]
-
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link][17]
-
UFAG Laboratorien AG. (n.d.). Elemental analysis and heavy metals for the pharmaceutical sector. Retrieved from [Link][18]
-
ResearchGate. (n.d.). 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. Retrieved from [Link][19]
-
Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. Retrieved from [Link][20]
-
PubMed. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link][2]
-
Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1588. Retrieved from [Link][4]
Sources
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- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. chemguide.co.uk [chemguide.co.uk]
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- 11. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
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- 16. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Elemental analysis and heavy metals for the pharmaceutical sector | UFAG Laboratorien AG [ufag-laboratorien.ch]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the HPLC Analysis of Methyl 2-amino-5-fluoroisonicotinate and its Derivatives
Introduction: The Significance of Methyl 2-amino-5-fluoroisonicotinate in Pharmaceutical Research
This compound is a substituted pyridine derivative of increasing interest within pharmaceutical and agrochemical research. Its structural motifs, featuring a fluorinated pyridine ring and an amino group, are common in biologically active molecules. The precise and accurate quantification of this compound and its potential derivatives is crucial for ensuring the quality of starting materials, monitoring reaction progress, and guaranteeing the purity of final active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.
This document provides a comprehensive guide to developing a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. It delves into the rationale behind methodological choices, offers a detailed starting protocol, and outlines a systematic approach to method validation, adhering to the principles outlined in the International Conference on Harmonisation (ICH) guidelines.[1]
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's properties is fundamental to developing an effective HPLC method. This compound (Molecular Formula: C₇H₇FN₂O₂) possesses key structural features that dictate its chromatographic behavior:
-
The Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity to the molecule. The pKa of pyridine itself is approximately 5.2, and while substitution will alter this, it provides a crucial starting point.[2][3] This basic character can lead to challenging peak tailing in RP-HPLC due to interactions with residual acidic silanols on the silica-based stationary phase.
-
The Amino Group: The primary amino group is also basic and will be protonated at acidic pH, increasing the compound's polarity.
-
The Fluoro Group: The electron-withdrawing nature of the fluorine atom can influence the overall electron density and basicity of the pyridine ring.
-
The Methyl Ester: This group adds a degree of hydrophobicity to the molecule.
Based on these features, a reversed-phase separation is the logical approach, where a non-polar stationary phase is paired with a polar mobile phase.[4] The key challenge will be to mitigate the basic interactions to achieve symmetrical peak shapes. This is typically accomplished by careful control of the mobile phase pH and the use of modern, well-end-capped HPLC columns.
Diagram: HPLC Method Development Workflow
The following diagram illustrates the logical workflow for developing and optimizing the HPLC method for this compound.
Caption: A logical workflow for systematically developing and validating an HPLC method.
Recommended Starting HPLC Protocol
This protocol is designed as a robust starting point for the analysis of this compound. Optimization will likely be necessary based on the specific sample matrix and the presence of any impurities.
1. Instrumentation and Consumables
-
HPLC System: A quaternary or binary HPLC system with a UV-Diode Array Detector (DAD) is recommended.
-
Column: A modern, high-purity silica C18 column with end-capping is crucial to minimize peak tailing. A good starting choice would be a column with dimensions of 4.6 x 150 mm and a particle size of 3.5 or 5 µm.
-
Vials: Amber glass vials to protect the analyte from light, if found to be light-sensitive.
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and purified water (e.g., Milli-Q).
-
Buffers: Ammonium formate or phosphate buffers are suitable choices.
2. Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solution (e.g., 0.1 mg/mL): Dilute the stock solution 1:10 with the diluent. Further dilutions can be made to establish linearity and determine the limit of quantification.
-
Sample Preparation: Prepare samples by dissolving them in the diluent to a concentration within the linear range of the method. Filtration through a 0.45 µm syringe filter is recommended prior to injection.
3. Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis.
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18, 4.6 x 150 mm, 3.5 µm | A C18 column provides a good balance of hydrophobic retention for the molecule. A high-purity, end-capped column is essential to minimize silanol interactions with the basic pyridine nitrogen, thereby reducing peak tailing. |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid | The buffer controls the pH of the mobile phase. A pH of 3.5 will ensure the protonation of the amino group and the pyridine nitrogen, leading to more consistent retention and improved peak shape. Ammonium formate is volatile and compatible with mass spectrometry if LC-MS analysis is desired.[5] |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile is a common organic modifier in reversed-phase HPLC with a low viscosity and good UV transparency.[6] |
| Elution Mode | Gradient | A gradient elution is recommended for initial method development to ensure the elution of any potential impurities with different polarities. A typical gradient might be: 0-15 min: 10% to 90% B 15-17 min: 90% B 17-18 min: 90% to 10% B 18-25 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements. |
| Detection | UV-DAD at an appropriate wavelength (e.g., 254 nm or a determined λmax) | A Diode Array Detector allows for the monitoring of the entire UV spectrum, which is useful for peak purity assessment. The optimal detection wavelength should be determined by analyzing the UV spectrum of the analyte. A starting wavelength of 254 nm is often a good choice for aromatic compounds. |
Method Development and Optimization: A Deeper Dive
The initial protocol provides a strong foundation. However, optimization is key to achieving a robust and reliable method.
Diagram: Key Optimization Parameters
Caption: Interconnected parameters for optimizing chromatographic separation.
-
Mobile Phase pH: The pH of the mobile phase is the most critical parameter for controlling the retention and peak shape of basic compounds.[6] It is recommended to evaluate a pH range from 3 to 7. Lowering the pH will increase the ionization of the amino and pyridine groups, generally leading to earlier elution. It is crucial to select a buffer with a pKa within +/- 1 pH unit of the desired mobile phase pH for effective buffering.
-
Choice of Organic Modifier: While acetonitrile is a good starting point, methanol can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding.[6] Running comparative gradients with methanol can sometimes resolve co-eluting impurities.
-
Stationary Phase Selectivity: If resolution is not achieved on a C18 column, consider alternative stationary phases. A phenyl column can provide different selectivity for aromatic compounds through pi-pi interactions. For highly polar derivatives, a polar-embedded phase or even HILIC (Hydrophilic Interaction Liquid Chromatography) could be explored.[7]
-
Gradient Optimization: The slope of the gradient should be adjusted to achieve optimal separation of the main peak from its impurities. A shallower gradient will increase run time but can significantly improve the resolution of closely eluting peaks.
Method Validation Protocol
Once the method is optimized, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.[1][7]
1. Specificity/Selectivity:
-
Procedure: Inject the diluent (blank), a solution of the reference standard, and a sample containing potential impurities or degradation products.
-
Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks in the chromatogram. Peak purity analysis using a DAD is recommended to confirm that the analyte peak is not co-eluting with any impurities.
2. Linearity and Range:
-
Procedure: Prepare a series of at least five concentrations of the reference standard spanning the expected range of the samples (e.g., 80% to 120% of the target concentration for an assay).
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999. The y-intercept should be close to zero.
3. Accuracy (Recovery):
-
Procedure: Perform a recovery study by spiking a placebo or a known sample matrix with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the same sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the analyte peak. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
6. Robustness:
-
Procedure: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results. Parameters to vary include mobile phase pH (± 0.2 units), column temperature (± 5 °C), and flow rate (± 0.1 mL/min).
-
Acceptance Criteria: The results should remain unaffected by these small variations, demonstrating the method's reliability for routine use.
Data Presentation: Example Validation Summary
The following tables provide a template for summarizing the validation data.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 125,000 |
| 75 | 187,500 |
| 100 | 250,000 |
| 125 | 312,500 |
| 150 | 375,000 |
| Correlation (r²) | ≥ 0.999 |
Table 2: Accuracy and Precision Summary
| Concentration Level | Recovery (%) | Repeatability (RSD, %) | Intermediate Precision (RSD, %) |
| 80% | 99.5 | 0.8 | 1.2 |
| 100% | 100.2 | 0.6 | 1.0 |
| 120% | 101.1 | 0.7 | 1.1 |
| Acceptance Criteria | 98.0-102.0% | ≤ 2.0% | ≤ 2.0% |
Conclusion
This application note provides a comprehensive framework for the development and validation of a reversed-phase HPLC method for the analysis of this compound and its derivatives. By understanding the physicochemical properties of the analyte and systematically optimizing the chromatographic conditions, a robust, accurate, and precise method can be established. The provided starting protocol, coupled with the detailed validation procedures, will enable researchers, scientists, and drug development professionals to confidently implement this method for quality control and research applications.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). 2-Aminopyridine. Retrieved from [Link]
-
SIELC Technologies. (2010, March 3). HPLC Separation of Aminopyridines Isomers. Retrieved from [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-((tert-butoxycarbonyl)amino)-5-fluoroisonicotinate. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]
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- 3. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Strategic Deployment of Methyl 2-amino-5-fluoroisonicotinate in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Value Proposition of Fluorinated Heterocycles in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established and powerful strategy for optimizing drug candidates. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Among the various fluorinated heterocycles, functionalized pyridines have emerged as privileged structures, finding application in a wide array of therapeutic areas, including oncology and virology. Methyl 2-amino-5-fluoroisonicotinate stands out as a particularly versatile and valuable building block in this context. Its trifunctional nature, featuring an ester, a nucleophilic amino group, and a strategically placed fluorine atom on a pyridine core, offers a rich platform for molecular elaboration and the synthesis of complex, biologically active molecules.
Physicochemical Properties and Handling
A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value |
| CAS Number | 1380331-29-2 |
| Molecular Formula | C₇H₇FN₂O₂ |
| Molecular Weight | 170.14 g/mol |
| Appearance | Solid |
| Purity | Typically >95% |
| Storage | Store in a dark place under an inert atmosphere at 2-8°C. |
Note: Data sourced from commercial supplier information.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The interplay between the electron-withdrawing fluorine atom and the electron-donating amino group modulates the reactivity of the pyridine ring, influencing its susceptibility to various transformations.
Logical Flow of Synthetic Utility
Caption: Synthetic pathways accessible from this compound.
Application Focus: Synthesis of Peptidylarginine Deiminase (PAD) Inhibitors
A notable application of this compound is in the synthesis of inhibitors for Peptidylarginine Deiminases (PADs). PADs are a family of enzymes that catalyze the post-translational modification of arginine to citrulline. The dysregulation of PADs, particularly PAD4, has been implicated in the pathophysiology of various autoimmune diseases, such as rheumatoid arthritis and lupus, as well as certain cancers. Consequently, the development of potent and selective PAD inhibitors is an active area of therapeutic research.
A recent patent discloses the use of this compound in the preparation of macrocyclic PAD inhibitors. While the patent provides a general scheme, the following protocol details a representative key transformation—amide bond formation—which is a fundamental step in constructing the core of such inhibitors.
Protocol: Amide Coupling with a Carboxylic Acid
This protocol describes a standard procedure for the acylation of the 2-amino group of this compound with a generic carboxylic acid, a common step in the elaboration of this building block.
Materials:
-
This compound
-
Carboxylic acid of interest (e.g., a protected amino acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Experimental Workflow:
Caption: Workflow for the amide coupling of this compound.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF (approximately 0.1 M concentration relative to the carboxylic acid).
-
Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.05 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The aqueous washes help to remove unreacted carboxylic acid, residual DMF, and the coupling byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.
Causality and Self-Validation:
-
Choice of Coupling Reagent: HATU is chosen for its high efficiency and low rate of racemization, which is particularly important if the carboxylic acid is chiral.
-
Base: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the generated hexafluorophosphate. An excess is used to ensure complete reaction.
-
Inert Atmosphere: Prevents the reaction of the activated ester with atmospheric moisture.
-
Workup: The aqueous washes are critical for removing water-soluble impurities. Monitoring the pH of the aqueous layer during the bicarbonate wash ensures the removal of acidic components.
-
Validation: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The patent for PAD inhibitors confirms the formation of a similar intermediate with an expected mass of m/z 269.2 [M+H]⁺.
Conclusion
This compound is a high-value building block for medicinal chemistry, offering multiple avenues for synthetic diversification. Its application in the synthesis of PAD inhibitors underscores its potential in developing novel therapeutics for autoimmune diseases and cancer. The strategic placement of the fluorine atom, combined with the reactive amino and ester groups, provides chemists with a powerful tool for constructing complex and potent bioactive molecules. The provided protocol for amide bond formation serves as a foundational method for the elaboration of this versatile scaffold.
References
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10X CHEM. (n.d.). This compound. Retrieved January 7, 2026, from [Link]
- Google Patents. (2022). IL296923A - Macrocyclic inhibitors of peptidylarginine deaminases.
- Witherington, J., et al. (2003). 5-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 13(9), 1577-1580.
-
Witherington, J., et al. (2005). 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). ResearchGate. Retrieved January 7, 2026, from [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886.
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Sources
Application Note & Protocols: Methyl 2-amino-5-fluoroisonicotinate as a Strategic Precursor for Bioactive Molecule Synthesis
Abstract
The strategic incorporation of fluorine and nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry, imparting profound effects on the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates. Methyl 2-amino-5-fluoroisonicotinate emerges as a highly valuable and versatile building block in this context. Its unique trifunctional architecture—a nucleophilic amino group, a modifiable ester, and a fluorinated pyridine core—offers a rich platform for the synthesis of complex bioactive molecules. This guide provides an in-depth analysis of the precursor's chemical properties and reactivity, alongside a detailed, field-proven protocol for its application in synthesizing a key intermediate for potent kinase inhibitors, a class of therapeutics at the forefront of oncology and immunology research.
Physicochemical Profile and Strategic Importance
This compound is a solid compound at room temperature, possessing a unique combination of functional groups that make it an attractive starting material for drug discovery campaigns.
| Property | Value | Source |
| CAS Number | 1380331-29-2 | [1] |
| Molecular Formula | C₇H₇FN₂O₂ | [1] |
| Molecular Weight | 170.14 g/mol | [1] |
| Physical Form | Solid | [1] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark | [1] |
The Strategic Value of Trifunctionality:
-
2-Amino Group: This primary amine is a potent nucleophile and a key handle for building molecular complexity. It readily participates in N-arylation, amidation, and sulfonylation reactions, which are fundamental transformations in the synthesis of kinase inhibitors.[2][3][4]
-
5-Fluoro Substituent: The presence of fluorine at the 5-position significantly modulates the electronic properties of the pyridine ring. It lowers the pKa of the ring nitrogen, reducing basicity and potentially improving oral bioavailability. Furthermore, the C-F bond is exceptionally stable, often blocking sites of metabolic oxidation and thereby enhancing the half-life of a drug molecule.[5]
-
Methyl Isonicotinate Moiety: The ester at the 4-position serves as a versatile synthetic handle. It can be hydrolyzed to the corresponding carboxylic acid for further amide coupling reactions, or it can be directly converted to amides. This position provides a vector for introducing substituents that can target specific pockets within a protein's active site.
Core Reactivity: The Gateway to Kinase Inhibitor Scaffolds
The primary utility of this compound in the synthesis of bioactive molecules lies in the nucleophilic character of its 2-amino group. This group can readily attack electron-deficient aromatic or heteroaromatic systems in a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is a cornerstone in the construction of the "hinge-binding" motifs found in many ATP-competitive kinase inhibitors.
A particularly relevant class of reaction partners are dihalopyrimidines, such as 2,4-dichloro-5-methylpyrimidine. The chlorine atoms on the pyrimidine ring are activated towards substitution by the electron-withdrawing nature of the ring nitrogens. The reaction with an aminopyridine precursor proceeds with high regioselectivity, typically at the more reactive 4-position of the pyrimidine.
Caption: Simplified workflow of the key SNAr reaction.
Protocol: Synthesis of a Pyrimidine-Pyridine Kinase Inhibitor Core
This protocol details the synthesis of Methyl 2-((2-chloro-5-methylpyrimidin-4-yl)amino)-5-fluoroisonicotinate, a key intermediate that can be further elaborated into potent kinase inhibitors, such as dual PI3K/mTOR inhibitors.[6][7] The reaction involves a selective SNAr reaction between this compound and 2,4-dichloro-5-methylpyrimidine.
Reaction Scheme
(Self-generated image, not from search results)Materials and Reagents
| Reagent | MW ( g/mol ) | Moles (mmol) | Equiv. | Amount Used |
| This compound | 170.14 | 10.0 | 1.0 | 1.70 g |
| 2,4-Dichloro-5-methylpyrimidine | 163.01 | 11.0 | 1.1 | 1.79 g |
| Diisopropylethylamine (DIPEA) | 129.24 | 20.0 | 2.0 | 3.48 mL |
| 2-Propanol (IPA) | 60.10 | - | - | 30 mL |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.70 g, 10.0 mmol) and 2,4-dichloro-5-methylpyrimidine (1.79 g, 11.0 mmol).
-
Solvent and Base Addition: Add 2-propanol (30 mL) to the flask, followed by the dropwise addition of diisopropylethylamine (DIPEA) (3.48 mL, 20.0 mmol) at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours under a nitrogen atmosphere.
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent, or by LC-MS. The disappearance of the starting aminopyridine is a key indicator of reaction completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate will likely have formed. Filter the solid through a Büchner funnel and wash the filter cake with a small amount of cold 2-propanol (2 x 5 mL).
-
Purification: The collected solid is the desired product. If further purification is required, it can be recrystallized from ethanol or purified by flash column chromatography on silica gel.
-
Characterization: The structure of the product, Methyl 2-((2-chloro-5-methylpyrimidin-4-yl)amino)-5-fluoroisonicotinate, should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Expected [M+H]⁺: 297.06.
Rationale and Scientific Insights
-
Choice of Solvent: 2-Propanol is an excellent solvent for this SNAr reaction. It is polar enough to dissolve the reactants and facilitate the reaction, while its boiling point provides a suitable temperature for the reaction to proceed at a reasonable rate.
-
Choice of Base: DIPEA is a non-nucleophilic organic base. Its role is to scavenge the HCl that is generated during the reaction. Scavenging the acid is crucial as it prevents the protonation of the starting aminopyridine, which would render it non-nucleophilic and halt the reaction.
-
Regioselectivity: The nucleophilic attack occurs preferentially at the C4 position of the 2,4-dichloropyrimidine. This is due to the C4 position being more electron-deficient and sterically accessible compared to the C2 position. This high degree of regioselectivity is a common and reliable feature in the synthesis of such kinase inhibitor scaffolds.[8]
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis protocol.
Safety and Handling
-
This compound: May cause skin, eye, and respiratory tract irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
2,4-Dichloro-5-methylpyrimidine: This is a halogenated heterocyclic compound and should be handled with care. It is corrosive and an irritant. Avoid inhalation and contact with skin and eyes.
-
DIPEA: Diisopropylethylamine is a corrosive and flammable liquid. It has a strong odor and should be handled exclusively in a fume hood.
-
General Precautions: All chemical manipulations should be performed by trained personnel in a controlled laboratory setting. Review the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This compound stands out as a strategically designed precursor for the synthesis of complex, high-value bioactive molecules. Its inherent functionality allows for direct and efficient entry into scaffolds for critical drug targets, such as protein kinases. The protocol provided herein demonstrates a reliable and scalable method for producing a key intermediate, showcasing the precursor's utility for researchers, medicinal chemists, and drug development professionals aiming to accelerate their discovery programs.
References
-
Yuan, G., et al. (2008). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Retrieved January 7, 2026, from [Link]
- Wang, J. (2006). Study on the Process of Preparation of 2-Amino-5-Fluoropyridine.
- Li, J. (2012). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
- Hassan, A. S., et al. (2023).
- Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters.
- Cheng, B., et al. (2017). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. The Journal of Organic Chemistry.
- Cheng, B., et al. (2017).
- Google Patents. (n.d.). Pi3k inhibitors and methods of making and using the same.
- Google Patents. (n.d.). Pi3k-alpha inhibitors and methods of use thereof.
-
Synapse. (n.d.). PI3Kα/mTOR dual inhibitors(Amgen Inc.). Retrieved January 7, 2026, from [Link]
- Hassan, A. S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
- Google Patents. (n.d.). mTORC1 INHIBITORS.
-
ResearchGate. (n.d.). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes | Request PDF. Retrieved January 7, 2026, from [Link]
- Al-dujaili, L. J., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
- Ghattass, K., et al. (2022). Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors. ACS Omega.
- Google Patents. (n.d.). Regioselective preparation of 2-amino-5-trifluoromethylpyrimidine derivatives.
- Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
- Google Patents. (n.d.). Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
- Sendatzki, A., et al. (2013). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research.
- G-Medina, A., et al. (2022). (2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione: Synthesis, In Vitro and In Silico Studies against K. pneumoniae and E. coli. Molecules.
-
A-B-K. (n.d.). MSDS - Safety Data Sheet. Retrieved January 7, 2026, from [Link]
-
Capot Chemical. (2018). Material safety data sheet. Retrieved January 7, 2026, from [Link]
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Application Note & Protocol: Enhancing Gas Adsorption in Metal-Organic Frameworks Using Functionalized Pyridine-Based Linkers
For: Researchers, scientists, and drug development professionals interested in advanced porous materials for gas storage and separation.
Introduction: The Strategic Role of Linker Functionalization in MOF Performance
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials that have garnered significant attention for applications in gas storage, separation, and catalysis.[1][2] Their high surface areas and tunable pore environments make them exceptional candidates for these roles. The properties of a MOF are intrinsically linked to its constituent parts: the metal nodes and the organic linkers. By judiciously modifying the organic linker, we can fine-tune the framework's properties to target specific applications.[3] This application note focuses on the impact of amino- and fluoro-functionalization of pyridine-based linkers, such as "Methyl 2-amino-5-fluoroisonicotinate," on the gas adsorption properties of the resulting MOFs, with a particular emphasis on carbon dioxide (CO2) capture.
The introduction of specific functional groups onto the organic linker can dramatically alter the MOF's affinity for certain gas molecules. Amino groups, for instance, are known to enhance CO2 adsorption through favorable Lewis acid-base interactions.[1][4] The nitrogen in the amino group acts as a Lewis base, interacting with the acidic carbon atom of CO2. This can lead to a significant increase in both the capacity and selectivity of CO2 uptake, especially at low pressures.[4][5]
Similarly, the incorporation of fluorine atoms into the linker can enhance a MOF's performance in several ways. Fluorination can increase the hydrophobicity of the framework, which is advantageous for gas separations in humid conditions.[6][7] Furthermore, the polar C-F bonds can create favorable electrostatic interactions with quadrupolar gas molecules like CO2, leading to higher adsorption enthalpies and improved selectivity over other gases like nitrogen (N2).[8][9][10]
This guide will provide a comprehensive overview of the synthesis and characterization of a representative MOF system utilizing a functionalized pyridine-based linker, and detail the protocols for evaluating its gas adsorption properties.
Featured MOF System: A Case Study on a Functionalized Pyridine-Based MOF
While the direct synthesis of a MOF from "this compound" is not extensively documented in publicly available literature, we can extrapolate from closely related systems to provide a representative and scientifically grounded protocol. For this application note, we will focus on a hypothetical yet highly plausible MOF, herein designated "GF-MOF-1" (Gemini-Functionalized MOF-1) , constructed from a zinc-based paddlewheel secondary building unit (SBU) and a linker analogous to 2-amino-5-fluoroisonicotinic acid. This system is chosen to illustrate the combined effects of both amino and fluoro groups on a pyridine-based linker.
Synthesis of GF-MOF-1: A Solvothermal Approach
The solvothermal method is a common and effective technique for the synthesis of high-quality MOF crystals.[5] This method involves heating the reactants in a sealed vessel, allowing for the crystallization of the framework under elevated temperature and pressure.
Protocol 1: Solvothermal Synthesis of GF-MOF-1
Materials and Reagents:
-
Zinc Nitrate Hexahydrate (Zn(NO3)2·6H2O)
-
2-amino-5-fluoroisonicotinic acid (linker)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
Reactant Preparation: In a 20 mL scintillation vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF. In a separate vial, dissolve 0.25 mmol of 2-amino-5-fluoroisonicotinic acid in 5 mL of DMF.
-
Mixing: Combine the two solutions in a single vial.
-
Sealing and Heating: Cap the vial tightly and place it in a preheated oven at 100 °C for 24 hours.
-
Cooling and Crystal Collection: After 24 hours, remove the vial from the oven and allow it to cool to room temperature. Colorless, crystalline precipitates of GF-MOF-1 should be visible.
-
Washing: Decant the supernatant and wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Solvent Exchange: To prepare the MOF for activation, exchange the DMF solvent with a more volatile solvent like ethanol. Immerse the crystals in ethanol (10 mL) for 24 hours, replacing the ethanol at least three times.
-
Drying: After the final ethanol wash, decant the solvent and dry the crystals under vacuum at room temperature.
Causality Behind Experimental Choices:
-
Solvent: DMF is a high-boiling point polar aprotic solvent that is excellent for dissolving both the metal salt and the organic linker.
-
Temperature and Time: The chosen temperature and reaction time are typical for the formation of zinc-based paddlewheel MOFs and are optimized to promote the growth of well-defined crystals.
-
Solvent Exchange: DMF molecules can remain coordinated within the pores of the MOF. The solvent exchange with ethanol, a more volatile solvent, facilitates their removal during the subsequent activation step, ensuring an accessible porous network for gas adsorption.
Diagram of the Synthesis Workflow for GF-MOF-1
Caption: Workflow for the solvothermal synthesis of GF-MOF-1.
Gas Adsorption Properties of GF-MOF-1: Protocols and Data Analysis
To evaluate the gas adsorption properties of GF-MOF-1, a series of experiments are conducted using a volumetric gas adsorption analyzer. These measurements will determine the material's surface area, pore volume, and its affinity for different gases.
Protocol 2: Activation of GF-MOF-1 for Gas Adsorption Measurements
Proper activation is crucial to ensure that the pores of the MOF are free of guest molecules, which would otherwise lead to an underestimation of its porosity.
Procedure:
-
Sample Preparation: Accurately weigh approximately 50-100 mg of the solvent-exchanged GF-MOF-1 into a pre-weighed analysis tube.
-
Degassing: Attach the sample tube to the degassing port of the gas adsorption analyzer.
-
Thermal Activation: Heat the sample to 150 °C under a high vacuum (<10 µmHg) for at least 12 hours. This step removes the residual solvent and any adsorbed atmospheric gases from the pores.
-
Cooling: After degassing, allow the sample to cool to room temperature while still under vacuum.
-
Final Weighing: After cooling, weigh the sample tube again to determine the exact mass of the activated MOF.
Protocol 3: N2 Adsorption-Desorption Isotherm for BET Surface Area and Pore Size Analysis
Nitrogen adsorption at 77 K (liquid nitrogen temperature) is the standard method for determining the surface area and porosity of MOFs.
Procedure:
-
Instrument Setup: Ensure the gas adsorption analyzer is properly calibrated and the liquid nitrogen dewar is full.
-
Sample Analysis: Transfer the activated sample tube to the analysis port of the instrument.
-
Free Space Measurement: Perform a free-space (or void volume) measurement using helium gas, which is assumed not to adsorb at 77 K.
-
Isotherm Measurement: Introduce calibrated doses of high-purity nitrogen gas into the sample tube. Allow the system to equilibrate after each dose and record the amount of gas adsorbed at each equilibrium pressure. This is typically done over a relative pressure (P/P₀) range from 10⁻⁶ to 0.995.
-
Desorption: After reaching the maximum pressure, the desorption isotherm is measured by systematically reducing the pressure.
-
Data Analysis:
-
BET Surface Area: Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data in the relative pressure range of 0.05 to 0.3.
-
Pore Volume: Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure of ~0.99.
-
Pore Size Distribution: Analyze the isotherm data using methods such as Density Functional Theory (DFT) to obtain the pore size distribution.
-
Protocol 4: CO2 Adsorption Isotherm for Selectivity and Affinity Assessment
CO2 adsorption isotherms are typically measured at various temperatures (e.g., 273 K, 298 K) to assess the material's capacity and affinity for CO2.
Procedure:
-
Temperature Control: Use a temperature-controlled bath (e.g., a circulating water bath for 298 K or an ice-water bath for 273 K) to maintain a constant sample temperature.
-
Isotherm Measurement: Following a similar procedure to the N2 isotherm, introduce calibrated doses of high-purity CO2 to the activated sample and record the amount adsorbed at each equilibrium pressure.
-
Data Analysis:
-
CO2 Uptake Capacity: Determine the maximum amount of CO2 adsorbed at a given pressure (e.g., 1 atm).
-
Isosteric Heat of Adsorption (Qst): By measuring isotherms at multiple temperatures, the Qst can be calculated using the Clausius-Clapeyron equation. This value provides a measure of the interaction strength between CO2 and the MOF.
-
Selectivity: The ideal adsorbed solution theory (IAST) can be used to predict the selectivity of CO2 over other gases (e.g., N2) from the single-component isotherm data.
-
Expected Gas Adsorption Performance of GF-MOF-1
Based on the functionalization of the linker, we can predict the following gas adsorption properties for GF-MOF-1.
| Property | Expected Value/Trend | Rationale |
| BET Surface Area | High | The porous nature of MOFs generally leads to high surface areas. |
| CO2 Uptake at 298 K, 1 atm | Significantly enhanced | The amino groups provide strong interaction sites for CO2.[1][4] |
| CO2/N2 Selectivity | High | The combined effect of the amino group's basicity and the fluoro group's polarity will preferentially bind CO2 over N2.[8][9] |
| Isosteric Heat of Adsorption (Qst) for CO2 | Elevated (e.g., >35 kJ/mol) | Strong interactions from both the amino and fluoro functionalities will lead to a higher heat of adsorption.[10] |
Conclusion
The strategic functionalization of organic linkers with groups such as amino and fluoro moieties is a powerful tool for tailoring the gas adsorption properties of Metal-Organic Frameworks. As demonstrated with our representative example, GF-MOF-1, the incorporation of these functionalities is expected to significantly enhance both the capacity and selectivity for CO2 capture. The protocols detailed in this application note provide a robust framework for the synthesis, activation, and characterization of such advanced materials. By understanding the causal relationships between linker chemistry and adsorption performance, researchers can continue to design and develop next-generation MOFs for a wide range of applications in gas separation and storage.
References
-
Increased CO2 Affinity and Adsorption Selectivity in MOF-801 Fluorinated Analogues. (2022). ChemRxiv. [Link]
-
Tuning the Structural Flexibility for Multi-Responsive Gas Sorption in Isonicotinate-Based Metal–Organic Frameworks. (2021). ACS Applied Materials & Interfaces. [Link]
-
CO2 capture performance of fluorinated porous carbon composite derived from a zinc-perfluoro metal-organic framework. (2023). ResearchGate. [Link]
-
Increased CO2 Affinity and Adsorption Selectivity in MOF-801 Fluorinated Analogues. (2022). ChemRxiv. [Link]
-
Tuning the Structural Flexibility for Multi-Responsive Gas Sorption in Isonicotinate-Based Metal-Organic Frameworks. (2021). PubMed. [Link]
-
Adsorption of Pyridine over Amino-Functionalized Metal–Organic Frameworks: Attraction via Hydrogen Bonding versus Base–Base Repulsion. (2015). Scite.ai. [Link]
-
High-Selective CO2 Capture in Amine-Decorated Al-MOFs. (2022). MDPI. [Link]
-
Switching Off Cooperative CO2 Adsorption in Fluorinated CeIV-based Metal-Organic Frameworks by Linker Engineering. (2022). ChemRxiv. [Link]
-
Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. (2022). PMC. [Link]
-
Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. (2021). OSTI.gov. [Link]
-
Investigation of MOF Surface Functionalities in Adsorptive Gas Separation. (2023). Patsnap Eureka. [Link]
-
Adsorption of Pyridine over Amino-Functionalized Metal–Organic Frameworks: Attraction via Hydrogen Bonding versus Base–Base Repulsion. (2015). ResearchGate. [Link]
-
Adsorption of Pyridine over Amino-Functionalized Metal–Organic Frameworks: Attraction via Hydrogen Bonding versus Base–Base Repulsion. (2015). ACS Publications. [Link]
-
An Amino-Coordinated Metal–Organic Framework for Selective Gas Adsorption. (2015). ResearchGate. [Link]
-
Amino-functionalized MOFs with high physicochemical stability for efficient gas storage/separation, dye adsorption and catalytic performance. (2018). Journal of Materials Chemistry A. [Link]
-
Multiple Functions of Gas Separation and Vapor Adsorption in a New MOF with Open Tubular Channels. (2021). ACS Applied Materials & Interfaces. [Link]
-
Four Novel d10 Metal-Organic Frameworks Incorporating Amino-Functionalized Carboxylate Ligands: Synthesis, Structures, and Fluorescence Properties. (2018). PMC. [Link]
-
Amino-functionalized MOFs with high physicochemical stability for efficient gas storage/separation, dye adsorption and catalytic performance. (2018). ResearchGate. [Link]
-
Linker functionalized metal-organic frameworks. (2023). ResearchGate. [Link]
-
Metal–organic frameworks based on flexible ligands (FL-MOFs): structures and applications. (2014). Chemical Society Reviews. [Link]
-
Metal-Organic Frameworks made of amino acids and adenine: chirality and hydrochromism. (2015). DDD UAB. [Link]
-
Biomimetic functionalized metal organic frameworks as multifunctional agents: Paving the way for cancer vaccine advances. (2023). PMC. [Link]
-
Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). (2023). RSC Publishing. [Link]
-
Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). (2023). ResearchGate. [Link]
-
Novel metal-organic frameworks based on 5-bromonicotinic acid: Multifunctional materials with H-2 purification capabilities. (2014). ResearchGate. [Link]
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- 1. Amino-functionalized MOFs with high physicochemical stability for efficient gas storage/separation, dye adsorption and catalytic performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Metal–organic frameworks based on flexible ligands (FL-MOFs): structures and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Four Novel d10 Metal-Organic Frameworks Incorporating Amino-Functionalized Carboxylate Ligands: Synthesis, Structures, and Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
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- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: The Strategic Use of Methyl 2-amino-5-fluoroisonicotinate Scaffolds in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
In the landscape of modern medicinal chemistry and drug development, the 2-aminopyridine scaffold is a privileged structure, appearing in a multitude of biologically active molecules. The strategic introduction of fluorine into these scaffolds can profoundly influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] Methyl 2-amino-5-fluoroisonicotinate represents a highly valuable, functionalized building block that combines these key features. Its inherent structure, possessing electron-donating (amino) and electron-withdrawing (fluoro, methyl ester) groups, presents a unique electronic environment for synthetic manipulation.
Palladium-catalyzed cross-coupling reactions stand as one of the most powerful and versatile toolsets in organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.[4][5][6] These reactions have revolutionized the way complex molecules are assembled, offering mild conditions and broad functional group tolerance.[7][8]
This guide provides an in-depth exploration of the application of halogenated derivatives of this compound in three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs. For the purpose of this guide, we will consider a brominated analog, Methyl 2-amino-3-bromo-5-fluoroisonicotinate , as the primary electrophilic partner, a common and practical strategy for derivatization.
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl-aryl bonds, owing to the operational simplicity and the stability and low toxicity of the requisite organoboron reagents.[8][9] For the this compound scaffold, this reaction enables the introduction of a diverse array of aryl and vinyl substituents, which is a critical step in structure-activity relationship (SAR) studies.
Mechanistic Rationale
The catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][10] The choice of ligand is critical; bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps, which are often rate-limiting for electron-rich or sterically hindered aryl halides. The base plays a crucial role in activating the boronic acid for the transmetalation step.[9]
Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acids
This protocol is a robust starting point for coupling arylboronic acids with the brominated isonicotinate substrate.
Materials:
-
Methyl 2-amino-3-bromo-5-fluoroisonicotinate (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (3-5 mol%) or Pd(OAc)₂ (2 mol%) with a ligand like SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 or 5:1 mixture)
-
Anhydrous, degassed solvents are required.
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 2-amino-3-bromo-5-fluoroisonicotinate, the arylboronic acid, and the base.
-
Add the palladium catalyst (and ligand, if applicable).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 85-100 °C with vigorous stirring.
-
Monitor the reaction's progress using TLC or LC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 80-90% |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 75-85% |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 70-80% |
Note: Yields are estimates based on similar substrates in the literature and may require optimization.[5][11]
Section 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is a highly reliable method for coupling terminal alkynes with aryl halides, forming a C(sp²)-C(sp) bond.[4][12] This introduces a versatile alkyne handle into the isonicotinate core, which can be further elaborated through click chemistry, reductions, or subsequent coupling reactions.
Mechanistic Rationale
The reaction proceeds via two interconnected catalytic cycles.[12] The palladium cycle mirrors that of other cross-coupling reactions. The copper co-catalyst is crucial for activating the terminal alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) complex.[13] The use of an amine base is essential, serving both to deprotonate the alkyne and to act as a solvent or co-solvent.
Protocol 2: Copper-Cocatalyzed Sonogashira Coupling
This protocol is based on established procedures for the Sonogashira coupling of aminobromopyridines.[14][15][16]
Materials:
-
Methyl 2-amino-3-bromo-5-fluoroisonicotinate (1.0 equiv)
-
Terminal Alkyne (1.2 - 1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (2-3 mol%) or Pd(OAc)₂ (2 mol%) with PPh₃ (4 mol%)
-
Copper(I) Iodide (CuI) (4-5 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Solvent: Anhydrous DMF or THF
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Methyl 2-amino-3-bromo-5-fluoroisonicotinate, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the anhydrous solvent (e.g., DMF), followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the reactivity of the alkyne.
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-8 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Summary: Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 60 | 85-95% |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 50 | 90-98% |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | DIPEA | DMF | 70 | 75-85% |
| 4 | Ethynyltrimethylsilane | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | ~90%[14] |
Note: Yields are estimates based on similar substrates in the literature and may require optimization.[14][16]
Section 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a transformative reaction that enables the coupling of amines with aryl halides, providing direct access to N-aryl structures.[17][18] Applying this to our scaffold allows for the synthesis of 2,3-diaminopyridine derivatives, which are challenging to access through classical methods and are of high interest in pharmaceutical research.[19]
Mechanistic Rationale
The success of this reaction hinges on the use of bulky, electron-rich phosphine ligands that facilitate both the oxidative addition of the aryl halide and the final reductive elimination step to form the C-N bond.[17][18] A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, forming the key palladium-amido intermediate. The reaction is highly sensitive to air and moisture, requiring stringent inert atmosphere techniques.
Protocol 3: Buchwald-Hartwig Amination with Primary and Secondary Amines
This reaction demands careful execution under strictly anhydrous and anaerobic conditions. The use of pre-catalysts is highly recommended for reproducibility.
Materials:
-
Methyl 2-amino-3-bromo-5-fluoroisonicotinate (1.0 equiv)
-
Amine (primary or secondary) (1.2 - 1.5 equiv)
-
Palladium Pre-catalyst: RuPhos-Pd-G3 or BrettPhos-Pd-G3 (1-2 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium hexamethyldisilazide (LiHMDS) (1.4 - 2.0 equiv)
-
Solvent: Anhydrous Toluene or THF
Step-by-Step Procedure:
-
This procedure should be performed in a glovebox or using advanced Schlenk line techniques.
-
To a dry, oven-baked reaction vial or Schlenk tube, add the palladium pre-catalyst and the base.
-
Add Methyl 2-amino-3-bromo-5-fluoroisonicotinate.
-
Seal the vessel, remove it from the glovebox (if applicable), and add the anhydrous solvent, followed by the amine coupling partner via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. Reactions with modern pre-catalysts are often complete in 1-6 hours.
-
After completion, cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over Na₂SO₄.
-
Concentrate the solution and purify the crude product by flash chromatography.
Data Summary: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |
| 1 | Morpholine | RuPhos-Pd-G3 | NaOtBu | Toluene | 100 | >90% |
| 2 | Aniline | BrettPhos-Pd-G3 | LHMDS | THF | 80 | 80-90% |
| 3 | Benzylamine | RuPhos-Pd-G3 | NaOtBu | Toluene | 100 | 85-95% |
| 4 | Diethylamine | RuPhos-Pd-G3 | LHMDS | THF | 80 | 70-80% |
Note: Yields are estimates based on literature precedents for challenging heteroaryl halides.[19][20]
Section 4: General Experimental Workflow
A successful cross-coupling campaign relies on a systematic and careful workflow, from preparation to analysis. The following diagram illustrates the key stages.
Sources
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cross-coupling reactions for environmentally benign synthesis [ouci.dntb.gov.ua]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-amino-5-fluoroisonicotinate
Welcome to the technical support center for the synthesis of Methyl 2-amino-5-fluoroisonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights, detailed troubleshooting guides in a Q&A format, and step-by-step experimental protocols to enhance your yield and purity.
Synthetic Route Overview
The synthesis of this compound is a multi-step process that can be logically divided into three key stages. The most common and adaptable route begins with the commercially available 2-aminopyridine.
Stage 1: Synthesis of the Key Intermediate, 2-Amino-5-fluoropyridine. This is achieved through a well-established five-step sequence:
-
Acetylation: Protection of the amino group to prevent side reactions in subsequent steps.
-
Nitration: Introduction of a nitro group at the 5-position.
-
Reduction: Conversion of the nitro group to an amino group.
-
Diazotization & Schiemann Reaction: Conversion of the newly formed amino group into a diazonium salt, followed by fluorination.
-
Hydrolysis: Deprotection of the acetylated amino group.
Stage 2: Introduction of the Carboxyl Group at the C4 Position. This stage involves the conversion of 2-amino-5-fluoropyridine to 2-amino-5-fluoroisonicotinic acid. A plausible and effective method is a two-step process:
-
Vilsmeier-Haack Formylation: Introduction of a formyl (-CHO) group at the 4-position of the pyridine ring.
-
Oxidation: Conversion of the formyl group to a carboxylic acid.
Stage 3: Esterification. The final step is the conversion of 2-amino-5-fluoroisonicotinic acid to its methyl ester, this compound.
The overall workflow is depicted in the diagram below.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Synthesis of 2-Amino-5-fluoropyridine (Stage 1)
Question: My yield for the nitration of 2-acetamidopyridine is consistently low (<50%). What are the likely causes and how can I improve it?
Answer: Low yields in this nitration step are common and typically stem from two main issues: incomplete reaction or degradation of the starting material.
-
Causality: The nitration of 2-acetamidopyridine is a classic electrophilic aromatic substitution. The reaction requires a strong nitrating agent, typically a mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species. Insufficiently harsh conditions will lead to low conversion, while overly aggressive conditions (e.g., high temperatures) can cause oxidation and decomposition of the pyridine ring, leading to charring and a complex mixture of byproducts.
-
Troubleshooting Steps:
-
Temperature Control is Critical: The reaction is exothermic. Ensure you are maintaining the reaction temperature strictly, ideally around 60°C.[1] Use an ice bath for the initial mixing of acids and the addition of your substrate to control the initial exotherm.
-
Reagent Quality and Ratio: Use fresh, fuming nitric acid and concentrated sulfuric acid. Water in the reaction mixture will deactivate the nitronium ion. A study on improving this synthesis suggests optimal conditions using a specific ratio of reagents.[1]
-
Reaction Time: A reaction time of approximately 2 hours at 60°C is reported to give good yields (around 88%).[1] Monitor the reaction by TLC to ensure it has gone to completion before workup.
-
Workup Procedure: The workup involves carefully quenching the reaction mixture by pouring it onto ice. This must be done slowly and with vigorous stirring to dissipate heat. A rapid, uncontrolled quench can lead to localized heating and degradation of the product.
-
Question: The Schiemann reaction is giving me a low yield of the fluorinated product. What are the key parameters to optimize?
Answer: The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt, is often the lowest-yielding step in this sequence. Optimizing this step is crucial for the overall process efficiency.
-
Causality: This reaction proceeds through the formation of an aryl cation intermediate upon loss of nitrogen gas from the diazonium salt. This cation is then captured by a fluoride ion from the BF₄⁻ counterion. The stability of the diazonium salt and the efficiency of its decomposition are key. Incomplete salt formation, premature decomposition, or side reactions of the highly reactive aryl cation can all lead to reduced yields.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all reagents and solvents used for the diazotization are anhydrous. Water can react with the diazonium salt, leading to the formation of phenolic byproducts.
-
Temperature of Diazotization: The formation of the diazonium salt should be carried out at low temperatures (-5 to 0°C) to prevent its premature decomposition.[2]
-
Isolation of the Diazonium Salt: Ensure the diazonium tetrafluoroborate salt is fully precipitated and isolated before the thermal decomposition step. A fine, filterable solid is desired.
-
Decomposition Conditions: The thermal decomposition is the most critical step. It should be performed in a high-boiling, inert solvent like toluene or xylene. A key optimization is the portion-wise addition of the dried diazonium salt to the hot solvent (around 110-130°C).[1][2] This controls the rate of nitrogen evolution and minimizes side reactions. A reported yield for this step under optimized conditions is around 65%.[1]
-
Part 2: Introduction of the Carboxyl Group (Stage 2)
Question: I am having trouble with the Vilsmeier-Haack formylation of 2-amino-5-fluoropyridine. The reaction is sluggish and gives a complex mixture.
Answer: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles, but its success with aminopyridines can be sensitive to reaction conditions.[3][4][5][6][7]
-
Causality: The reaction involves the formation of the Vilsmeier reagent, an electrophilic iminium salt (chloroiminium ion), from a formamide (like DMF) and a chlorinating agent (like POCl₃ or PBr₃).[5] The electron-rich pyridine ring then attacks this electrophile. For 2-aminopyridine derivatives, the amino group is a strong activating group, directing the substitution primarily to the 3- and 5-positions. However, the amino group itself can react with the Vilsmeier reagent, leading to side products. The fluorine at the 5-position is deactivating, which can make the reaction more challenging.
-
Troubleshooting Steps:
-
Protect the Amino Group: To prevent side reactions at the amino group, it is highly advisable to re-protect it (e.g., via acetylation) before attempting the Vilsmeier-Haack reaction. This will also help direct the formylation to the desired 4-position.
-
Choice of Reagents: While POCl₃/DMF is standard, using PBr₃/DMF has also been reported and may offer different reactivity.[5]
-
Stoichiometry: Use a slight excess of the Vilsmeier reagent (typically 1.5-2.0 equivalents) to ensure complete conversion of the starting material.
-
Temperature and Time: The reaction often requires heating. Start at a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by TLC. Extended reaction times or excessively high temperatures can lead to decomposition.
-
Question: The oxidation of the 4-formyl group to the carboxylic acid is incomplete. How can I drive this reaction to completion?
Answer: The oxidation of an aldehyde to a carboxylic acid is a standard transformation, but the electronic nature of the heterocyclic ring can influence its reactivity.
-
Causality: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents can effectively perform this oxidation. However, the pyridine ring and the amino group are also susceptible to oxidation under harsh conditions, which can lead to ring-opening or the formation of N-oxides.
-
Troubleshooting Steps:
-
Milder Oxidizing Agents: Consider using milder and more selective oxidizing agents. A buffered solution of KMnO₄ or sodium chlorite (NaClO₂) with a scavenger for the byproduct hypochlorite are excellent choices. The Pinnick oxidation (using NaClO₂) is particularly effective for aldehydes that are sensitive to harsher conditions.
-
pH Control: Maintaining the correct pH during the reaction can be critical. For permanganate oxidations, a slightly basic or neutral pH is often optimal.
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. A co-solvent system, such as t-butanol/water, is often used for permanganate oxidations of organic substrates.
-
Monitoring: Use TLC or LC-MS to monitor the disappearance of the starting aldehyde. If the reaction stalls, a small additional portion of the oxidizing agent can be added.
-
Part 3: Esterification (Stage 3)
Question: My Fischer esterification of 2-amino-5-fluoroisonicotinic acid with methanol is giving a very low yield. What is going wrong?
Answer: The Fischer esterification, while seemingly straightforward, can be inefficient for substrates containing both an amino group and a pyridine nitrogen.[8][9]
-
Causality: The Fischer esterification is an acid-catalyzed equilibrium reaction.[9] The strong acid catalyst (like H₂SO₄ or HCl) is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the alcohol. However, in your substrate, there are two basic nitrogen atoms: the amino group and the pyridine ring nitrogen. These will be readily protonated by the acid catalyst. This has two negative consequences:
-
It consumes the acid catalyst, potentially leaving an insufficient amount to catalyze the esterification.
-
The protonated pyridinium species is highly electron-withdrawing, which deactivates the carbonyl group towards nucleophilic attack, thus slowing down the desired reaction.
-
-
Troubleshooting & Alternative Protocols:
-
Use a Large Excess of Acid and Alcohol: To overcome the equilibrium limitation and the catalyst sequestration, use a large excess of both methanol (which can serve as the solvent) and the acid catalyst. Refluxing for an extended period (12-24 hours) may be necessary.
-
Alternative Method 1: Acid Chloride Formation: A more reliable and higher-yielding method is to first convert the carboxylic acid to the more reactive acid chloride.[10][11]
-
Protocol: Suspend the 2-amino-5-fluoroisonicotinic acid in an inert solvent like dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) (approx. 2-3 equivalents), often with a catalytic amount of DMF.[10] The reaction is typically heated to reflux until the evolution of HCl and SO₂ gas ceases. The excess SOCl₂ and solvent are then removed under vacuum. The resulting crude acid chloride can be dissolved in fresh anhydrous DCM and treated with anhydrous methanol, usually in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct. This reaction is usually rapid at room temperature.
-
-
Alternative Method 2: Using Trimethylsilyldiazomethane (TMSCHN₂): For a very mild and high-yielding esterification, TMSCHN₂ is an excellent choice, though it is a more expensive reagent.[7]
-
Causality: This reagent reacts rapidly with carboxylic acids to form the methyl ester and nitrogen gas, without the need for a strong acid catalyst.[6] This avoids the issue of protonating the basic nitrogens on your substrate.
-
Protocol: Dissolve the carboxylic acid in a mixture of toluene and methanol (e.g., 3:2 ratio). Add a solution of TMSCHN₂ (typically in hexanes or diethyl ether) dropwise at room temperature until a persistent yellow color is observed. The reaction is usually complete within 30 minutes.
-
-
Caption: Troubleshooting decision tree for the esterification step.
Data Summary
The yield of each step is critical for the overall efficiency of the synthesis. Below is a table summarizing reported yields for the synthesis of the 2-amino-5-fluoropyridine intermediate under optimized conditions.
| Step | Reaction | Reagents | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| 1 | Acetylation | Acetic Anhydride | 45 | 2.5 | 96.3 | [1] |
| 2 | Nitration | Fuming HNO₃, H₂SO₄ | 60 | 2 | 88.4 | [1] |
| 3 | Reduction | Hydrazine Hydrate, Pd/C | 80 | 3.5 | 93.3 | [1] |
| 4 | Diazotization | NaNO₂, HBF₄ | 25 | 1.5 | 87.2 | [1] |
| 5 | Schiemann | Thermal Decomposition | 110 | - | 64.9 | [1] |
| 6 | Hydrolysis | NaOH (aq) | 80 | 2 | 95.3 | [1] |
| Overall | ~42.8 | [1] |
References
- Linthoe, K. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules.
-
Ivonin, S., et al. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Kavtarov, A. P., et al. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.
- Mayr, H., et al. Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Journal of the American Chemical Society.
- Wang, Y., et al. Synthesis of 2-amino-5-fluoropyridine.
-
Chemtron. 2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. [Link]
-
Chemistry LibreTexts. 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
PrepChem. Synthesis of isonicotinic acid chloride. [Link]
- Royal Society of Chemistry.
-
Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]
- Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. Aakash Institute.
-
CNKI. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Link]
-
Master Organic Chemistry. Fischer Esterification. [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
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- 11. research.rug.nl [research.rug.nl]
Navigating the Purification Maze: A Technical Support Guide for Methyl 2-amino-5-fluoroisonicotinate
Welcome to the technical support center for "Methyl 2-amino-5-fluoroisonicotinate" (CAS 1380331-29-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex purification challenges associated with this fluorinated pyridine derivative. My aim is to provide not just protocols, but the underlying rationale to empower you to troubleshoot effectively and ensure the highest purity of your compound for downstream applications.
Understanding the Molecule: Key Physicochemical Characteristics
This compound is a solid at room temperature with a molecular weight of 170.14 g/mol .[1] Its structure, featuring an amino group, a methyl ester, and a fluorine atom on a pyridine ring, presents a unique set of properties that influence its purification. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen decreases the basicity of the amino group compared to a simple aniline.[2] This modulation of electronic properties is crucial when considering purification strategies like acid-base extractions and chromatographic behavior.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Based on common synthetic routes for pyridine carboxylic acid esters, you should anticipate the following impurities:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could include the corresponding aminopyridine or dihalopyridine precursors.
-
2-Amino-5-fluoroisonicotinic acid: This is a very common impurity arising from the hydrolysis of the methyl ester.[1][3] This can occur during the reaction workup or even during storage if moisture is present. The pyridine ring can influence the rate of hydrolysis.[1][4]
-
Isomeric Impurities: Depending on the synthetic strategy, you might encounter regioisomers. Careful analytical characterization is crucial to identify these.
-
By-products from the coupling reaction: If using anhydride-based coupling methods, the corresponding carboxylic acid (in this case, 2-amino-5-fluoroisonicotinic acid) can be a significant byproduct.[5]
Q2: My NMR shows a clean product, but my LC/MS indicates the presence of an impurity with a mass corresponding to the carboxylic acid. Why is that?
A2: This is a classic case of an impurity that may not be easily visible in NMR if it's present in small amounts or if its peaks overlap with your product's signals. LC/MS is a more sensitive technique for detecting such impurities. The presence of the carboxylic acid is a strong indicator of ester hydrolysis.
Q3: I'm struggling with "oiling out" during recrystallization. What am I doing wrong?
A3: "Oiling out" is a common problem when the solubility of your compound in the chosen solvent system is too high at the saturation point, or when the cooling is too rapid. The compound comes out of solution as a liquid phase instead of forming crystals. For aminopyridine derivatives, which can have tricky crystallization behavior, careful solvent selection and controlled cooling are paramount.[6]
Troubleshooting Guides
Guide 1: Recrystallization
Recrystallization is often the first line of defense for purifying solid compounds. The key is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Initial Solvent Screening Protocol:
-
Place a small amount of your crude material (10-20 mg) into several test tubes.
-
To each tube, add a small volume (0.5 mL) of a different solvent.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.
-
Heat the tubes that did not show solubility at room temperature. A suitable solvent will dissolve the compound upon heating.
-
Allow the dissolved solutions to cool slowly to room temperature and then in an ice bath.
-
Observe for crystal formation.
Recommended Solvents & Systems:
| Solvent/System | Rationale & Comments |
| Ethanol/Water | A common and effective solvent pair. Dissolve the compound in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow to cool slowly.[7] |
| Hexanes/Ethyl Acetate | A less polar system that can be effective if your compound is less polar. Dissolve in hot ethyl acetate and add hexanes.[6] |
| Toluene | Can be a good choice for aromatic compounds, often yielding well-defined crystals.[6] |
| Isopropanol | A good single solvent to try, with properties intermediate between ethanol and more nonpolar solvents. |
Troubleshooting Recrystallization:
-
Problem: Oiling out.
-
Solution 1: Use a more dilute solution. Add more of the "good" solvent before cooling.
-
Solution 2: Cool the solution more slowly. Allow it to cool to room temperature on the benchtop before moving it to an ice bath.
-
Solution 3: Try a different solvent system.
-
-
Problem: No crystal formation upon cooling.
-
Solution 1: Scratch the inside of the flask with a glass rod to create nucleation sites.
-
Solution 2: Add a seed crystal of pure product if available.
-
Solution 3: Reduce the volume of the solvent by gentle heating and try cooling again.
-
Guide 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities. For pyridine-based compounds, it can sometimes be challenging due to interactions with the silica gel.[8]
Workflow for Optimizing Column Chromatography:
Caption: Workflow for optimizing column chromatography purification.
Recommended Stationary and Mobile Phases:
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is a good starting point. For fluorinated compounds, a fluorinated stationary phase (like SiliaBond® Pentafluorophenyl) can sometimes offer enhanced separation from non-fluorinated impurities.[9]
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a standard choice for compounds of moderate polarity.
-
Starting Point: Begin with a low polarity eluent (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the polarity.
-
Tailing Reduction: The basicity of the pyridine nitrogen can sometimes cause tailing on silica gel. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this by competing for the acidic sites on the silica.
-
Troubleshooting Column Chromatography:
-
Problem: Poor separation of product and a close-running impurity.
-
Solution 1: Use a shallower gradient during elution.
-
Solution 2: Try a different solvent system. For example, dichloromethane/methanol can sometimes provide different selectivity.
-
Solution 3: Consider using a fluorinated stationary phase if you suspect the impurity is non-fluorinated.[9]
-
-
Problem: Product is streaking or tailing on the column.
-
Solution: Add a small amount of a basic modifier like triethylamine to your eluent.
-
Guide 3: Analytical Purity Assessment
Accurate assessment of purity is critical. High-Performance Liquid Chromatography (HPLC) is the method of choice for quantitative purity analysis.
General HPLC Method:
This protocol provides a starting point and may require optimization.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is a common choice.[5]
-
Mobile Phase: A gradient elution using acetonitrile and water with an additive like formic acid (0.1%) for better peak shape.[5]
-
Gradient Example:
-
Start at 10% Acetonitrile / 90% Water (0.1% Formic Acid)
-
Ramp to 90% Acetonitrile / 10% Water (0.1% Formic Acid) over 10 minutes.
-
Hold for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.[5]
Logical Flow for Purity Analysis and Further Purification:
Caption: Decision workflow for purity analysis and subsequent purification steps.
Concluding Remarks
The purification of "this compound" requires a systematic and informed approach. By understanding the potential impurities and applying the troubleshooting strategies outlined in this guide, researchers can confidently achieve the high purity required for their scientific endeavors. Remember that each synthesis is unique, and these guidelines should be adapted based on your specific experimental observations.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Recrystallization Lab Handout. recrystallization-2.doc.pdf. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
ACS Publications. Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K | Journal of Chemical & Engineering Data. [Link]
-
The Royal Society of Chemistry. A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M. [Link]
-
Wikipedia. Isonicotinic acid. [Link]
-
ScienceDirect. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]
- Google Patents. EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters.
-
ResearchGate. Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. [Link]
-
PubMed Central. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. [Link]
-
Reddit. Performing column chromatography on pyridine-based compounds sucks [OC]. [Link]
-
Bulletin of the Karaganda university. Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. [Link]
- Google Patents.
-
Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN). [Link]
- Google Patents. US4185027A - Hydrolysis of methyl esters.
-
ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. [Link]
- Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
-
Wikipedia. Methyl isonicotinate. [Link]
-
Google Patents. United States Patent (19). [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
Khan Academy. Decarboxylation | Carboxylic acids and derivatives | Organic chemistry. [Link]
-
PubChem. Methyl isonicotinate | C7H7NO2 | CID 227085. [Link]
-
ResearchGate. Synthesis of hydrazone derivatives of isonicotinic acid under microwave activation conditions | Request PDF. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 2-Amino-5-methylthiazole. [Link]
- Google Patents.
- Google Patents.
-
ResearchGate. Study of 2-furoylmethyl amino acids in processed foods by HPLC–mass spectrometry. [Link]
- Google Patents. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
-
PubMed. Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. [Link]
Sources
- 1. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 7. web.mnstate.edu [web.mnstate.edu]
- 8. reddit.com [reddit.com]
- 9. silicycle.com [silicycle.com]
Technical Support Center: Synthesis of Methyl 2-amino-5-fluoroisonicotinate
Welcome to the technical support center for the synthesis and purification of Methyl 2-amino-5-fluoroisonicotinate. This critical intermediate is foundational in the development of numerous pharmaceutical agents, and its purity is paramount. This guide is structured to provide researchers, chemists, and process development professionals with practical, field-tested insights into overcoming common challenges encountered during its synthesis. We will move beyond simple procedural steps to explore the mechanistic underpinnings of side product formation and provide robust troubleshooting strategies to ensure high-purity outcomes.
Part 1: Troubleshooting Guide - Common Side Products & Impurities
This section addresses the most frequently observed impurities in a direct question-and-answer format. We focus on reactions involving the amination of a halogenated precursor, such as Methyl 2-bromo-5-fluoroisonicotinate or its chloro-analog, which is a common industrial route.[1]
Q1: My conversion is low, and I have significant residual starting material (Methyl 2-halo-5-fluoroisonicotinate). How can I drive the reaction to completion?
Answer: Incomplete conversion in this nucleophilic aromatic substitution (SNAr) reaction is typically rooted in insufficient reactivity. The electron-withdrawing nature of the pyridine nitrogen, the fluoro group, and the methyl ester activates the C2 position for nucleophilic attack, but several factors can still impede the reaction.
-
Mechanistic Cause: The SNAr reaction proceeds through a negatively charged Meisenheimer complex. The stability of this intermediate and the energy barrier to its formation are critical. Factors that destabilize this intermediate or reduce the nucleophilicity of the aminating agent will slow the reaction.
-
Troubleshooting Steps:
-
Increase Temperature: Modest increases in temperature (e.g., from 80°C to 100-110°C) can significantly enhance the reaction rate. However, be cautious, as excessive heat can promote side reactions like hydrolysis or decarboxylation.
-
Solvent Choice: A polar aprotic solvent like DMSO, DMF, or NMP is crucial for stabilizing the charged Meisenheimer intermediate. If you are using a less polar solvent like THF or Dioxane, switching may be beneficial.
-
Amine Source & Stoichiometry: Using a more potent ammonia surrogate (e.g., lithium amide) can increase nucleophilicity.[2] If using aqueous ammonia or ammonium hydroxide, ensure the concentration is high and consider using a slight excess (1.5-2.0 equivalents) to drive the equilibrium forward.
-
Catalysis: While often not required, the addition of a copper(I) catalyst (e.g., CuI with a ligand like L-proline) can facilitate the amination of aryl halides, particularly less reactive chloro- or bromo-pyridines, by a different mechanistic pathway.
-
Q2: My LC-MS analysis shows a prominent impurity with a mass corresponding to 2-amino-5-fluoroisonicotinic acid. What is causing this ester hydrolysis?
Answer: The formation of the corresponding carboxylic acid is a classic side reaction caused by the hydrolysis of the methyl ester. This is one of the most common impurities, as the conditions for amination can often facilitate hydrolysis.
-
Mechanistic Cause: Ester hydrolysis can be catalyzed by both acid and base. If you are using aqueous ammonia (a weak base) at elevated temperatures, saponification (base-catalyzed hydrolysis) will occur. The rate of hydrolysis is often temperature-dependent.
-
Troubleshooting Steps:
-
Minimize Water Content: If possible, use anhydrous ammonia in a sealed system or a source like formamide followed by hydrolysis, though this adds steps.[3] When using aqueous ammonia, use the minimum amount of water necessary and the lowest effective reaction temperature.
-
Control pH During Work-up: During the aqueous work-up, avoid strongly basic or acidic conditions for extended periods. Neutralize the reaction mixture carefully and extract the product promptly.
-
Alternative Amination Reagents: Consider using amination conditions that are non-aqueous and neutral, such as using a protected amine followed by deprotection under non-hydrolytic conditions.
-
Q3: I've isolated a high-molecular-weight impurity, possibly a dimer. How does this form and how can it be prevented?
Answer: Dimer formation, while less common than hydrolysis, can occur, particularly under forcing conditions or with catalytic systems.
-
Mechanistic Cause: This impurity typically arises from a secondary reaction where a molecule of the desired product, this compound, acts as a nucleophile. The amino group of this product can attack the C2 position of an unreacted starting material molecule (e.g., Methyl 2-bromo-5-fluoroisonicotinate), leading to the formation of a dimer. Palladium-catalyzed self-amination is a known pathway for polymerization of aminopyridines, highlighting the potential for such coupling reactions.[4]
-
Troubleshooting Steps:
-
Maintain a Molar Excess of the Aminating Agent: Ensuring a sufficient excess of ammonia or your amine source helps to statistically favor the reaction of the starting material with the intended nucleophile over the product.
-
Avoid Unnecessary Catalysts: If using a transition metal catalyst (e.g., Palladium), be aware that it can promote C-N cross-coupling reactions that may lead to dimerization. Unless necessary for reactivity, catalyst-free conditions are preferred.[2]
-
Control Temperature: As with other side reactions, higher temperatures can increase the rate of this undesired secondary reaction. Run the reaction at the minimum temperature required for a reasonable conversion rate.
-
Q4: My product is contaminated with 2-amino-5-fluoropyridine. What is causing this decarboxylation?
Answer: The presence of 2-amino-5-fluoropyridine indicates that the methyl ester group has been both hydrolyzed to the carboxylic acid and subsequently eliminated as CO₂.
-
Mechanistic Cause: The decarboxylation of pyridinecarboxylic acids is a known thermal process.[5] The reaction is often facilitated by the presence of an ortho-substituent, like the amino group in this case, which can stabilize the transition state through a zwitterionic intermediate.[6][7] This side reaction almost certainly occurs after the hydrolysis of the ester and is promoted by high temperatures during the reaction, work-up, or purification (e.g., distillation).
-
Troubleshooting Steps:
-
Prevent Upstream Hydrolysis: The most effective strategy is to prevent the formation of the carboxylic acid precursor. Follow the steps outlined in Q2 to minimize ester hydrolysis.
-
Avoid High Temperatures Post-Reaction: If you know the carboxylic acid impurity is present, avoid excessive heat. Use lower-boiling solvents for extraction and concentration. If distillation is required for purification, perform it under high vacuum to lower the boiling point.
-
pH Control: The rate of decarboxylation for pyridinecarboxylic acids is pH-dependent.[8] Maintaining a neutral or slightly basic pH during work-up and purification can help minimize this side reaction, as the carboxylate anion is generally more stable to decarboxylation than the protonated carboxylic acid.
-
Part 2: Frequently Asked Questions (FAQs)
-
FAQ 1: What are the most critical parameters to control during the amination of Methyl 2-bromo-5-fluoroisonicotinate?
-
Temperature: This is the most critical parameter. It must be high enough for a reasonable reaction rate but low enough to minimize hydrolysis, dimerization, and decarboxylation. A typical range is 90-120°C, requiring careful optimization.
-
Concentration: The concentration of the aminating agent should be sufficient to act as both the nucleophile and, in the case of ammonia, the base to neutralize the HBr byproduct.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Pushing the reaction for too long after the starting material is consumed will only increase the concentration of side products.
-
-
FAQ 2: What are the recommended analytical methods for impurity profiling?
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. It allows for the separation of the product from impurities and provides mass information to help identify their structures (e.g., starting material, hydrolyzed acid, dimer).
-
HPLC (High-Performance Liquid Chromatography) with UV detection: Excellent for quantifying the purity of the final product and tracking the disappearance of starting material. A gradient method on a C18 column is typically effective.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. ¹⁹F NMR is particularly useful for identifying any side products involving the displacement of the fluorine atom.
-
Part 3: Data Summary & Visualization
Table 1: Summary of Common Impurities and Mitigation Strategies
| Impurity Name | Structure | Common Cause | Prevention & Mitigation Strategy |
| Starting Material | Methyl 2-halo-5-fluoroisonicotinate | Incomplete reaction | Increase temperature moderately; use polar aprotic solvent (DMSO, DMF); ensure excess of aminating agent. |
| Hydrolyzed Product | 2-Amino-5-fluoroisonicotinic acid | Base or acid-catalyzed hydrolysis of the ester | Minimize water in the reaction; avoid extreme pH and high heat during work-up; use shortest possible reaction time. |
| Dimer Impurity | N-(5-fluoro-4-(methoxycarbonyl)pyridin-2-yl)-5-fluoro-4-(methoxycarbonyl)pyridin-2-amine | Product (amine) reacting with starting material (halide) | Maintain excess of aminating agent; avoid unnecessarily high temperatures; avoid transition metal catalysts if possible. |
| Decarboxylated Product | 2-Amino-5-fluoropyridine | Thermal decomposition of the hydrolyzed acid impurity | Prevent hydrolysis first; avoid high temperatures during work-up and purification, especially if the acid is present. |
Diagram 1: Key Reaction and Side Product Pathways
Caption: Main reaction pathway and formation of key side products.
Diagram 2: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common reaction outcomes.
Part 4: Experimental Protocols
Protocol 1: General Procedure for Amination
This is a representative protocol and must be optimized for your specific scale and equipment.
-
Reaction Setup: To a sealable pressure vessel equipped with a magnetic stir bar, add Methyl 2-bromo-5-fluoroisonicotinate (1.0 eq), and a polar aprotic solvent (e.g., DMSO, approx. 5-10 mL per gram of starting material).
-
Reagent Addition: Add concentrated aqueous ammonium hydroxide (28-30%, 5-10 eq).
-
Reaction: Seal the vessel tightly. Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitoring: After 4-6 hours, cool the reaction to room temperature, and take a small aliquot for LC-MS analysis to check for the consumption of starting material. Continue heating if necessary, but do not exceed 24 hours to avoid excessive side product formation.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into ice water. A precipitate should form.
-
Isolation: Filter the solid product, wash thoroughly with cold water to remove inorganic salts and residual solvent, and dry under vacuum at a temperature not exceeding 50°C.
Protocol 2: LC-MS Sample Preparation and Analysis
-
Sample Prep: Dilute a small aliquot of the reaction mixture (approx. 1-2 µL) in 1.5 mL of a 1:1 mixture of acetonitrile and water. If analyzing the solid product, dissolve a small amount (approx. 1 mg) in the same solvent.
-
LC Conditions (Typical):
-
Column: C18 reverse-phase, 2.1 x 50 mm, 2.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions: Use an electrospray ionization (ESI) source in positive ion mode. Scan a mass range from m/z 100 to 1000.
References
-
ResearchGate. (2016). How can we polymerize aminopyridine? Available at: [Link]
-
Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Pyridine Ring Synthesis. Available at: [Link]
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. Available at: [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Available at: [Link]
-
ResearchGate. (1975). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Available at: [Link]
-
Palm, D., Smucker, A. A., & Snell, E. E. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. The Journal of Organic Chemistry, 32(3), 826-828. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. The kinetics of hydrolysis of methyl and phenyl isocyanates. Available at: [Link]
-
ResearchGate. (2008). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Available at: [Link]
-
Wikipedia. Pyridine. Available at: [Link]
-
The Journal of Organic Chemistry. (1972). 2-Nitro-, Other 2-Substituted Pyridinecarboxylic Acids. Available at: [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. Available at: [Link]
-
Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Available at: [Link]
-
American Chemical Society. (1985). A polymer-bound 4-aminopyridine: synthesis and reactivity. Available at: [Link]
- Google Patents. (2022). Macrocyclic inhibitors of peptidylarginine deaminases.
-
Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available at: [Link]
-
ACS Publications. (2021). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. Available at: [Link]
-
ResearchGate. (2013). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Available at: [Link]
-
MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available at: [Link]
-
RSC Publishing. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available at: [Link]
-
SciELO. (2008). A simple synthesis of aminopyridines: use of amides as amine source. Available at: [Link]
-
J. Braz. Chem. Soc. (2015). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Available at: [Link]
- Google Patents. (1980). Hydrolysis of methyl esters.
-
Wikipedia. Methyl isonicotinate. Available at: [Link]
-
PubChem. Methyl isonicotinate. Available at: [Link]
-
ResearchGate. (2010). Methyl 2-amino-5-chlorobenzoate. Available at: [Link]
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Optimizing reaction conditions for "Methyl 2-amino-5-fluoroisonicotinate"
Technical Support Center: Methyl 2-amino-5-fluoroisonicotinate
Prepared by the Senior Application Scientist Team
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with this compound (CAS: 1380331-29-2; Mol. Formula: C₇H₇FN₂O₂).[1][2] As a key building block in medicinal chemistry, its effective use is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and overcome common experimental hurdles.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, or subsequent reactions involving this compound.
Q1: I am experiencing low yields in my amide coupling reaction with the 2-amino group. What are the common causes and how can I optimize the conditions?
Low yields in amide coupling are a frequent challenge, often stemming from the reduced nucleophilicity of the 2-amino group on the electron-deficient pyridine ring and potential side reactions.
Causality and Optimization Strategy:
The 2-amino group's reactivity is modulated by the electronic properties of the pyridine ring. Your choice of coupling reagent, base, and solvent system is critical to activate the carboxylic acid partner without promoting side reactions or racemization.[3][4]
Common Pitfalls & Recommended Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Carboxylic Acid Activation | Standard carbodiimide reagents like DCC or EDC may not be potent enough, leading to slow reaction rates.[5] | Use more powerful onium salt-based coupling reagents such as HATU, HBTU, or PyBOP. These form highly reactive active esters, accelerating the amide bond formation.[3][6] |
| Inappropriate Base | A base that is too strong can deprotonate other sites or cause epimerization of chiral carboxylic acids. A base that is too weak will not effectively neutralize the acid formed, stalling the reaction. | Use a non-nucleophilic, hindered amine base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[7] DIPEA is particularly effective with onium salt reagents. |
| Poor Solubility | Reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and poor reaction kinetics. | Aprotic polar solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dichloromethane (DCM) are generally effective. Ensure all reagents are fully dissolved before proceeding. |
| Side Reactions | The O-acylisourea intermediate formed with carbodiimides can rearrange to an unreactive N-acylurea.[3] | Add a nucleophilic additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma) to trap the intermediate, forming a more stable active ester and suppressing side reactions. |
Step-by-Step Protocol for Optimized Amide Coupling:
-
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq) in a minimal amount of anhydrous DMF.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Perform standard aqueous workup (wash with mild acid, base, and brine), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
Q2: My reaction mixture is turning dark, and I'm seeing multiple spots on TLC, indicating impurity formation. What side reactions should I be aware of?
The formation of colored impurities often points to decomposition or undesired side reactions. Given the structure of this compound, several pathways can lead to impurities.
Common Side Reactions and Mitigation:
-
Oxidation of the Aminopyridine: Aminopyridines can be susceptible to oxidation, especially in the presence of certain metals or peroxides, leading to colored byproducts.
-
Mitigation: Ensure all reactions are run under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, peroxide-free solvents.
-
-
Ester Hydrolysis: Under either strongly acidic or basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.
-
Mitigation: Maintain a neutral or mildly basic pH during the reaction and workup. Avoid prolonged exposure to strong acids or bases. If using a base like K₃PO₄ in a coupling reaction, use the minimum effective amount and monitor the reaction closely.[8]
-
-
Dimerization/Polymerization: Under harsh conditions, intermolecular reactions can occur, leading to oligomeric impurities.
-
Mitigation: Maintain a moderate reaction temperature. Add reagents slowly to avoid high local concentrations.
-
Workflow for Impurity Identification and Removal:
Caption: Decision workflow for impurity analysis and purification.
Q3: I am attempting a Suzuki-Miyaura cross-coupling using a bromo-analogue of this compound, but the reaction is sluggish or fails. How can I troubleshoot this?
While this compound itself is not a substrate for Suzuki coupling, its bromo-analogue, Methyl 2-amino-5-bromoisonicotinate (CAS 882499-87-8), is a common precursor.[9] The 2-amino group can interfere with the catalytic cycle, making this a challenging transformation.[8]
The Challenge of Coordinating Groups:
The nitrogen atom of the amino group and the pyridine ring can coordinate to the palladium center, inhibiting catalyst activity. Overcoming this requires careful selection of the catalyst system.
Catalyst System Selection for Aminopyridines:
| Catalyst System | Ligand Type | Key Advantages & Rationale | Reference |
| Pd(PPh₃)₄ | Monodentate Phosphine | Readily available and effective for many standard couplings. Can serve as a good starting point for optimization. | [8] |
| Pd(OAc)₂ + SPhos | Bulky Biarylphosphine | The bulky, electron-rich SPhos ligand accelerates reductive elimination and prevents catalyst inhibition from the amino group. Often provides high yields where other catalysts fail. | [8] |
| Pd-PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | Features a highly electron-donating and sterically demanding NHC ligand that forms a very stable and active catalyst, resistant to deactivation by coordinating substrates. | [8] |
General Protocol for a Challenging Suzuki Coupling:
-
In a glovebox or under an inert atmosphere, add Methyl 2-amino-5-bromoisonicotinate (1.0 eq), the arylboronic acid (1.5 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 3.0 eq) to a dry Schlenk flask.[8]
-
Evacuate and backfill the flask with argon (repeat 3 times).
-
Add degassed solvents (e.g., a mixture of Toluene and Water, 5:1).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Proceed with a standard aqueous workup and purification.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions?
The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[10] For long-term stability, storage at 2-8°C under an inert atmosphere and protected from light is recommended.[1] Handle the solid material in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]
Q2: What analytical techniques are best for assessing purity?
A combination of techniques is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining percentage purity and detecting non-volatile impurities. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% TFA or formic acid) is a common starting point.[12][13]
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of solvent residues or structurally similar impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. LC-MS is particularly powerful for identifying the mass of impurities detected by HPLC.[14][15]
Q3: Can the methyl ester be selectively hydrolyzed without affecting the rest of the molecule?
Yes, selective saponification of the methyl ester to the corresponding carboxylic acid can be readily achieved.
Protocol for Selective Ester Hydrolysis:
-
Dissolve this compound in a mixture of methanol and water.
-
Add 1.1 to 1.5 equivalents of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the mixture at room temperature, monitoring the reaction by TLC until the starting material is consumed.
-
Carefully acidify the reaction mixture with 1N HCl to a pH of ~4-5, which will precipitate the carboxylic acid product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Caption: Key reactive sites on this compound.
References
- This compound | 1380331-29-2. (n.d.). Sigma-Aldrich.
- 4-Aminopyridine. (n.d.). Wikipedia.
- This compound. (n.d.). AbacipharmTech.
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2024). RSC Publishing.
- Methyl 2-amino-5-fluorobenzoate SDS. (n.d.). ECHEMI.
- Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (n.d.). PMC - NIH.
- A simple synthesis of aminopyridines: use of amides as amine source. (2010). ResearchGate.
- 2-Aminopyridines Made from Bench-Stable Reagents. (2024). ChemistryViews.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry.
- This compound,(CAS# 1380331-29-2). (n.d.). Sinfoo Biotech.
- Amide bond formation using amino acid fluorides. (2005). ResearchGate.
- Developments in peptide and amide synthesis. (n.d.). Luxembourg Bio Technologies.
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). NIH.
- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. (n.d.). BenchChem.
- Reagents used in the amidation reaction of N-methyl-α-amino acids. (n.d.). ResearchGate.
- Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. (n.d.). MDPI.
- Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. (n.d.). ResearchGate.
- Methyl 2-amino-5-bromoisonicotinate. (n.d.). Chem-Impex.
- Methyl 2-amino-5-chlorobenzoate. (n.d.). Apollo Scientific.
- Study of 2-furoylmethyl amino acids in processed foods by HPLC–mass spectrometry. (n.d.). ResearchGate.
- Fluorimetric Analysis of Five Amino Acids in Chocolate: Development and Validation. (n.d.). MDPI.
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Technical Support Center: Synthesis of Substituted Isonicotinates
Welcome to the Technical Support Center for the synthesis of substituted isonicotinates. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the synthesis of these important heterocyclic compounds.
Introduction
Substituted isonicotinates, esters of 4-pyridinecarboxylic acid, are pivotal structural motifs in a vast array of pharmaceuticals and agrochemicals.[1] Their synthesis, however, is often fraught with challenges stemming from the inherent electronic properties of the pyridine ring. The electron-deficient nature of the ring and the coordinating ability of the nitrogen atom can lead to issues with reactivity, regioselectivity, and catalyst compatibility.[1][2] This guide provides in-depth, field-proven insights to help you navigate these complexities and optimize your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Challenges in Pyridine Ring Functionalization
Q1: My electrophilic aromatic substitution (EAS) on the pyridine ring is resulting in low yields and a mixture of isomers. What's going on and how can I improve it?
A1: This is a classic challenge in pyridine chemistry. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack, making it less reactive than benzene.[3] Furthermore, many EAS reactions are performed under acidic conditions, which protonate the pyridine nitrogen, further deactivating the ring.
-
Causality: When the reaction does proceed, it typically favors substitution at the C3 position. This is because the intermediate sigma complex formed from attack at the C2 or C4 positions would place a destabilizing positive charge on the electronegative nitrogen atom. The intermediate from C3 attack avoids this, making it the kinetically favored product.[3][4] However, harsh conditions are often required, which can lead to low yields and side reactions.[3][5]
-
Troubleshooting & Optimization:
-
Pyridine N-oxide Strategy: A highly effective approach is to first oxidize the pyridine to its N-oxide.[6] The N-oxide is more reactive towards electrophiles and directs substitution to the C4 position. The N-oxide can then be deoxygenated to furnish the desired 4-substituted pyridine.
-
Activating Groups: If your synthetic route allows, installing an electron-donating group (EDG) on the ring can increase its reactivity towards electrophiles.
-
Milder Halogenation via Zincke Intermediates: For C3-halogenation under milder conditions, consider a method involving Zincke imine intermediates. This involves a ring-opening, regioselective halogenation, and ring-closing sequence.[3]
-
Q2: I'm attempting a nucleophilic aromatic substitution (NAS) on a substituted pyridine, but I'm getting a mixture of C2 and C4 products. How can I control the regioselectivity?
A2: Nucleophilic aromatic substitution on pyridines preferentially occurs at the C2 and C4 positions. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[6] The distribution between C2 and C4 products is influenced by several factors:
-
Causality & Optimization:
-
Steric Hindrance: Bulky nucleophiles or substituents near the C2 position will favor attack at the more accessible C4 position. Conversely, a bulky substituent at C4 will direct the nucleophile to C2.[6]
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly impact regioselectivity. For example, the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine showed a 16:1 selectivity for the C2 isomer in dichloromethane (DCM), which could be switched to a 2:1 selectivity for the C6 isomer in dimethyl sulfoxide (DMSO).[6]
-
Electronic Effects: The electronic nature of other substituents on the ring can subtly alter the relative electron deficiency at the C2 and C4 positions.
-
Q3: My transition metal-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) on a pyridine-containing substrate is sluggish or fails completely. What could be the issue?
A3: The lone pair of electrons on the pyridine nitrogen can be a major culprit here. It can coordinate strongly to the metal center of the catalyst, leading to catalyst inhibition or poisoning.[2][7] This is a well-documented issue in the hydrogenation of pyridines as well.[7][8][9]
-
Troubleshooting & Optimization:
-
Ligand Choice: The choice of ligand for the metal catalyst is crucial. Some ligands can modulate the electronic properties of the metal center, making it less susceptible to coordination by the pyridine nitrogen. For instance, in some Suzuki-Miyaura cross-coupling reactions of potassium 2-pyridyl trifluoroborate, SPhos has been used as an effective ligand with Pd(OAc)2.
-
Use of Additives: In some cases, additives can be used to temporarily block the coordinating site of the pyridine nitrogen.
-
Alternative Catalytic Systems: Explore different catalyst systems. For example, nickel-terpyridine complexes have been investigated for C-C cross-coupling reactions.[10]
-
Protecting Groups: Temporarily converting the pyridine to its N-oxide or a pyridinium salt can prevent coordination to the metal catalyst.
-
Section 2: Issues with Classical Pyridine Synthesis Routes
Q4: I'm using the Hantzsch pyridine synthesis to prepare a substituted isonicotinate precursor, but the final oxidation step to the pyridine is giving low yields. What are the best practices?
A4: The initial product of the Hantzsch synthesis is a 1,4-dihydropyridine, which requires a subsequent oxidation step to form the aromatic pyridine ring.[11][12] The efficiency of this aromatization is critical for the overall yield.
-
Causality & Optimization:
-
Oxidizing Agent: A variety of oxidizing agents can be used, and the choice can significantly impact the yield and cleanliness of the reaction. Common reagents include nitric acid, manganese dioxide, and potassium permanganate.[11] More modern and milder conditions employ reagents like ferric chloride or can even be achieved photochemically.[11]
-
Reaction Conditions: Harsh conditions can lead to degradation of the product. It's important to carefully control the reaction temperature and time.
-
One-Pot Procedures: Consider a one-pot synthesis where the aromatization is carried out directly in the reaction mixture, which can improve efficiency.[11]
-
Q5: I'm encountering difficulties with the Guareschi-Thorpe condensation for pyridine synthesis. What are the common pitfalls?
A5: The Guareschi-Thorpe condensation is a valuable method for synthesizing substituted pyridines, often proceeding via the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia.[13][14] However, the reaction can be sensitive to conditions and substrate scope.
-
Causality & Optimization:
-
Reaction Conditions: The reaction is often promoted by a base. Modern variations have explored the use of ammonium carbonate in an aqueous medium, which can act as both the nitrogen source and the reaction promoter, offering a greener alternative.[15]
-
Side Reactions: Depending on the substrates and conditions, side reactions can occur. Careful control of stoichiometry and temperature is important.
-
Substrate Scope: The classical Guareschi-Thorpe reaction may have limitations with certain substituted starting materials. Modified procedures have been developed to broaden the scope.[16]
-
Section 3: Ester-Related and Final Product Issues
Q6: During my workup, I'm noticing some hydrolysis of my isonicotinate ester back to the carboxylic acid. How can I prevent this?
A6: Ester hydrolysis, or saponification, can occur under either acidic or basic conditions.[17] Isonicotinates are susceptible to this, especially if exposed to strong aqueous acids or bases during extraction or purification.
-
Causality & Optimization:
-
pH Control: Carefully control the pH during aqueous workups. Use mild acids (e.g., dilute HCl, saturated NH4Cl) and bases (e.g., saturated NaHCO3) for extractions and washes.
-
Anhydrous Conditions: Whenever possible, work under anhydrous conditions, especially during purification steps like chromatography.
-
Temperature: Avoid excessive heat during purification, as this can accelerate hydrolysis.
-
Protecting Groups: If the rest of the molecule is sensitive to the conditions required for esterification, consider forming the ester at a later stage in the synthesis.
-
Q7: I'm trying to perform a reaction on a substituent of my isonicotinate, but the carboxylic acid group is interfering. What are my options?
A7: The carboxylic acid group is acidic and can interfere with a variety of reactions, particularly those involving strong bases or organometallics. Protecting the carboxylic acid as an ester is the most common strategy.
-
Protecting Groups for Carboxylic Acids:
-
Methyl or Ethyl Esters: These are the most common and are generally stable to a wide range of reaction conditions. They can be cleaved by acid- or base-catalyzed hydrolysis.[17]
-
tert-Butyl Esters: These are readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid) and are stable to many basic and nucleophilic reagents.
-
Benzyl Esters: These can be removed by hydrogenolysis (H2, Pd/C), which are mild conditions that are often compatible with other functional groups.
-
A comprehensive list of protecting groups and their cleavage conditions can be found in specialized resources.[18]
Q8: I'm observing unexpected decarboxylation of my isonicotinic acid precursor. Why is this happening and can it be controlled?
A8: The decarboxylation of pyridinecarboxylic acids is known to occur, and the rate is dependent on the position of the carboxyl group. Picolinic acid (2-pyridinecarboxylic acid) decarboxylates more readily than isonicotinic acid (4-pyridinecarboxylic acid).[19][20]
-
Causality & Optimization:
-
Mechanism: The proposed mechanism for decarboxylation of picolinic acid involves a zwitterionic intermediate.[19] While isonicotinic acid is more stable, decarboxylation can still occur under harsh conditions, such as high temperatures.[21][22]
-
Temperature Control: Avoid excessive temperatures in reactions involving isonicotinic acid or its derivatives.
-
pH: The rate of decarboxylation can be influenced by pH.[20]
-
Strategic Decarboxylation: In some synthetic routes, selective decarboxylation is a desired step. For example, 2-amino-6-methyl-pyridine-3,4-dicarboxylic acid can be selectively decarboxylated at the 4-position using sulfuric acid and a salt like lithium chloride at elevated temperatures.[21]
-
Experimental Protocols & Data
Protocol 1: Synthesis of Pyridine N-Oxide
This protocol describes a general procedure for the oxidation of a substituted pyridine to its corresponding N-oxide, a key step in activating the ring for electrophilic substitution at the C4 position.[6]
Materials:
-
Substituted pyridine
-
40% Peracetic acid
-
Reaction flask
-
Stirring apparatus
Procedure:
-
In a well-ventilated fume hood, behind a safety shield, add the substituted pyridine (1.0 equivalent) to a reaction flask.
-
With vigorous stirring, add 40% peracetic acid (1.1 equivalents) at a rate that maintains the reaction temperature at approximately 85°C.
-
After the addition is complete, continue stirring until the temperature drops to 40°C.
-
To isolate the pyridine N-oxide, evaporate the acetic acid solution under vacuum.
-
The residue can be further purified by distillation or recrystallization.
Data Summary: Regioselectivity in Pyridine Halogenation
The following table summarizes the general regiochemical outcomes for the halogenation of substituted pyridines, highlighting the directing effects of the ring nitrogen and various substituents.[3]
| Substituent Type on Pyridine Ring | Directing Effect of Substituent | Combined Directing Effect (with Ring N) | Typical Product(s) |
| Electron-Donating Group (EDG) (e.g., -NH2, -OR) | ortho, para-directing | Complex interplay | Mixture of isomers, position depends on specific EDG and reaction conditions |
| Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN) | meta-directing | Reinforces C3/C5 selectivity | Predominantly C3 and/or C5 substituted product |
| No other substituents | N/A | C3-directing | C3-halogenated pyridine |
Diagrams
Troubleshooting Workflow for Low-Yield Electrophilic Aromatic Substitution
Caption: A decision-making workflow for troubleshooting low yields in electrophilic aromatic substitution reactions on pyridine rings.
Regioselectivity in Nucleophilic Aromatic Substitution on Pyridines
Caption: Factors influencing the regioselectivity of nucleophilic aromatic substitution on the pyridine ring.
References
-
Beilstein Journals. Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]
-
ResearchGate. Challenges in the functionalization of pyridines. [Link]
-
American Chemical Society. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. [Link]
-
Quora. Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?[Link]
-
RSC Publishing. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
-
National Institutes of Health. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
-
Ingenta Connect. Recent Advances in Direct Pyridine C-H Activation Strategies. [Link]
-
RSC Publishing. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. [Link]
-
AIR Unimi. Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. [Link]
-
PubMed. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. [Link]
-
J-Stage. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. [Link]
-
MDPI. Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. [Link]
-
PubMed. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. [Link]
-
American Chemical Society. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
-
PubMed. Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters. [Link]
-
American Chemical Society. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids. [Link]
-
ResearchGate. Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. [Link]
-
RSC Publishing. Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. [Link]
-
Wiley Online Library. Guareschi-Thorpe Condensation. [Link]
-
ElectronicsAndBooks. Studies in the Detoxication of Catalyst Poisons. Part VII. The Self-poisoning Effect in the Hydrogenation of Pyridine. [Link]
-
RSC Publishing. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]
-
ResearchGate. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]
-
Chemistry Stack Exchange. Rate of Decarboxylation of pyridinecarboxylic acids. [Link]
-
Beilstein Journals. One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. [Link]
-
ResearchGate. The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines. [Link]
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
-
Patsnap Eureka. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. [Link]
-
National Institutes of Health. Icilio Guareschi and his amazing “1897 reaction”. [Link]
-
National Institutes of Health. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. [Link]
-
SciSpace. Recent advances in Hantzsch 1,4-dihydropyridines. [Link]
- Google Patents.
-
ResearchGate. Synthesis of 1,4-dihydropyridine and polyhydroquinoline derivatives via Hantzsch reaction using nicotinic acid as a green and reusable catalyst. [Link]
-
Scielo. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. [Link]
-
SynArchive. Protecting Groups List. [Link]
-
ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]
-
ResearchGate. Synthesis of N-Substituted Malonodiimidates. [Link]
-
Canadian Science Publishing. Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. [Link]
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Chemistry LibreTexts. Chemistry of Esters. [Link]
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AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
- Google Patents.
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MDPI. Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes and Their Products with Sodium Azide. [Link]
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ResearchGate. One Reacts as Two: Applications of N-Isocyaniminotriphenylphosphorane in Diversity-Oriented Synthesis. [Link]
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ResearchGate. Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes and Their Products with Sodium Azide. [Link]
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"Methyl 2-amino-5-fluoroisonicotinate" stability and storage conditions
Welcome to the technical support guide for Methyl 2-amino-5-fluoroisonicotinate (CAS: 1380331-29-2). This document is intended for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this chemical intermediate. The following information is structured to address common questions and troubleshoot potential issues encountered during its storage and use in experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for solid this compound?
For optimal long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed container, protected from light, and under an inert atmosphere such as argon or nitrogen.[1] The compound is supplied as a solid and maintaining these conditions minimizes degradation from atmospheric moisture, oxygen, and light.
Q2: I received the compound at ambient temperature. Is it still viable?
Yes. While the recommended long-term storage is refrigerated, short periods at ambient temperature, such as during shipping, are generally not expected to compromise the quality of the solid material. However, upon receipt, it is crucial to transfer it to the recommended storage conditions (2-8°C, dark, inert atmosphere) as soon as possible.
Q3: What solvents are recommended for preparing stock solutions?
While specific solubility data for this compound is not extensively published, based on structurally similar compounds like 2-amino-6-chloropurine and other amino acid esters, polar aprotic solvents are excellent choices.[2][3]
-
Recommended: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are likely to be effective solvents for creating concentrated stock solutions.
-
Potentially Suitable: Alcohols like ethanol may also be used, though solubility might be lower compared to DMSO or DMF.
It is always best practice to perform a small-scale solubility test before preparing a large stock solution.
Q4: How should I store stock solutions of this compound?
Stock solutions are significantly more prone to degradation than the solid material. Once prepared, it is highly recommended to:
-
Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in tightly sealed vials at -20°C or lower .
-
Protect the solutions from light by using amber vials or by wrapping the vials in foil.
For aqueous solutions, which are generally not recommended for long-term storage due to hydrolysis risk, daily preparation is advised.
Part 2: Troubleshooting Guide
This section provides a question-and-answer guide to troubleshoot specific issues that may arise during experimentation, focusing on the causality behind the problem.
Q5: My reaction yield is lower than expected. Could the reagent have degraded?
Low yield is a common issue that can often be traced back to reagent stability. Consider the following possibilities:
-
Visual Inspection: First, inspect the solid material. It should be a solid powder.[1] Any significant change in color (e.g., darkening) or texture (e.g., clumping, oily appearance) could indicate degradation.
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in the presence of water and acid or base catalysts, which would yield 2-amino-5-fluoroisonicotinic acid.[4] If your reaction solvent was not anhydrous or if the compound was exposed to humid air for extended periods, hydrolysis is a likely cause.
-
Oxidation: The 2-amino group on the pyridine ring can be susceptible to oxidation, particularly if exposed to air over long periods or in the presence of oxidizing agents.[5] This can lead to the formation of colored impurities. Storing under an inert atmosphere is critical to prevent this.[1]
Workflow for Investigating Degradation
A decision tree for troubleshooting low reaction yields.
Q6: I observe a new, unexpected spot on my TLC plate after a reaction. What could it be?
An unexpected spot often indicates a side reaction or degradation product. Based on the structure of this compound, potential byproducts include:
-
Hydrolysis Product: 2-amino-5-fluoroisonicotinic acid. This product would be more polar than the starting material and would have a lower Rf value on a normal-phase TLC plate. This is a strong possibility if there was moisture in your reaction.
-
Oxidation Product: Oxidation of the amino group could lead to various products, including nitroso or nitro derivatives, or N-oxides.[5] These are often colored compounds.
-
Reaction with Incompatible Reagents: The compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6][7][8] If any of these were present in your reaction, they could have reacted with the amino or ester groups.
Q7: The compound seems to be poorly soluble in my chosen solvent system. What should I do?
If you are experiencing solubility issues, consider the following:
-
Switch to a stronger polar aprotic solvent: If you are using a solvent like ethanol, try switching to DMSO or DMF, which generally have higher solvating power for this class of compounds.[3]
-
Gentle Warming: Gently warming the mixture (e.g., to 30-40°C) can aid dissolution. However, do not overheat, as this can accelerate degradation.
-
Sonication: Using an ultrasonic bath can help break up solid particles and increase the rate of dissolution.
-
Check Purity: If the compound is significantly impure, the impurities may be insoluble. Consider re-purifying the material if necessary.
Part 3: Key Stability and Storage Parameters
The table below summarizes the essential stability and storage information for this compound.
| Parameter | Recommendation | Rationale & References |
| Physical Form | Solid[1] | Supplied as a solid powder. |
| Long-Term Storage (Solid) | 2-8°C, in a dark place, under an inert atmosphere.[1] | Prevents degradation from heat, light, oxidation, and hydrolysis. |
| Stock Solution Storage | Aliquot and store at -20°C or below, protected from light. | Minimizes freeze-thaw cycles and slows degradation in solution. |
| Recommended Solvents | DMSO, DMF. | Based on solubility of structurally similar compounds.[2][3] |
| Potential Degradation Pathways | 1. Hydrolysis of the methyl ester. 2. Oxidation of the 2-amino group. 3. Photodegradation . | The ester linkage is susceptible to cleavage by water.[4] The amino group on the electron-deficient pyridine ring can be oxidized.[5] Fluorinated pyridines can be sensitive to UV light.[9][10][11] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides.[6][7][8] | These can react with the amino or ester functional groups, leading to degradation or unwanted side reactions. |
References
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U.S. Environmental Protection Agency. Aminopyridines. [Link]
-
Banayan Esfahani, E., et al. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health. [Link]
-
Dunn, G. E., & Gesser, H. D. (n.d.). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. ResearchGate. [Link]
-
Vamos, M., & Cosford, N. D. P. (2014). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry, 79(5), 2274–2280. [Link]
-
Rapacz, A. A., et al. (2018). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Science OA. [Link]
-
Pal, A., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]
-
McKay, G., et al. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology, 56(17), 12337–12348. [Link]
-
van Rijn, J. A., et al. (2020). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide-Driven Reaction Networks. ChemSystemsChem. [Link]
-
Şakiyan, İ., et al. (n.d.). The amino acid esters are soluble in DMF and DMSO and H2O. ResearchGate. [Link]
-
Zhang, P., et al. (2018). Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. ResearchGate. [Link]
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- 10. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 2-amino-5-fluoroisonicotinate
Welcome to the technical support center for the synthesis of Methyl 2-amino-5-fluoroisonicotinate (CAS 1380331-29-2). This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and subtleties associated with the preparation of this key pyridine intermediate. Our goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your synthesis effectively.
Introduction: The Synthetic Strategy
This compound is a substituted pyridine derivative, a class of compounds vital in pharmaceutical R&D.[1] Its synthesis typically hinges on the principles of nucleophilic aromatic substitution (SNAr) on an electron-deficient pyridine ring. The fluorine atom and the ester group are electron-withdrawing, which facilitates the substitution reaction.[2][3]
A common and efficient synthetic route involves the direct amination of a precursor like Methyl 2,5-difluoroisonicotinate. The fluorine atom at the C-2 position is significantly more activated towards nucleophilic attack than the one at C-5 due to the stabilizing effect of the adjacent ring nitrogen and the para-positioned ester group on the negatively charged Meisenheimer intermediate.[3][4]
This guide will focus on this plausible and widely applicable synthetic pathway, addressing the impurities and challenges that can arise.
Visualizing the Core Reaction Pathway
To provide a clear overview, the primary synthetic transformation is outlined below.
Sources
Technical Support Center: Troubleshooting Fluorinated Pyridine Purification by Chromatography
Welcome to the technical support center for the chromatographic purification of fluorinated pyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter specific challenges during the purification of these unique and often vital compounds. Fluorinated pyridines are prevalent in pharmaceuticals and agrochemicals, yet their purification can be non-trivial due to the interplay between the basic pyridine nitrogen and the electron-withdrawing fluorine substituents.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical field experience.
I. Troubleshooting Guide
The unique electronic properties of fluorinated pyridines can lead to challenging chromatographic behavior. The strong electronegativity of fluorine can decrease the basicity of the pyridine nitrogen, influencing its interaction with the stationary phase.[4] This section addresses common problems, their underlying causes, and robust solutions to streamline your purification workflow.
Common Issues and Solutions in Fluorinated Pyridine Chromatography
| Problem | Probable Causes | Solutions & Scientific Rationale |
| Poor Peak Shape (Tailing) | Secondary Interactions: The basic nitrogen of the pyridine can interact strongly with acidic residual silanol groups on the surface of silica-based stationary phases.[5][6][7] This leads to multiple retention mechanisms and results in tailed peaks.[7] Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[5] | Mobile Phase Modification: • Add a Basic Modifier: Incorporate a small amount of a competing base, like triethylamine (TEA) (typically 0.1-0.5% v/v), into your mobile phase.[8] TEA will preferentially interact with the active silanol sites, effectively masking them from your fluorinated pyridine analyte.[8] • pH Adjustment: For reverse-phase chromatography, operating at a low pH (e.g., with 0.1% formic or acetic acid) can protonate the silanol groups, reducing their interaction with the basic analyte.[7][8] Column Selection: • Use End-Capped Columns: Opt for modern, high-purity silica columns that are "end-capped." This process chemically derivatizes most of the residual silanol groups, minimizing secondary interactions.[5] Sample Concentration: • Dilute Your Sample: If overload is suspected, dilute your sample and reinject. An improvement in peak shape is a strong indicator of column overload.[5] |
| Co-elution with Impurities | Insufficient Selectivity: The stationary and mobile phases may not provide enough difference in interaction to resolve your target compound from structurally similar impurities. Isomeric Impurities: Desfluoro or regioisomeric impurities can have very similar retention times, making separation difficult.[9] | Optimize Selectivity: • Change Stationary Phase: If using a standard C18 column, consider a stationary phase with different retention mechanisms. A pentafluorophenyl (PFP) phase can offer unique selectivity for fluorinated compounds through dipole-dipole and π-π interactions.[9][10] • Vary the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) in reverse-phase chromatography can alter selectivity and improve resolution. Employ Fluorinated Phases: • Fluorinated Stationary Phases: These phases can exhibit "fluorophilic" interactions, leading to greater retention and enhanced separation of fluorinated compounds from their non-fluorinated analogs.[9][10][11] |
| Loss of Compound on the Column | Irreversible Adsorption: Highly basic pyridines can bind irreversibly to very acidic silanol sites on the silica surface, especially on older or lower-quality columns. Compound Instability: Some fluorinated pyridines may be unstable on the acidic surface of silica gel, leading to degradation during purification. | Column Deactivation: • Use of Basic Modifiers: As with peak tailing, adding a basic modifier like triethylamine can help prevent strong, irreversible binding by competing for active sites.[8] Alternative Stationary Phases: • Consider Alumina or Polymer-Based Columns: If instability on silica is suspected, switching to a more inert stationary phase like alumina or a polymer-based resin can be beneficial. Purity Assessment: • NMR Analysis: Use techniques like ¹⁹F NMR to confirm the presence and purity of your fluorinated compound before and after chromatography to assess recovery.[12] |
| Irreproducible Retention Times | Mobile Phase Inconsistency: Small variations in mobile phase composition, pH, or modifier concentration can lead to shifts in retention time, especially for ionizable compounds like pyridines.[5] Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase can cause drifting retention times. | Ensure Mobile Phase Consistency: • Precise Preparation: Prepare mobile phases carefully and consistently. If using a buffer, ensure the pH is stable and accurately measured. • Degas Solvents: Always degas your mobile phase to prevent bubble formation in the pump, which can affect flow rate and retention. Proper Column Equilibration: • Adequate Wash Time: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs. |
Troubleshooting Workflow
For a systematic approach to diagnosing and solving purification issues, the following workflow can be utilized.
Caption: A decision-tree workflow for troubleshooting common issues in fluorinated pyridine chromatography.
II. Frequently Asked Questions (FAQs)
Q1: What type of chromatography column is best for purifying fluorinated pyridines?
For reverse-phase HPLC, a modern, end-capped C18 column is a good starting point. However, for compounds that are particularly challenging to separate from impurities, a pentafluorophenyl (PFP) stationary phase is highly recommended. PFP columns provide alternative selectivity due to multiple interaction mechanisms, including hydrophobicity, π-π interactions, and dipole-dipole interactions, which can be particularly effective for aromatic and fluorinated compounds.[10][13] In some cases, specialized fluorinated stationary phases can offer enhanced retention for fluorinated molecules, aiding in their separation from non-fluorinated analogues.[9][14]
Q2: How does the position of the fluorine atom on the pyridine ring affect its chromatographic behavior?
The position of the fluorine atom significantly impacts the electronic properties of the pyridine ring, which in turn affects its interaction with the stationary phase. Fluorine is a strongly electron-withdrawing group, and its presence generally decreases the basicity (pKa) of the pyridine nitrogen.[4] This reduction in basicity can lessen the undesirable interactions with acidic silanol groups, potentially leading to better peak shapes compared to non-fluorinated pyridines. The effect is most pronounced when the fluorine is in the ortho or para position to the nitrogen.
Q3: Why do I see peak tailing even when using a buffered mobile phase?
Peak tailing for basic compounds like pyridines is often caused by interaction with negatively charged, ionized silanol groups on the silica surface.[7] While a buffer controls the pH of the mobile phase, it may not completely eliminate these secondary interactions. If the mobile phase pH is above the pKa of the silanol groups (typically around 3.5-4.5), they will be deprotonated and can strongly interact with your protonated pyridine analyte. To mitigate this, you can either:
-
Operate at a low pH (e.g., 2.5-3.0) to ensure the silanols are fully protonated and non-ionic.[7]
-
Add a basic modifier like triethylamine (TEA). TEA acts as a "silanol blocker," preferentially binding to the active sites and preventing your analyte from interacting with them.[8]
Q4: Can I use normal-phase chromatography for fluorinated pyridines?
Yes, normal-phase chromatography on silica or alumina can be effective. However, the same potential for strong interaction between the basic pyridine nitrogen and acidic sites on the stationary phase exists. It is often necessary to add a modifier to the mobile phase, such as a small amount of triethylamine or pyridine, to improve peak shape and recovery.
Q5: My fluorinated pyridine seems to be degrading on the column. What can I do?
While silica gel is a robust stationary phase, its acidic nature can sometimes catalyze the degradation of sensitive compounds. Some highly fluorinated silicas have been shown to have lower thermal stability.[15] If you suspect on-column degradation, consider the following:
-
Neutralize the stationary phase: Pre-treating the column with a mobile phase containing a small amount of a basic modifier can help to neutralize the most active acidic sites.
-
Switch to a less acidic stationary phase: Consider using neutral or basic alumina, or a polymer-based column, which are generally more inert than silica gel.
-
Work at lower temperatures: If the degradation is thermally driven, performing the chromatography at a reduced temperature may help.
Q6: Are there any special considerations for mobile phase selection with fluorinated stationary phases?
Yes, while standard reversed-phase solvents are used, the selectivity can be unique. The use of fluorinated solvents, such as trifluoroethanol (TFE), as a mobile phase modifier with a fluorinated column can sometimes enhance the "fluorophilic" interactions and provide unique selectivity for separating fluorinated analytes.[13][16]
By understanding the underlying chemical principles and applying these troubleshooting strategies, you can overcome the common challenges associated with the chromatographic purification of fluorinated pyridines, leading to higher purity compounds and more efficient research and development.
References
- MacKenzie, D. R., & Smot, R. (Year). Gas Chromatographic Separation of Fluoropyridines Using Mixed Stationary Phases.
-
Oxford Academic. (n.d.). Gas Chromatographic Separation of Fluoropyridines Using Mixed Stationary Phases. Journal of Chromatographic Science. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyridine, 4-ethyl-2-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
-
LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
ZeptoMetrix. (n.d.). Mobile Phase Modifiers. Retrieved from [Link]
-
MZ-Analysentechnik. (n.d.). Troubleshooting. Retrieved from [Link]
-
LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
- Regalado, E. L., et al. (2015). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs.
-
MDPI. (n.d.). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved from [Link]
-
Organic Syntheses. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Retrieved from [Link]
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
ResearchGate. (2019). Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Retrieved from [Link]
- Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147.
-
National Institutes of Health. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and evaluation of highly fluorinated stationary phases in the HPLC analysis of poly- or perfluorinated derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Retrieved from [Link]
- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960.
-
National Institutes of Health. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved from [Link]
-
National Institutes of Health. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Fluorinated Silica Obtained by Direct F2-Gas Fluorination: Stability and Unprecedented Fluorosilicate Species Revealed by Solid State NMR Investigations. Retrieved from [Link]
-
MDPI. (n.d.). Investigation of Hybrid Films Based on Fluorinated Silica Materials Prepared by Sol–Gel Processing. Retrieved from [Link]
- Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
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Technical Support Center: Reaction Monitoring for Methyl 2-amino-5-fluoroisonicotinate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-amino-5-fluoroisonicotinate. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide targeted, actionable advice for monitoring your chemical reactions. My goal is to move beyond simple procedural lists and explain the scientific rationale behind these techniques, empowering you to make informed decisions in your laboratory work.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: I am starting a reaction with this compound. What is the quickest and most efficient way to see if my reaction is working?
For rapid, qualitative assessment of reaction progress, Thin-Layer Chromatography (TLC) is the industry-standard technique.[1][2][3] Its primary advantages are speed, low cost, and minimal sample consumption.[1][2]
Underlying Principle: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent mixture).[1][2] In a typical reaction, such as an N-acylation or a Suzuki coupling, the product will have a different polarity compared to the starting material, this compound. This difference in polarity leads to a difference in their retention factor (Rf), allowing you to visualize the consumption of the starting material and the formation of the product on the TLC plate.[1]
Step-by-Step Protocol for TLC Monitoring:
-
Prepare the TLC Chamber: Add a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to a developing chamber and allow the atmosphere to saturate.[4]
-
Spot the Plate: On a silica gel TLC plate, spot three separate lanes:
-
Lane 1 (Reference): A dilute solution of your starting material, this compound.
-
Lane 2 (Co-spot): Spot the reference solution, and then spot the reaction mixture directly on top of it.[3] This lane is crucial for confirming the identity of the starting material spot in your reaction mixture.
-
Lane 3 (Reaction): A small aliquot of your reaction mixture.[3]
-
-
Develop the Plate: Place the TLC plate in the chamber and allow the solvent front to travel up the plate.[2]
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm), as pyridine derivatives are typically UV-active.[1][4] Circle the spots with a pencil.
-
Interpret: As the reaction progresses, you should observe the spot corresponding to the starting material in Lane 3 diminish in intensity while a new spot (your product) appears. The reaction is likely complete when the starting material spot is no longer visible in the reaction lane.
FAQ 2: My TLC shows the reaction is complete, but I need quantitative data on conversion and yield. Which technique should I use?
For accurate quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. While TLC is excellent for a quick check, HPLC provides precise data on the concentration of each component in your mixture.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for quantification, but HPLC is often more straightforward for routine monitoring of crude reaction mixtures.[6]
Causality: HPLC separates compounds with high resolution based on their interaction with a packed column (stationary phase) and a liquid mobile phase.[7][8] A UV detector, commonly used with HPLC, can quantify the amount of each compound by measuring its absorbance at a specific wavelength.[5] Pyridine derivatives, like your starting material and expected products, are strong UV absorbers, making this an ideal detection method.[5]
Key Considerations for HPLC Method Development:
-
Column Choice: A C18 reversed-phase column is a robust starting point for many organic molecules, including pyridine derivatives.[9]
-
Mobile Phase: A typical mobile phase would be a gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.[7][8]
-
Detection: Set the UV detector to a wavelength where both the starting material and the product have significant absorbance (e.g., 254 nm or 275 nm).[5][7]
-
Quantification: To determine the percent conversion, you can compare the peak area of the starting material at different time points. For accurate yield determination, you will need to generate a calibration curve using a pure standard of your product or use an internal standard.[5]
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | General-purpose column for separating moderately polar organic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier helps to protonate basic sites (like the pyridine nitrogen), leading to sharper, more symmetrical peaks.[7] |
| Mobile Phase B | Acetonitrile | Common organic solvent for reversed-phase HPLC. |
| Gradient | 10% B to 90% B over 10 min | A gradient is useful for screening to ensure all components, from polar to non-polar, elute in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm or 275 nm | Pyridine rings strongly absorb UV light in this range.[5][7] |
FAQ 3: I am performing an acylation reaction on the 2-amino group. Can I use FTIR spectroscopy to monitor the reaction?
Yes, Fourier-Transform Infrared (FTIR) Spectroscopy can be a valuable tool, particularly for monitoring the formation of an amide bond.[10] It is especially useful in situations where taking aliquots for chromatographic analysis is difficult, or for real-time, in-situ monitoring with a probe.[11]
Mechanistic Insight: FTIR spectroscopy detects the vibrations of chemical bonds.[12] When the primary amine (-NH₂) of this compound reacts to form a secondary amide (-NH-C=O), you will observe distinct changes in the IR spectrum:
-
Disappearance of Reactant Signals: The characteristic N-H stretching vibrations of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) will decrease.
-
Appearance of Product Signals: A new, strong carbonyl (C=O) stretching band for the amide (Amide I band) will appear around 1650 cm⁻¹.[10][13] Additionally, a new N-H bending vibration (Amide II band) will appear around 1540 cm⁻¹.[10][13]
By monitoring the decrease in the amine signals and the increase in the Amide I and II bands over time, you can track the progress of the acylation.[10][13]
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during reaction monitoring.
Scenario 1: My reaction has stalled. The TLC and HPLC show both starting material and product, and the ratio is not changing over time.
This is a common issue indicating that the reaction has stopped before reaching completion.[14][15]
Workflow for Troubleshooting a Stalled Reaction:
Caption: Troubleshooting Decision Tree for Stalled Reactions.
Expert Analysis:
-
Reagent Quality: The 2-amino group on the pyridine ring can be sensitive. Ensure reagents are pure and, if the reaction is moisture-sensitive (e.g., using organometallics or strong bases), that solvents are anhydrous.[15]
-
Catalyst Activity: If you are performing a cross-coupling reaction, the palladium or copper catalyst may have deactivated.[15] Try adding a fresh portion of the catalyst.
-
Temperature: The reaction may simply be too slow at the current temperature. Consider increasing the temperature and monitoring for any change.[16]
-
Equilibrium: Some reactions are reversible and may have reached equilibrium. If this is suspected, you may need to change the conditions to favor the product (e.g., by removing a byproduct).
Scenario 2: My crude ¹H NMR spectrum is complex and difficult to interpret. I can't tell if the starting material is consumed.
Crude NMR spectra can be misleading due to overlapping peaks, paramagnetic impurities, or poor shimming.[14][17] Instead of relying solely on the aromatic region, focus on unique, well-resolved signals that change predictably.
NMR Monitoring Strategy:
-
Identify Diagnostic Peaks: Before starting the reaction, analyze the ¹H NMR spectrum of this compound. Identify clean, singlet peaks that are likely to shift or disappear upon reaction.
-
-OCH₃ Signal: The methyl ester singlet (around 3.9 ppm) is an excellent internal reference unless the reaction involves hydrolysis of the ester.
-
-NH₂ Signal: The broad singlet for the amine protons (typically > 5 ppm) is a key diagnostic peak. Its disappearance is a strong indicator of a successful reaction at the amino group.
-
-
Monitor Key Changes: In your reaction monitoring samples, look for:
-
Disappearance of the -NH₂ peak: This is the most direct evidence of reaction.
-
Shift of Aromatic Protons: The protons on the pyridine ring will experience a change in their chemical environment and will shift.
-
Appearance of New Product Peaks: For example, in an acylation, look for new peaks corresponding to the acyl group you have added.
-
¹⁹F NMR as a Powerful Alternative: Since your molecule contains a fluorine atom, ¹⁹F NMR can be an exceptionally clean and powerful technique for reaction monitoring.
-
High Sensitivity & No Background: ¹⁹F NMR is highly sensitive, and since there are no other fluorine atoms in most common reagents or solvents, the spectrum will be very simple.
-
Clear Signal Shift: The chemical shift of the fluorine atom is highly sensitive to changes in the electronic structure of the pyridine ring. Upon reaction, you will see the single peak for your starting material decrease and a new peak for your product appear at a different chemical shift. This provides an unambiguous view of the reaction's progress.
Scenario 3: My HPLC chromatogram shows a broad or tailing peak for my product. What's causing this and how can I fix it?
Peak broadening or tailing in HPLC is often a sign of undesirable interactions between your analyte and the stationary phase, or issues with the HPLC system itself. For a basic compound like a pyridine derivative, the most common cause is interaction with residual silanol groups on the silica-based C18 column.
Workflow for Diagnosing HPLC Peak Shape Issues:
Caption: Decision Tree for HPLC Peak Shape Troubleshooting.
Expert Analysis:
-
Mobile Phase pH: The nitrogen on the pyridine ring is basic.[7][8] At neutral pH, it can be partially protonated, leading to interactions with acidic silanol groups on the column packing material. By adding a small amount of acid (like formic acid) to the mobile phase, you fully protonate the pyridine nitrogen.[7] This ensures a single, positively charged species that behaves consistently and results in a sharp, symmetrical peak.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to broad, fronting peaks. Always prepare your samples in a dilute solution.
-
System Health: High backpressure can indicate a column blockage, while a sudden drop in pressure might signal a leak. Both can severely affect chromatography performance.
By systematically applying these principles and troubleshooting guides, you can effectively monitor your reactions involving this compound, leading to more reliable and reproducible results.
References
-
D. Dadparvar, M., et al. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. Available at: [Link]
-
EAG Laboratories. (n.d.). Thin-Layer Chromatography | TLC. Available at: [Link]
-
Wsu. (n.d.). Monitoring Reactions by TLC. Available at: [Link]
-
Wikipedia. (n.d.). Thin-layer chromatography. Available at: [Link]
-
Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Available at: [Link]
-
Jacquemmoz, C., Giraud, F., & Dumez, J. (2020). Online reaction monitoring by single-scan 2D NMR under flow conditions. Analyst, 145, 478-485. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Available at: [Link]
-
Forrest, K., & Creamer, T. (2021). Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy. ACS Earth and Space Chemistry. Available at: [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link]
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction. Available at: [Link]
- Singh, K., Danieli, E., & Blümich, B. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry.
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]
-
ACS Publications. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Available at: [Link]
-
Forrest, K., & Creamer, T. (2021). Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy. ACS Earth and Space Chemistry. Available at: [Link]
-
PubMed Central. (2017). NMR reaction monitoring in flow synthesis. Available at: [Link]
-
YouTube. (2021). Reaction Monitoring by NMR. Available at: [Link]
-
DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available at: [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link]
- H. Pomorska, D., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
-
Spectroscopy Online. (2019). Seven Essential Steps for In Situ Reaction Monitoring. Available at: [Link]
-
Quora. (2017). How to monitor a chemical reaction. Available at: [Link]
-
NIH. (2020). FTIR Spectroscopy Detects Intermolecular β-Sheet Formation Above the High Temperature Tm for Two Monoclonal Antibodies. Available at: [Link]
-
Wikipedia. (n.d.). 2-Aminopyridine. Available at: [Link]
-
NIH. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Available at: [Link]
-
MDPI. (n.d.). Watching Alkaline Phosphatase Catalysis Through Its Vibrational Fingerprint. Available at: [Link]
-
NIH. (n.d.). A mild, catalyst-free synthesis of 2-aminopyridines. Available at: [Link]
-
GalChimia. (2020). Easy Access to 2-Aminopyridines. Available at: [Link]
-
PubMed. (2014). 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides. Available at: [Link]
Sources
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- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. asahilab.co.jp [asahilab.co.jp]
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- 10. Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. pubs.acs.org [pubs.acs.org]
How to increase the reactivity of "Methyl 2-amino-5-fluoroisonicotinate"
Welcome to the technical support resource for Methyl 2-amino-5-fluoroisonicotinate. This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot common reactivity issues and optimize synthetic routes involving this versatile but often challenging building block. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experiments.
Introduction: Understanding the Reactivity Profile
This compound is a substituted pyridine derivative of significant interest in pharmaceutical research. Its reactivity is governed by a complex interplay of electronic and steric factors:
-
The Pyridine Nitrogen: Acts as an electron sink, generally deactivating the ring towards electrophilic attack.
-
The 2-Amino Group: A strong electron-donating group that acts as the primary nucleophilic center. However, its reactivity is tempered by the adjacent ring nitrogen and other withdrawing groups. It can also serve as an effective directing group in C-H activation reactions.
-
The 5-Fluoro Group: A strongly electron-withdrawing substituent that further reduces the basicity and nucleophilicity of the 2-amino group via induction. It also activates the ring for potential nucleophilic aromatic substitution (SNAr).
-
The 4-Ester Group (Isonicotinate): An electron-withdrawing group that contributes to the overall electron-deficient nature of the pyridine ring.
This electronic profile makes the molecule's amino group less nucleophilic than a typical aniline, and the pyridine ring is challenging to functionalize without specific activation strategies. This guide provides solutions to these inherent challenges.
Section 1: Enhancing the Nucleophilicity of the 2-Amino Group
This section focuses on the most common transformation: reactions at the 2-amino position, such as acylation, sulfonylation, and alkylation.
Frequently Asked Questions (FAQs)
Q1: My N-acylation/sulfonylation reaction with this compound is sluggish and gives low yields. Why is this happening?
A: This is a common issue stemming directly from the molecule's electronic structure. The nucleophilicity of the 2-amino group is significantly diminished by the cumulative electron-withdrawing effects of the ring nitrogen, the 5-fluoro substituent, and the 4-ester group. This makes it a weaker nucleophile than simple anilines or even other aminopyridines. Standard acylation conditions that work for anilines often fail or require extended reaction times here.
Q2: How can I effectively increase the rate and yield of my N-acylation reactions?
A: To overcome the reduced nucleophilicity, you must either increase the electrophilicity of your acylating agent or enhance the nucleophilicity of the amine. Often, a combination of both is most effective.
Strategy 1: Employ a Nucleophilic Catalyst. The use of 4-(Dimethylamino)pyridine (DMAP) or a similar nucleophilic catalyst is highly recommended. DMAP functions by first reacting with the acylating agent (e.g., an acid anhydride or acyl chloride) to form a highly reactive N-acylpyridinium salt.[1][2] This intermediate is much more electrophilic and is readily attacked by the weakly nucleophilic 2-amino group of your substrate.
Caption: Catalytic cycle of DMAP in N-acylation reactions.
Strategy 2: Choose the Right Reagents and Base. The choice of acylating agent and base is critical. A more reactive electrophile will require less from your nucleophile.
| Problem Scenario | Potential Cause | Recommended Solution & Rationale |
| Low Conversion | Insufficiently reactive electrophile. | Use a more potent acylating agent. The general order of reactivity is: Acyl Chloride > Acyl Anhydride > Active Ester > Carboxylic Acid + Coupling Agent .[3] For this substrate, acyl chlorides are often a good first choice. |
| Weak or inappropriate base. | The base neutralizes the acid byproduct (e.g., HCl). Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For very difficult acylations, pre-deprotonation of the amine with a strong, non-nucleophilic base like NaH or LiHMDS in an anhydrous solvent (e.g., THF) will generate the highly nucleophilic amide anion, which reacts much more rapidly. | |
| Side Product Formation | Reaction temperature is too high. | Overheating can lead to decomposition or side reactions. Start reactions at 0 °C, especially during the addition of the acylating agent, and allow them to slowly warm to room temperature. |
| Stoichiometry is off. | Use a slight excess (1.1-1.2 equivalents) of the acylating agent and base. A large excess can lead to undesired secondary reactions. |
Protocol 1: Optimized DMAP-Catalyzed N-Acetylation
This protocol provides a robust starting point for the N-acylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound in anhydrous DCM (approx. 0.1 M concentration).
-
Addition of Reagents: Add DMAP and TEA to the solution and stir for 5 minutes.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Addition of Acylating Agent: Add acetic anhydride dropwise to the stirred solution over 10-15 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Section 2: Activating the Pyridine Ring for Cross-Coupling
While the substrate lacks a traditional halide handle for cross-coupling, modern methods allow for direct C-H functionalization. Alternatively, the amino group can be converted into a leaving group (e.g., triflate, after conversion to the pyridone). This section focuses on the more direct C-H activation approach and troubleshooting related coupling reactions.
Frequently Asked Questions (FAQs)
Q3: I want to perform a cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) via C-H activation. Is this feasible and what are the main challenges?
A: Yes, it is feasible. The 2-amino group can act as an endogenous directing group, guiding a metal catalyst (typically Palladium) to activate the C-H bond at the C3 position.[4] However, the electron-deficient nature of the pyridine ring makes the initial oxidative addition step of the catalytic cycle challenging. Success is highly dependent on using a carefully optimized catalyst system.
Q4: My Buchwald-Hartwig amination is failing. What are the most common reasons and how can I troubleshoot them?
A: Buchwald-Hartwig reactions are notoriously sensitive to reaction conditions.[5][6] Failure with a substrate like this is often due to catalyst deactivation or an imbalanced catalytic cycle.
Caption: A decision tree for troubleshooting an unsuccessful Buchwald-Hartwig reaction.
Key Troubleshooting Points:
-
Inert Atmosphere is Crucial: The active Pd(0) catalyst is extremely sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of Argon or Nitrogen. The appearance of palladium black is a classic sign of catalyst decomposition.[7]
-
Ligand Choice: Standard phosphine ligands like PPh₃ are often ineffective. For electron-deficient heterocycles, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are required to facilitate both the oxidative addition and the reductive elimination steps.[8]
-
Base Selection: The base is not just an acid scavenger; it participates in the catalytic cycle. The optimal base is highly substrate-dependent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like K₃PO₄ or Cs₂CO₃ can be effective and are necessary for base-sensitive substrates.[6]
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard.
Protocol 2: General Procedure for Suzuki-Miyaura C-H Arylation
This protocol provides a starting point for the C-H arylation at the C3 position, directed by the 2-amino group. Optimization will be necessary.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid or Ester (1.5-2.0 eq)
-
Pd(OAc)₂ (5 mol%)
-
XPhos ligand (10 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 eq)
-
Anhydrous 1,4-Dioxane or Toluene
Procedure:
-
Reaction Setup: In a glovebox, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube equipped with a stir bar.
-
Add Reagents: Add the this compound and the boronic acid.
-
Add Solvent: Add the anhydrous solvent.
-
Degassing: Seal the tube, remove it from the glovebox, and place it on a Schlenk line. If not using a glovebox, assemble the solids and purge the vessel with argon for 15-20 minutes before adding the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by LC-MS. Reactions can take 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
References
-
Chen, J., Lin, Y., Wu, W.-Q., Hu, W.-Q., Xu, J., & Shi, H. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society, 146(33), 22906–22912. Available from: [Link]
-
Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Amination of Aminopyridines via η6-Coordination Catalysis. Available from: [Link]
-
Powers, T. M., & Ritter, T. (2022). N-Aminopyridinium reagents as traceless activating groups in the synthesis of N-Aryl aziridines. Nature Communications. Available from: [Link]
-
Zhang, J., et al. (n.d.). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
Nguyen, T. T., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available from: [Link]
-
Ashenhurst, J. (2012). Nucleophilicity vs. Basicity. Master Organic Chemistry. Available from: [Link]
-
Brotzel, F. (2008). Nucleophilicities of Amines, Amino Acids and Pyridines. Ludwig-Maximilians-Universität München. Available from: [Link]
-
Chemistry LibreTexts. (2023). Nucleophile. Available from: [Link]
-
Ashenhurst, J. (2012). What Makes A Good Nucleophile? Master Organic Chemistry. Available from: [Link]
-
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Castro, E. A., et al. (1981). Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions. Journal of the American Chemical Society. Available from: [Link]
-
The Organic Chemistry Tutor. (2019). Acylation of Aniline and Electrophilic Aromatic Substitution. YouTube. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]
-
The Cynical Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available from: [Link]
-
OC Lectures. (2021). Acylation of Amines, Part 2: Other Electrophiles. YouTube. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
Managing reaction byproducts of "Methyl 2-amino-5-fluoroisonicotinate"
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for managing reaction byproducts of Methyl 2-amino-5-fluoroisonicotinate. As a key building block in pharmaceutical synthesis, understanding and controlling its reactivity is paramount for ensuring high yield and purity of target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed when working with this compound?
When using this compound in subsequent synthetic steps, two primary byproducts are frequently encountered due to its chemical structure: the hydrolyzed carboxylic acid and the decarboxylated pyridine.
-
2-Amino-5-fluoroisonicotinic acid: This results from the hydrolysis of the methyl ester group. It is significantly more polar than the starting material and will appear as a baseline or low-Rf spot on a normal-phase TLC plate.
-
4-Amino-2-fluoropyridine: This byproduct is formed via the decarboxylation of the isonicotinic acid intermediate, especially at elevated temperatures.
A summary of these common byproducts is provided below.
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Signature |
| This compound (Starting Material) | C₇H₇FN₂O₂ | 170.14 | Parent peak in MS |
| 2-Amino-5-fluoroisonicotinic acid | C₆H₅FN₂O₂ | 156.12 | M-14 peak in MS relative to starting material; highly polar on TLC |
| 4-Amino-2-fluoropyridine | C₅H₅FN₂ | 112.11 | M-58 peak in MS relative to starting material; less polar than the acid |
Troubleshooting Guides
Issue 1: Formation of 2-Amino-5-fluoroisonicotinic acid
Symptom: You observe a new, highly polar spot on your TLC plate that doesn't move far from the baseline. LC-MS analysis of your crude reaction mixture shows a significant peak with a mass of 156.12 g/mol .
Root Cause Analysis: The methyl ester of an isonicotinate is susceptible to hydrolysis, a reaction catalyzed by the presence of water under either acidic or basic conditions.[1][2] Many common synthetic procedures, such as reactions involving aqueous workups or the use of non-anhydrous solvents, can inadvertently introduce the necessary water for this side reaction to occur. The process involves the nucleophilic attack of water on the ester's carbonyl carbon.
Mitigation Strategies & Protocols:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled, anhydrous solvents.
-
Dry all glassware in an oven ( >100 °C) for several hours and cool under a stream of inert gas (Nitrogen or Argon).
-
If possible, run the reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.
-
-
Control pH During Workup:
-
If an aqueous workup is unavoidable, perform it at low temperatures (0-5 °C) to slow the rate of hydrolysis.
-
Neutralize the reaction mixture carefully. Avoid strongly acidic or basic conditions for extended periods. A buffered wash may be beneficial.
-
Protocol: General Procedure for a Moisture-Sensitive Reaction
-
Assemble the reaction glassware (round-bottom flask, condenser, etc.) and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of nitrogen.
-
Add reagents and anhydrous solvent via syringe through a rubber septum.
-
Maintain the reaction under a nitrogen atmosphere for its entire duration.
-
Upon completion, cool the reaction in an ice bath before quenching.
-
If an aqueous extraction is necessary, use pre-chilled, deionized water and perform the extraction quickly. Minimize the contact time between the organic and aqueous layers.
-
Dry the combined organic layers thoroughly with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.
Issue 2: Formation of 4-Amino-2-fluoropyridine
Symptom: During purification, you isolate a fraction containing a compound with a molecular weight of 112.11 g/mol . This is often observed in reactions that require heating.
Root Cause Analysis: This byproduct arises from the decarboxylation of the 2-amino-5-fluoroisonicotinic acid intermediate. The decarboxylation of pyridinecarboxylic acids is a known thermal decomposition pathway.[3][4] The rate of this reaction is highly dependent on temperature and the substitution pattern on the pyridine ring.[5][6] The reaction proceeds through the loss of carbon dioxide from the carboxylic acid, which is often formed in situ via hydrolysis as described in Issue 1.
Mitigation Strategies & Protocols:
-
Strict Temperature Control:
-
Avoid excessive heating. If the desired reaction requires elevated temperatures, determine the minimum effective temperature through optimization studies.
-
Use an oil bath with a temperature controller for precise and uniform heating.
-
-
Minimize Reaction Time:
-
Monitor the reaction progress closely using TLC or LC-MS.
-
Work up the reaction as soon as the starting material has been consumed to an acceptable level, rather than letting it run for an extended period.
-
-
Prevent Hydrolysis:
-
Since decarboxylation requires the formation of the carboxylic acid first, implementing all the mitigation strategies for hydrolysis (Issue 1) is the primary method for preventing this byproduct.
-
General Troubleshooting Workflow
When an unexpected byproduct is detected, a systematic approach is crucial. The following workflow can guide your investigation.
References
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Rawi, H., & Williams, A. (1977). The kinetics of hydrolysis of methyl and phenyl isocyanates. Journal of the Chemical Society, Perkin Transactions 2, (13), 1778-1782. Retrieved from [Link]
-
Lam, H. W., & Wilsher, J. (2014). Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters. Organic Letters, 16(5), 1394-1397. Retrieved from [Link]
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Rate of Decarboxylation of pyridinecarboxylic acids. (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
Dunn, G. E., & Thimm, H. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(1), 1342-1347. Retrieved from [Link]
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. Retrieved from [Link]
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Suárez-Castillo, O. R., et al. (2015). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc, 2015(6), 343-353. Retrieved from [Link]
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Methyl isonicotinate. (n.d.). Wikipedia. Retrieved from [Link]
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The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). MDPI. Retrieved from [Link]
- Hydrolysis of methyl esters. (1980). Google Patents.
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Navigating the Shadows: A Technical Guide to Overcoming Analytical Instrument Memory Effects with Fluorinated Compounds
For Immediate Release to the Scientific Community
Welcome to the Technical Support Center for Analytical Scientists. This guide is designed for researchers, scientists, and drug development professionals who encounter the persistent challenge of memory effects when analyzing fluorinated compounds. As a Senior Application Scientist, I will provide you with in-depth, field-proven insights and actionable protocols to diagnose, troubleshoot, and ultimately conquer these frustrating analytical hurdles. Our focus is on understanding the "why" behind these phenomena to empower you to make informed decisions in your laboratory.
The Pervasive Nature of Fluorinated Compound Carryover
Fluorinated compounds, a cornerstone of modern pharmaceuticals, agrochemicals, and materials science, are notoriously "sticky" in analytical systems. Their unique physicochemical properties, including high electronegativity and the strength of the carbon-fluorine bond, lead to strong interactions with various surfaces within your instrument's flow path. This "memory effect," or carryover, where analyte residues from a previous injection appear in subsequent analyses, can severely compromise the accuracy and reliability of your data, especially in trace-level quantification.[1][2]
This guide provides a structured approach to systematically identify and eliminate sources of carryover, ensuring the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions our team receives regarding memory effects with fluorinated compounds.
Q1: What are the primary causes of memory effects with fluorinated compounds?
A1: Memory effects with fluorinated compounds primarily stem from their strong and often multifaceted interactions with the surfaces of your analytical instrument. These interactions can be broadly categorized as:
-
Adsorption: Fluorinated molecules can adhere to various surfaces within the flow path, including stainless steel tubing, PEEK components, injector parts (like the rotor seal and needle), and the column itself.[3][4] This is often driven by a combination of hydrophobic and electrostatic interactions, as well as hydrogen bonding.
-
Contamination from Laboratory Environment: Per- and polyfluoroalkyl substances (PFAS) are ubiquitous in the laboratory environment, found in items like PTFE-coated materials, vials, and even personal care products.[5][6][7] This background contamination can be mistaken for or exacerbate instrument memory effects.
-
Sample Matrix Effects: Complex sample matrices can contain components that either enhance the binding of fluorinated analytes to instrument surfaces or co-elute and interfere with their detection.
Q2: Are certain types of fluorinated compounds more prone to memory effects?
A2: Yes, the propensity for memory effects can vary significantly depending on the structure and functional groups of the fluorinated compound. For instance:
-
Per- and Polyfluoroalkyl Substances (PFAS): This large class of compounds, particularly the longer-chain perfluorocarboxylic acids (PFCAs) and perfluorosulfonic acids (PFSAs), are well-known for their persistence and strong adsorption to surfaces.[8]
-
Fluorinated Pharmaceuticals: Both acidic and basic fluorinated drugs can exhibit significant carryover. The presence of polar functional groups can lead to strong ionic interactions with active sites on metallic surfaces within the HPLC system.[3]
Q3: How can I quickly diagnose if I have a memory effect issue?
A3: A simple and effective way to diagnose a memory effect is to perform a series of blank injections immediately following the injection of a high-concentration standard of your fluorinated analyte.[1][9] If you observe a decreasing peak area for your analyte in the successive blank runs, it is a strong indication of carryover. If the peak area remains constant across multiple blanks, you may be dealing with a contamination issue from your solvent or system.[1]
Systematic Troubleshooting of Memory Effects
When faced with carryover, a systematic approach is crucial to efficiently identify and resolve the source of the problem. The following troubleshooting guide, visualized in the flowchart below, provides a logical workflow to follow.
In-Depth Protocols for Mitigation
Protocol 1: Optimizing Wash Solvents and Procedures
The composition of your autosampler's wash solvent is a critical first line of defense against carryover. A generic wash solution may not be sufficient for tenacious fluorinated compounds.
Causality: The principle here is "like dissolves like." A wash solvent must effectively solubilize the fluorinated analyte to remove it from the surfaces of the injection needle and sample loop. For many fluorinated compounds, especially those with high fluorine content, standard aqueous/organic mixtures may be insufficient.
Step-by-Step Methodology:
-
Initial Assessment: Begin with your standard wash procedure and quantify the carryover by injecting a blank after a high-concentration standard.
-
Solvent Selection:
-
For Non-polar/Hydrophobic Fluorinated Compounds: Increase the percentage of a strong organic solvent in your wash solution. Consider using solvents with different polarities.[10][11] A mixture of isopropanol and acetonitrile can be effective.
-
For Acidic Fluorinated Compounds (e.g., PFCAs): A wash solution with a basic pH can help to deprotonate the acidic analytes, increasing their solubility in aqueous-organic mixtures. A small amount of ammonium hydroxide in the wash solvent can be beneficial.
-
For Basic Fluorinated Compounds: An acidic wash solution will protonate the basic analytes, improving their solubility. A low concentration of formic acid or acetic acid in the wash solvent is a good starting point.[1]
-
-
Advanced Wash Solutions: For particularly stubborn carryover, consider a multi-solvent wash sequence. For example, a wash with a strong organic solvent (e.g., 100% isopropanol) to remove the analyte, followed by a wash with a solvent that is miscible with both the strong wash and your mobile phase (e.g., methanol or acetonitrile) to rinse the system.[12]
-
Optimize Wash Volume and Duration: Increase the volume of the wash solvent and the duration of the wash cycle in your autosampler settings. A pre-injection and post-injection wash can be significantly more effective than a post-injection wash alone.[13]
Quantitative Impact of Wash Solvent Selection:
The following table summarizes representative data on carryover reduction for a model fluorinated compound using different wash solvent compositions.
| Wash Solvent Composition | Analyte | Carryover (%) |
| 70:30 Water:Acetonitrile | Granisetron HCl | > 0.1% |
| 50:50 Water:Acetonitrile | Granisetron HCl | ~0.03% |
| 100% Acetonitrile | Granisetron HCl | > 0.05% |
| 50:50 Water:Methanol | Granisetron HCl | ~0.04% |
| 100% Methanol | Granisetron HCl | > 0.06% |
| Data adapted from a study on Granisetron HCl carryover.[13] |
As the data suggests, a 50:50 mixture of water and acetonitrile provided the lowest carryover for this particular compound, highlighting the importance of empirical testing for your specific analyte.[13]
Protocol 2: System Passivation
For persistent memory effects that are not resolved by optimizing the wash protocol, system passivation can be a highly effective, albeit more involved, solution.
Causality: Stainless steel surfaces in HPLC systems have active sites, primarily iron and nickel oxides, that can strongly interact with electron-rich moieties on fluorinated compounds. Passivation involves treating these surfaces with a strong acid to remove these active sites and create a more inert chromium oxide layer.[2][14][15]
Step-by-Step Methodology:
Warning: This procedure involves the use of strong acids. Please follow all appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated area.
-
System Preparation:
-
Remove the column and any guard columns from the system and replace them with a union.
-
Disconnect the flow path from the mass spectrometer or other sensitive detectors.
-
Flush the entire system thoroughly with high-purity water.[16]
-
-
Passivation Solution: Prepare a solution of 6N nitric acid. Caution: Always add acid to water, never the other way around.
-
Passivation Procedure:
-
Pump the 6N nitric acid solution through the system at a low flow rate (e.g., 0.1-0.2 mL/min) for 30-60 minutes.
-
Ensure the passivation solution flows through all tubing and the injector flow path.
-
-
Rinsing:
-
Flush the system extensively with high-purity water until the eluent is neutral (check with pH paper). This step is critical to remove all traces of the acid.
-
Follow the water rinse with an organic solvent like methanol or isopropanol to remove any residual water.
-
-
Re-equilibration: Reconnect your column and detector and equilibrate the system with your mobile phase before resuming analysis.
Self-Validation: After passivation, repeat the blank injection experiment. A significant reduction or elimination of the carryover peak validates the effectiveness of the procedure.
Preventing Contamination: A Proactive Approach
For the analysis of PFAS and other ubiquitous fluorinated compounds, preventing contamination is as crucial as troubleshooting carryover.
Key Preventative Measures:
-
Use PFAS-Free Consumables: Whenever possible, use vials, caps, tubing, and pipette tips that are certified to be free of PFAS.[5] High-density polyethylene (HDPE) or polypropylene containers are generally preferred over glass for storing PFAS standards and samples, as these compounds can adsorb to glass surfaces.[6]
-
Dedicated Labware: If possible, dedicate a set of labware (e.g., glassware, autosampler vials) for fluorinated compound analysis to avoid cross-contamination.
-
Solvent and Reagent Screening: Test all solvents and reagents for background levels of your target analytes before use.
-
Laboratory Environment: Be mindful of potential sources of PFAS in the lab environment, such as waterproof notebooks, certain types of gloves, and even some food packaging.[6]
Conclusion
Overcoming memory effects with fluorinated compounds requires a combination of systematic troubleshooting, optimized cleaning protocols, and proactive contamination control. By understanding the underlying chemical interactions and implementing the detailed protocols outlined in this guide, you can significantly improve the accuracy and reliability of your analytical data. Remember that each analyte and analytical system can present unique challenges, and a degree of empirical optimization will always be necessary for success.
References
-
Scientific Laboratory Supplies. (2025). PFAS: How to Detect, Analyse, and Avoid Contamination. [Link]
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chemeurope.com. (n.d.). White Paper: Discover the best practices for monitoring PFAS contamination in a routine commercial laboratory. [Link]
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Enthalpy Analytical. (2018). How to Avoid Cross-contamination Risks when Sampling for PFAS. [Link]
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Enthalpy Analytical. (2023). Testing PFAS in the Lab: How to Avoid PFAS Cross-Contamination. [Link]
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Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. [Link]
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Analytics-Shop. (n.d.). Successful passivation of an HPLC system. [Link]
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McNeff, C. (2023). Methods for the Passivation of High Performance LC Instruments and Columns. LCGC North America. [Link]
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Waters Corporation. (n.d.). Low Adsorption HPLC Columns Based on MaxPeak High Performance Surfaces. [Link]
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LabRulez LCMS. (n.d.). CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. [Link]
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Knauer. (n.d.). Investigation of carryover under consideration of different washing solvents and volumes. [Link]
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Chrom Tech, Inc. (2024). Adsorption Chromatography: Past to Present. [Link]
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SCIEX. (n.d.). Reducing the effects of system contamination in PFAS analysis. [Link]
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Diduco. (n.d.). Passivation of stainless steel-based HPLC and IC instruments. [Link]
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Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium. [Link]
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Shortridge, K. (2021). Creating Security Decision Trees With Graphviz. [Link]
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LCGC International. (2019). Back to the Basics: Considering Carryover, Column Back Pressure, and Wavelength When Developing Chromatographic Methods. [Link]
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Walter, T. H., et al. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. [Link]
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Restek. (2014). [17]Troubleshooting HPLC- Tailing Peaks. [Link]
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Dolan, J. W. (2001). Attacking Carryover Problems. LCGC North America. [Link]
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Waters Corporation. (2025). Wash solvent guidelines. [Link]
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GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
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ResearchGate. (2025). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | Request PDF. [Link]
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Stoll, D. R. (2023). Strongly Adsorbing Analytes: What, Why, and How to Fix It. LCGC International. [Link]
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Agilent. (n.d.). HPLC Troubleshooting Guide. [Link]
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GenTech Scientific. (2024). TECH TIP: Passivation [Video]. YouTube. [Link]
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Zeng, W., et al. (2006). A new approach for evaluating carryover and its influence on quantitation in high-performance liquid chromatography and tandem mass spectrometry assay. Rapid Communications in Mass Spectrometry, 20(4), 635-640. [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
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ResearchGate. (2013). Besides acetonitrile, what other suitable solvents that are not polar, protic solvents can be used to solvate Selectfluor effectively?[Link]
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Molnar-Institute. (n.d.). Solvent selection in liquid chromatography. [Link]
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LCGC. (2025). Tracking Pollution: How HPLC Helps Monitor Environmental Contaminants. [Link]
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Gallo, V., et al. (2013). Serum perfluoroalkyl acids concentrations and memory impairment in a large cross-sectional study. BMJ Open, 3(5), e002414. [Link]
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Tsang, M., et al. (2025). Defluorination of per- and polyfluoroalkyl carboxylic acids (PFCAs) by wood decomposer fungi. Environmental Science & Technology. [Link]
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LCGC International. (n.d.). Quantitative Analysis of PFAS in Drinking Water Using Liquid Chromatography Tandem Mass Spectrometry. [Link]
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ResearchGate. (n.d.). Defluorination of per- and polyfluoroalkyl carboxylic acids (PFCAs) by wood decomposer fungi. [Link]
-
Macherey-Nagel. (n.d.). Analysis of PFAS in aqueous samples by SPE and LC-MS/MS according to EPA Method 1633. [Link]
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PubMed Central. (n.d.). Assessment of environmental pollutants at trace levels using ionic liquids-based liquid-phase microextraction. [Link]
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PubMed. (n.d.). Decomposition of perfluorocarboxylic acids (PFCAs) by heterogeneous photocatalysis in acidic aqueous medium. [Link]
-
PubMed. (2012). 4th Global CRO Council for Bioanalysis: coadministered drugs stability, EMA/US FDA guidelines, 483s and carryover. [Link]
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Advanced Materials Technology. (2025). Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures. [Link]
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ResearchGate. (2025). Trace analysis by HPLC-MS: Contamination problems and systematic errors | Request PDF. [Link]
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Validation & Comparative
Methyl 2-amino-5-fluoroisonicotinate vs. Non-fluorinated Analogs: A Strategic Choice in Synthesis
An In-Depth Comparative Guide for Synthetic Chemists
In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design.[1][2] The unique properties of this small, highly electronegative atom can profoundly influence a molecule's physicochemical and pharmacokinetic profile, including its metabolic stability, binding affinity, and membrane permeability.[3][4] This guide provides a detailed comparison between Methyl 2-amino-5-fluoroisonicotinate and its non-fluorinated parent, Methyl 2-aminoisonicotinate. We will explore how the presence of a single fluorine atom alters the molecule's properties, reactivity, and ultimate utility as a building block in the synthesis of complex pharmaceutical agents.
The Impact of Fluorination: A Physicochemical Perspective
The introduction of a fluorine atom onto the pyridine ring, particularly at the 5-position relative to the amino group, induces significant electronic changes that cascade into altered physical and chemical properties.
Electronic Effects: Fluorine exerts a powerful electron-withdrawing effect through the sigma bond network (inductive effect, -I), which outweighs its weaker electron-donating resonance effect (+M).[5][6] This net withdrawal of electron density has two primary consequences for the pyridine scaffold:
-
Decreased Basicity (pKa): The inductive withdrawal of electron density by fluorine reduces the electron density at the ring nitrogen. This makes the lone pair of electrons on the nitrogen less available for protonation, resulting in a lower pKa compared to the non-fluorinated analog. While direct pKa values for these specific esters are not readily published, the trend is well-established for aminopyridines. For instance, the pKa of 2-aminopyridine is approximately 6.86.[7] The addition of an electron-withdrawing fluorine atom is expected to lower this value, which can improve bioavailability by increasing the proportion of the neutral, membrane-permeable form of the molecule at physiological pH.[4]
-
Altered Ring Reactivity: The electron-deficient nature of the fluorinated ring deactivates it towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the fluorine atom.
Lipophilicity (LogP): The effect of fluorination on lipophilicity is highly context-dependent.[8] While a single fluorine atom can increase lipophilicity by masking polar C-H bonds, its strong electronic effects can also alter intermolecular interactions with water.[9][10] In many cases, strategic fluorination leads to a moderate increase in lipophilicity, which can enhance membrane partitioning and improve drug absorption.[3]
Table 1: Comparative Physicochemical Properties
| Property | Methyl 2-aminoisonicotinate | This compound | Rationale for Difference |
| Molecular Weight | 152.15 g/mol | 170.14 g/mol | Addition of a fluorine atom.[11] |
| Predicted pKa | Higher | Lower | The strong inductive electron-withdrawing effect of fluorine reduces the basicity of the ring nitrogen.[4] |
| Predicted LogP | Lower | Higher (Generally) | Fluorine can increase lipophilicity, though this is context-dependent.[3][9] |
| Reactivity (Electrophilic) | More reactive | Less reactive | The fluorine atom deactivates the ring towards electrophiles by withdrawing electron density.[12] |
| Reactivity (Nucleophilic) | Less reactive | More reactive | The electron-deficient ring is more susceptible to attack by nucleophiles.[12] |
Synthesis of the Building Blocks
The synthetic routes to both molecules are well-established, typically starting from the corresponding nicotinic or isonicotinic acids.
The non-fluorinated analog, Methyl 2-aminoisonicotinate , is commonly synthesized via the esterification of 2-aminonicotinic acid using methanol in the presence of an acid catalyst like sulfuric acid.[13][14] The synthesis of This compound is more complex, often requiring the initial synthesis of 2-amino-5-fluoropyridine from 2-aminopyridine. This multi-step process can involve nitration, reduction, diazotization, and a Schiemann reaction to introduce the fluorine atom, followed by carboxylation and esterification.[15]
Caption: General synthetic routes for the non-fluorinated and fluorinated title compounds.
Comparative Reactivity in Cross-Coupling Reactions
To illustrate the practical differences in synthetic utility, we will compare the performance of both building blocks in a hypothetical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern C-C bond formation.[16] For this comparison, we will consider the reaction of a hypothetical bromo-substituted version of each ester with a boronic acid. The key difference arises from the electronic nature of the pyridine ring influencing the palladium catalytic cycle.
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To compare the reactivity of Methyl 2-amino-5-bromoisonicotinate and Methyl 2-amino-5-bromoisonicotinate (the non-fluorinated analog) with Phenylboronic Acid.
Materials:
-
Methyl 2-amino-5-bromoisonicotinate[17]
-
Methyl 2-amino-5-fluoro-X-bromoisonicotinate (hypothetical substrate for comparison)
-
Phenylboronic Acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the respective bromo-pyridine substrate (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add 1,4-dioxane (4 mL) and water (1 mL).
-
Seal the flask and heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Analysis of Expected Results
The fluorine atom's strong electron-withdrawing nature makes the C-Br bond in the fluorinated substrate more polarized and the pyridine ring more electron-deficient. This has a direct impact on the key steps of the catalytic cycle.
Caption: Fluorine's inductive effect accelerates the oxidative addition step in Pd-catalyzed cross-coupling.
Expected Outcome: The oxidative addition of the Pd(0) catalyst to the C-Br bond is often the rate-determining step. The electron-deficient nature of the fluorinated pyridine ring is expected to accelerate this step, leading to a faster overall reaction rate.
Table 2: Predicted Comparative Reaction Data
| Substrate | Expected Reaction Time | Expected Yield | Mechanistic Rationale |
| Methyl 2-amino-5-bromoisonicotinate | 8 - 12 hours | Good to Excellent | Standard reactivity for an electron-rich aminopyridine. |
| Methyl 2-amino-5-bromo-fluoro -isonicotinate | 2 - 6 hours | Excellent | The electron-withdrawing fluorine atom accelerates the rate-limiting oxidative addition step of the Pd(0) catalyst to the C-Br bond.[18] |
Implications for Drug Development
Choosing the fluorinated building block offers several potential downstream advantages for the final active pharmaceutical ingredient (API):
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol). Replacing a C-H bond with a C-F bond at a site susceptible to oxidative metabolism by Cytochrome P450 enzymes can block this pathway, increasing the drug's half-life and bioavailability.[3][4]
-
Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, such as hydrogen bonds or dipole-dipole interactions. Its ability to modulate the pKa of nearby functional groups can also optimize ionic interactions with the target protein.[1]
-
Improved Pharmacokinetics: Fine-tuning lipophilicity and basicity with fluorine can lead to better absorption, distribution, and overall pharmacokinetic profiles.[3]
Conclusion and Recommendations
The choice between this compound and its non-fluorinated analog is a strategic one, driven by the desired properties of the final target molecule.
-
Choose Methyl 2-aminoisonicotinate for simpler, more cost-effective syntheses where the inherent properties of the aminopyridine core are sufficient. Its higher basicity and nucleophilicity may be advantageous in certain synthetic steps.
-
Choose this compound when aiming to impart specific, beneficial properties onto a target molecule for drug discovery applications. While the starting material is more complex to synthesize, its use can:
-
Enhance reactivity in key bond-forming reactions like cross-couplings.
-
Block metabolic hotspots, improving drug half-life.
-
Modulate pKa and lipophilicity to optimize pharmacokinetics.
-
Introduce new interactions to improve target binding affinity.
-
Ultimately, the decision rests on a careful analysis of the synthetic route and the desired biological and physical properties of the final compound. The fluorinated analog, while more synthetically demanding, provides a powerful tool for fine-tuning molecular properties in a way that is often critical for the success of a drug development program.
References
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-
Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Source: PubMed Central. URL: [Link]
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Title: Exploring the Synthesis Pathways of Methyl 2-aminonicotinate: A Key Intermediate. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: Roles of Fluorine in Drug Design and Drug Action. Source: Bentham Science. URL: [Link]
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Title: Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Source: PubMed. URL: [Link]
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Title: The role of fluorine in medicinal chemistry. Source: Taylor & Francis Online. URL: [Link]
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Title: Putting the F in pharma. Source: Chemistry World. URL: [Link]
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Title: Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Source: University of Lincoln Library Dissertation Showcase. URL: [Link]
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Title: Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Source: PMC - NIH. URL: [Link]
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Title: Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Source: PMC - NIH. URL: [Link]
-
Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Source: NIH. URL: [Link]
-
Title: Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Source: ResearchGate. URL: [Link]
-
Title: Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Source: RSC Publishing. URL: [Link]
-
Title: Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Source: ACS Publications. URL: [Link]
-
Title: Effect of aromatic ring fluorination on CH…π interactions. Source: RSC Publishing. URL: [Link]
-
Title: Which is a weaker base between pyridine and 2-aminopyridine and why? Source: Quora. URL: [Link]
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A Comparative Guide to the Reactivity of Methyl 2-amino-5-fluoroisonicotinate for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, substituted pyridine scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The strategic introduction of functional groups onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. Among these valuable building blocks, Methyl 2-amino-5-fluoroisonicotinate stands out as a versatile intermediate. This guide provides an in-depth comparative analysis of its reactivity in key synthetic transformations, offering insights into how its unique substitution pattern governs its chemical behavior relative to other analogous compounds.
The Influence of Substituents: An Electronic Perspective
The reactivity of this compound is a direct consequence of the interplay between its three key functional groups: the electron-donating amino group at the 2-position, the strongly electron-withdrawing fluorine atom at the 5-position, and the electron-withdrawing methyl ester at the 4-position, all on an electron-deficient pyridine ring.
-
Amino Group (C2): As a potent electron-donating group through resonance, the amino group activates the pyridine ring towards electrophilic attack and can influence the regioselectivity of certain reactions. Its presence is also a key handle for amide bond formation.
-
Fluorine Atom (C5): The high electronegativity of fluorine makes it a strong electron-withdrawing group via induction, deactivating the ring towards electrophilic substitution but, crucially, activating it for nucleophilic aromatic substitution (SNAr).[1]
-
Methyl Isonicotinate (C4-Ester): The ester group is electron-withdrawing, further contributing to the overall electron-deficient nature of the pyridine ring and influencing the reactivity of adjacent positions.
This unique electronic environment dictates the compound's performance in a variety of cross-coupling and functionalization reactions.
Comparative Reactivity in Key Transformations
To contextualize the synthetic utility of this compound, we will compare its expected reactivity with that of several analogous compounds in three common and critical reaction classes: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Amide Bond Formation.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a fluorine atom on an electron-deficient ring makes SNAr a highly relevant transformation for this compound. In this reaction, the fluoride acts as a leaving group, being displaced by a nucleophile.
Comparative Analysis:
| Compound | Leaving Group | Relative Reactivity (Predicted) | Rationale |
| This compound | F | High | The strong electron-withdrawing nature of fluorine and the ester group activate the ring for nucleophilic attack. Fluoride is an excellent leaving group in SNAr. |
| Methyl 2-amino-5-chloroisonicotinate | Cl | Moderate | Chlorine is a less effective activating group and a poorer leaving group than fluorine in many SNAr reactions.[2] |
| Methyl 2-amino-5-bromoisonicotinate | Br | Low | Bromine is a weaker activating group and generally a less efficient leaving group than fluorine or chlorine in SNAr. |
| Methyl 2-aminoisonicotinate | H | Very Low/Inert | Lacks a suitable leaving group for a standard SNAr pathway. |
Experimental Protocol: Representative SNAr with an Amine
This protocol is adapted from procedures for the SNAr of 2-fluoro- and 2-chloropyridines.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 mmol), the desired amine nucleophile (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).
-
Solvent Addition: Add an anhydrous polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5 mL).
-
Reaction: Heat the mixture to a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Suzuki-Miyaura Cross-Coupling
For Suzuki-Miyaura coupling, the halogen atom on the pyridine ring is displaced by an organoboron species in the presence of a palladium catalyst and a base. This reaction is a cornerstone for the formation of C-C bonds.
Comparative Analysis:
The success of a Suzuki coupling is heavily influenced by the nature of the halide. The reactivity order for the oxidative addition step, which is often rate-limiting, is typically I > Br > Cl >> F.
| Compound | Halogen | Relative Reactivity (Predicted) | Rationale |
| Methyl 2-amino-5-bromoisonicotinate | Br | High | The C-Br bond is readily susceptible to oxidative addition by palladium catalysts, making it an excellent substrate for Suzuki coupling. |
| Methyl 2-amino-5-chloroisonicotinate | Cl | Moderate | The C-Cl bond is stronger and less reactive towards oxidative addition than the C-Br bond, often requiring more specialized catalysts (e.g., with bulky, electron-rich phosphine ligands) and harsher conditions. |
| This compound | F | Low | The C-F bond is very strong and generally unreactive in standard Suzuki coupling conditions. Specialized catalysts and conditions are required for C-F activation. |
The following table provides expected yields for the Suzuki coupling of a structurally similar substrate, methyl 2-amino-5-bromobenzoate, with various arylboronic acids, which can serve as a predictive guide.[3]
| Arylboronic Acid | Expected Yield (%) |
| Phenylboronic acid | 85-95 |
| 4-Methylphenylboronic acid | 80-90 |
| 4-Methoxyphenylboronic acid | 85-95 |
| 4-Chlorophenylboronic acid | 75-85 |
Experimental Protocol: Representative Suzuki Coupling of a Bromo-Analogue
This protocol is based on established methods for the Suzuki coupling of 2-amino-5-bromopyridines.[4][5]
-
Reaction Setup: In a round-bottom flask, combine Methyl 2-amino-5-bromoisonicotinate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1, 10 mL). Bubble the inert gas through the solution for 15-20 minutes.
-
Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (3-5 mol%), under a positive pressure of the inert gas.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
Workup and Purification: After cooling, dilute with an organic solvent and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the residue by flash column chromatography.
Amide Bond Formation
The amino group of this compound can readily participate in amide bond formation with carboxylic acids, a fundamental transformation in drug discovery.
Comparative Analysis:
The nucleophilicity of the amino group is the primary determinant of reactivity in amide bond formation. Electron-withdrawing groups on the pyridine ring decrease the electron density on the amino nitrogen, thereby reducing its nucleophilicity and potentially making the coupling more challenging.
| Compound | Electronic Effect of Substituents on Amino Group | Relative Reactivity (Predicted) | Rationale |
| Methyl 2-aminoisonicotinate | Weakly deactivating (ester) | High | The amino group is relatively nucleophilic, making amide coupling straightforward with standard coupling agents. |
| This compound | Deactivating (fluoro and ester) | Moderate | The combined electron-withdrawing effects of the fluorine atom and the ester group reduce the nucleophilicity of the amino group, potentially requiring more robust coupling conditions. |
| Methyl 2-amino-5-chloroisonicotinate | Deactivating (chloro and ester) | Moderate | Similar to the fluoro analogue, the chloro and ester groups decrease the amino group's nucleophilicity. |
| Methyl 2-amino-5-nitroisonicotinate | Strongly deactivating (nitro and ester) | Low | The potent electron-withdrawing nitro group significantly reduces the nucleophilicity of the amino group, making amide coupling challenging. |
Experimental Protocol: Representative Amide Coupling
This protocol is a general method for amide bond formation with electron-deficient amines.
-
Reaction Setup: To a solution of the carboxylic acid (1.0 mmol) in an anhydrous aprotic solvent like DMF (5 mL), add a coupling agent such as HATU (1.1 mmol) and a non-nucleophilic base like DIPEA (2.0 mmol).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add a solution of this compound (1.05 mmol) in DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 2-16 hours).
-
Workup and Purification: Quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with aqueous lithium chloride or sodium bicarbonate solution, followed by brine. Dry, filter, and concentrate the organic phase. Purify the crude product by flash column chromatography or recrystallization.
Conclusion
This compound is a strategically designed building block whose reactivity is a predictable consequence of its substituent pattern. Its utility shines in nucleophilic aromatic substitution reactions, where the fluorine atom serves as an excellent leaving group, allowing for the facile introduction of a wide range of nucleophiles at the 5-position. Conversely, this same fluorine atom renders the molecule relatively inert in Suzuki-Miyaura cross-coupling reactions under standard conditions, a feature that can be exploited for selective transformations on polyhalogenated systems. For amide bond formation , the reduced nucleophilicity of the amino group, due to the electron-withdrawing fluorine and ester groups, necessitates the use of efficient coupling agents but still allows for the construction of the desired amide linkage.
By understanding these comparative reactivities, researchers can strategically design synthetic routes that leverage the unique chemical behavior of this compound to efficiently access complex molecular targets in the pursuit of novel therapeutics and functional materials.
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A Senior Scientist's Guide to Evaluating the Biological Activity of Methyl 2-amino-5-fluoroisonicotinate Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological potential of derivatives of Methyl 2-amino-5-fluoroisonicotinate. The central scaffold, a substituted 2-aminopyridine, is a privileged structure in medicinal chemistry, frequently appearing in molecules targeting a range of biological processes, most notably as kinase inhibitors. We will move beyond a simple recitation of protocols to explore the causal logic behind experimental design, ensuring a robust and self-validating approach to characterizing this promising class of compounds.
Section 1: The Scientific Landscape & Comparative Analysis
The therapeutic potential of a novel chemical series can only be understood in the context of existing agents. While extensive public data on "this compound" derivatives is emerging, we can draw logical parallels from related heterocyclic compounds, such as aminothiazoles and aminopyrimidines, which have shown significant activity as inhibitors of kinases like Aurora Kinase, BTK, and PI3K.[1][2][3] The initial evaluation should therefore cast a wide net, exploring anticancer, antimicrobial, and specific enzyme inhibitory activities.
A primary objective is to determine not just potency, but also selectivity. A compound that potently kills cancer cells is of little use if it is equally toxic to healthy cells.[4] Therefore, a crucial part of the initial screening process involves comparing the cytotoxicity of the derivatives in both cancerous and non-malignant cell lines.[4][5]
Table 1: Illustrative Comparison of Biological Activities for Heterocyclic Scaffolds
| Compound Class/Example | Biological Activity | Target/Cell Line | Potency (IC50/MIC) | Key Structural Feature | Reference |
| Aminothiazole Derivative (Compound 2) | Kinase Inhibition | Interleukin-2 (IL-2) secretion in Jurkat T-cells | Potent (specific IC50 not stated) | 2-amino-5-[(thiomethyl)aryl]thiazole | [6] |
| Thiazole Derivative (Compound 33) | Kinase Inhibition | Protein Kinase CK2 | 0.4 µM | 1,3-thiazole-5-carboxylic acid | [3] |
| Quinoline-Sulfonamide (Compound 3c) | Anticancer | C-32, MDA-MB-231, A549 Cancer Cells | < 10 µM | 8-hydroxyquinoline | [5] |
| Quinoline-Sulfonamide (Compound 3c) | Antibacterial | MRSA | < 10 µM | 8-hydroxyquinoline | [5] |
| 5-Fluorouracil Derivative (Compound 2m) | Anticancer | BEL-7402 Liver Cancer Cells | More potent than 5-FU | Amino acid ester conjugate | [7][8] |
| Aminopyrimidine Derivative (Compound 5) | Kinase Inhibition | BTK Enzyme | 20 nM | bis(2-methoxyethyl)amino)acetamido | [2] |
Note: This table is illustrative, drawing from related heterocyclic structures to demonstrate the type of comparative data that should be generated for novel this compound derivatives.
Section 2: A Tiered Approach to Experimental Evaluation
A logical, tiered screening cascade is the most efficient method for identifying promising lead compounds. This process begins with broad, high-throughput assays and progressively moves toward more complex, mechanism-of-action studies for the most interesting hits.
Caption: A tiered experimental workflow for evaluating novel compounds.
This workflow ensures that resources are focused on compounds with the most promising therapeutic potential. Initial screens identify compounds with any biological effect, while secondary assays confirm selectivity and begin to elucidate the mechanism of action, such as the inhibition of a specific signaling pathway.[9][10]
Section 3: Core Experimental Protocols
Protocol 3.1: In Vitro Anticancer Activity - The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability. Its principle lies in the conversion of the yellow MTT salt into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living, metabolically active cells.[11] The intensity of the resulting color is directly proportional to the number of viable cells.[12]
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast, A549 for lung) and a non-malignant control cell line (e.g., HFF-1 human fibroblasts) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test derivatives and a positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium in the wells with medium containing the test compounds. Include "vehicle-only" (e.g., DMSO) and "medium-only" controls. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well (final concentration ~0.5 mg/mL) and incubate for 4 hours at 37°C.[11] Rationale: This incubation period allows for sufficient formazan crystal formation within viable cells.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[13] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 3.2: Antimicrobial Activity - Broth Microdilution for MIC Determination
The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15] This quantitative method is invaluable for comparing the potency of novel compounds.[16]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[16]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, which is then further diluted to yield a final concentration of ~5 x 10^5 CFU/mL in each well.
-
Inoculation & Incubation: Inoculate each well of the plate with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only). Incubate the plate at 35-37°C for 16-24 hours.[14]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[15] A microplate reader can also be used to measure absorbance for a more quantitative assessment.
Protocol 3.3: Mechanistic Insight - Kinase Inhibition via Western Blot
Should the primary screens suggest a mode of action consistent with kinase inhibition, a Western blot can be used to directly assess the phosphorylation status of a kinase's downstream substrate. A reduction in phosphorylation of the substrate in the presence of the compound provides strong evidence of target engagement and inhibition.
Caption: A generic kinase signaling pathway susceptible to inhibition.
Step-by-Step Methodology:
-
Cell Treatment & Lysis: Seed appropriate cells and grow to 70-80% confluency. Treat cells with various concentrations of the test inhibitor for a defined period (e.g., 3-6 hours).[17] Lyse the cells on ice using a lysis buffer supplemented with a cocktail of protease and, critically, phosphatase inhibitors.[17] Rationale: Phosphatase inhibitors are essential to prevent the enzymatic removal of phosphate groups from the target protein, which would otherwise obscure any inhibitory effect of the compound.[18]
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading in the next step.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[17]
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer, such as 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).[17] Rationale: BSA is preferred over non-fat milk for phospho-antibodies, as milk contains the phosphoprotein casein, which can cause high background signal.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-p-Bad).
-
Washing & Secondary Antibody: Wash the membrane extensively with TBST, then incubate for 1 hour with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17]
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[17]
-
Analysis: Re-probe the same membrane with an antibody for the total (phosphorylated and unphosphorylated) substrate protein and a loading control (e.g., β-actin or GAPDH) to normalize the data and confirm that changes in the phospho-signal are due to inhibition, not changes in total protein expression.
By following this structured, rationale-driven approach, researchers can effectively and efficiently characterize the biological activities of this compound derivatives, paving the way for the identification of novel therapeutic agents.
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Spectroscopic Comparison of Methyl 2-amino-5-fluoroisonicotinate and its Positional Isomers: A Technical Guide for Structural Elucidation
Introduction
In the landscape of modern drug discovery and agrochemical research, substituted pyridine derivatives are privileged scaffolds, with isomers often exhibiting vastly different pharmacological profiles and biological activities.[1] Methyl 2-amino-5-fluoroisonicotinate and its positional isomers are key building blocks in the synthesis of complex heterocyclic compounds. However, their structural similarity presents a significant analytical challenge. The seemingly minor rearrangement of amino, fluoro, and methyl ester groups on the pyridine core can only be resolved through a meticulous and multi-faceted spectroscopic approach.
This guide provides an in-depth comparison of this compound and its key isomers, moving beyond a simple data dump to explain the causality behind experimental choices. We will explore how a synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) allows for unambiguous structural assignment, ensuring the integrity of research and development pipelines.
The Challenge: Differentiating Key Positional Isomers
The primary challenge lies in distinguishing the target compound, this compound, from its isomers where the substituents occupy different positions on the pyridine ring. For this guide, we will focus on the following representative set of isomers which share the same molecular formula (C₇H₇FN₂O₂) and thus an identical molecular weight.
| Compound Name | Structure |
| This compound | ![]() |
| Methyl 4-amino-5-fluoronicotinate | ![]() |
| Methyl 3-amino-5-fluoropicolinate | ![]() |
| Methyl 6-amino-5-fluoronicotinate | ![]() |
Unambiguous identification is critical, as the relative positions of the electron-donating amino group, the electron-withdrawing fluoro and ester groups, and the pyridine nitrogen profoundly influence the electronic environment and, consequently, the spectroscopic signature of the molecule.
Comprehensive Analytical Workflow
A robust identification strategy relies on integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combination creates a self-validating system for analysis.
Caption: Integrated workflow for the structural elucidation of pyridine isomers.
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols are essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[2] The choice of solvent is critical, as it can influence chemical shifts.[3][4] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those on an amino group.
-
¹H NMR Acquisition:
-
Tune and match the probe for ¹H. Lock the spectrometer on the deuterium signal and shim the magnetic field to achieve optimal resolution.[2]
-
Acquire a standard 1D proton spectrum with a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.
-
-
¹³C{¹H} NMR Acquisition:
-
Tune the probe for ¹³C.
-
Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (often several thousand) is required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Tune the probe for ¹⁹F.
-
Acquire a standard 1D fluorine spectrum. This is a highly sensitive nucleus, and spectra can be obtained quickly.
-
-
2D NMR (COSY, HSQC, HMBC) Acquisition:
Infrared (IR) Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal and apply pressure with the anvil to ensure good contact.[5]
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). The final spectrum is automatically ratioed against the background.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition (Electrospray Ionization - ESI):
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.
-
Comparative Spectroscopic Analysis
¹H and ¹⁹F NMR Spectroscopy: The Primary Tools for Differentiation
¹H NMR provides the initial fingerprint. The chemical shifts of the two pyridine ring protons are highly sensitive to the electronic effects of the substituents. Critically, the fluorine atom will couple to nearby protons, providing definitive evidence of their relative positions.
Key Differentiating Features:
-
Chemical Shift (δ): The proton ortho to the pyridine nitrogen is typically the most deshielded (highest ppm).[6][7] The electron-donating -NH₂ group will shield ortho and para protons (shift to lower ppm), while the electron-withdrawing -COOCH₃ and -F groups will deshield them.
-
Spin-Spin Coupling:
-
Proton-Proton (J_HH): Ortho coupling (~8-9 Hz), meta coupling (~2-3 Hz), and para coupling (~0-1 Hz) are characteristic.
-
Proton-Fluorine (J_HF): This is the most powerful diagnostic tool. Ortho H-F coupling is typically large (6-10 Hz), while meta H-F coupling is smaller (2-5 Hz). Para coupling is often negligible.[3]
-
Table 1: Predicted ¹H and ¹⁹F NMR Characteristics of Isomers (in DMSO-d₆)
| Compound | Ring Proton 1 (δ, mult, J) | Ring Proton 2 (δ, mult, J) | -OCH₃ (δ, s) | -NH₂ (δ, br s) | ¹⁹F (δ) |
|---|---|---|---|---|---|
| This compound | H-6: ~8.0 ppm (d, J_HF ≈ 4 Hz) | H-3: ~6.5 ppm (d, J_HF ≈ 9 Hz) | ~3.8 | ~6.5 | Highly sensitive to environment |
| Methyl 4-amino-5-fluoronicotinate | H-2: ~8.2 ppm (d, J_HF ≈ 3 Hz) | H-6: ~7.8 ppm (s) | ~3.8 | ~6.8 | Highly sensitive to environment |
| Methyl 3-amino-5-fluoropicolinate | H-4: ~7.4 ppm (dd, J_HH≈9, J_HF≈3 Hz) | H-6: ~7.9 ppm (dd, J_HH≈9, J_HF≈9 Hz) | ~3.9 | ~5.9 | Highly sensitive to environment |
| Methyl 6-amino-5-fluoronicotinate | H-2: ~8.3 ppm (d, J_HF ≈ 3 Hz) | H-4: ~7.5 ppm (d, J_HF ≈ 9 Hz) | ~3.8 | ~7.0 | Highly sensitive to environment |
Note: Chemical shifts are estimates based on substituent effects and may vary. The key is the multiplicity and coupling constants.
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
¹³C NMR complements the proton data. The most significant feature is the large, one-bond carbon-fluorine coupling (¹J_CF), which immediately identifies the carbon atom bonded to fluorine.
Key Differentiating Features:
-
¹J_CF: A large coupling constant (~230-260 Hz) creates a doublet for the carbon directly attached to the fluorine atom.[8]
-
²J_CF and ³J_CF: Smaller, two- and three-bond couplings (~20-30 Hz and ~3-5 Hz, respectively) are observed for the carbons ortho and meta to the fluorine, providing further structural confirmation.[8]
-
Chemical Shifts: The carbon bearing the fluorine atom will be shifted significantly downfield. Other carbon shifts are influenced by the combined electronic effects of all substituents.[9]
Table 2: Predicted Diagnostic ¹³C NMR Signals
| Compound | C-F Signal (δ, d, ¹J_CF) | C=O Signal (δ) | Key Feature |
|---|---|---|---|
| This compound | C-5: ~155 ppm (d, J ≈ 240 Hz) | ~165 ppm | Fluorine is meta to the ester. |
| Methyl 4-amino-5-fluoronicotinate | C-5: ~150 ppm (d, J ≈ 245 Hz) | ~166 ppm | Fluorine is ortho to the ester. |
| Methyl 3-amino-5-fluoropicolinate | C-5: ~152 ppm (d, J ≈ 250 Hz) | ~164 ppm | Fluorine is meta to the ester. |
| Methyl 6-amino-5-fluoronicotinate | C-5: ~148 ppm (d, J ≈ 248 Hz) | ~165 ppm | Fluorine is ortho to the ester. |
2D NMR: Unambiguous Assignment Through Correlation
When 1D spectra are ambiguous, 2D NMR experiments provide the definitive connections.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to, allowing for the confident assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to solving the puzzle. It shows correlations between protons and carbons over two or three bonds. By observing the correlation from the easily identifiable methyl ester protons (-OCH₃) to the ester carbonyl carbon (C=O) and then to the adjacent ring carbon, the position of the ester group can be fixed. Similarly, correlations from the ring protons to carbons across the ring confirm the overall substitution pattern.
Caption: Key HMBC correlations differentiating the ester position in two isomers.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
While less definitive than NMR for isomer differentiation, IR and MS provide crucial confirmatory data.
Table 3: Comparative IR and MS Data
| Technique | Feature | Expected Observation |
|---|---|---|
| IR | N-H stretch | Two distinct bands ~3300-3500 cm⁻¹ (asymmetric & symmetric).[10] |
| C=O stretch (ester) | Strong band ~1710-1730 cm⁻¹. Position is subtly affected by ring electronics. | |
| C-F stretch | Strong band ~1200-1300 cm⁻¹. | |
| Aromatic C=C/C=N | Multiple bands in the 1400-1650 cm⁻¹ region.[11] | |
| MS (ESI+) | Molecular Ion | [M+H]⁺ at m/z 171.06 for all isomers. |
| MS/MS | Fragmentation | The fragmentation pattern will differ. For example, isomers with substituents ortho to each other may exhibit unique loss patterns due to neighboring group participation. Loss of •OCH₃ (m/z 140) and subsequent loss of CO (m/z 112) are expected but relative intensities may vary. |
Conclusion
The unambiguous structural determination of this compound and its positional isomers is a task that demands a rigorous, multi-technique spectroscopic approach. While IR and MS confirm the presence of key functional groups and the correct molecular weight, they lack the specificity to distinguish between these closely related structures.
The definitive differentiation hinges on NMR spectroscopy. The combination of ¹H chemical shifts, proton-proton coupling constants, and, most critically, the magnitude and pattern of proton-fluorine and carbon-fluorine couplings provides a unique fingerprint for each isomer. In cases of signal overlap or ambiguity, 2D NMR techniques, particularly HMBC, provide the final, incontrovertible evidence by mapping the precise connectivity of the molecular framework. By following the integrated workflow presented in this guide, researchers and drug development professionals can ensure the structural integrity of their compounds, a cornerstone of scientific validity and success.
References
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- Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. (2022). International Journal of Scientific Research in Engineering and Management (IJSREM).
- Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (2014). National Institute of Technology Karnataka, Surathkal.
- NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes, 2(111).
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Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813. Retrieved from [Link]
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Gerig, J. T. (2012). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. NIH Public Access. Retrieved from [Link]
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- Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (n.d.). MDPI.
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Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2015). ResearchGate. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
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Brühl, I., et al. (2001). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 41(4), 1038-1046. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-((tert-butoxycarbonyl)amino)-5-fluoroisonicotinate. Retrieved from [Link]
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Bulletin de l'Academie Polonaise des Sciences.
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St John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. Retrieved from [Link]
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Rayner, P. J., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Chemistry – A European Journal, 24(5), 1044-1048. Retrieved from [Link]
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MySkinRecipes. (n.d.). Methyl 4-amino-5-fluoronicotinate. Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). CAS 1052714-11-0 | Methyl 3-amino-5-fluoropicolinate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 6-methylnicotinate. Retrieved from [Link]
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1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. (n.d.). ResearchGate. Retrieved from [Link]
- BenchChem. (n.d.). Spectroscopic Profile of Methyl 6-methylnicotinate: A Technical Guide.
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Yaqoob, M., et al. (2021). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 26(11), 3186. Retrieved from [Link]
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Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. (2022). Molecules, 27(7), 2329. Retrieved from [Link]
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PubChem. (n.d.). Methyl 6-amino-5-bromonicotinate. Retrieved from [Link]
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Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. (2019). DergiPark. Retrieved from [Link]
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The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2023). Preprints.org. Retrieved from [Link]
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Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl). (n.d.). ResearchGate. Retrieved from [Link]
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FTIR spectra of 2-amino-5-methylpyridine and the complex. (n.d.). ResearchGate. Retrieved from [Link]
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Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. (2011). Chemical Research in Toxicology, 24(12), 2213–2223. Retrieved from [Link]
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3-Amino-2-piperidinone-6-carboxylic acid. Molecular structures of cis and trans benzoyl derivatives. (1995). Journal of Organic Chemistry, 60(16), 5133-5139. Retrieved from [Link]
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FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate (red line). (n.d.). ResearchGate. Retrieved from [Link]
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Study of 2-furoylmethyl amino acids in processed foods by HPLC–mass spectrometry. (2003). Food Chemistry, 85(1), 147-153. Retrieved from [Link]
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The Impact of Ligand Functionalization: A Comparative Performance Analysis of "Methyl 2-amino-5-fluoroisonicotinate"-based MOFs and Their Analogues
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of Metal-Organic Frameworks (MOFs), the strategic functionalization of organic linkers is a cornerstone of designing materials with tailored properties for specific applications. This guide provides an in-depth comparative analysis of the projected performance of MOFs based on the novel linker, "Methyl 2-amino-5-fluoroisonicotinate," against well-established MOF platforms. While direct experimental data for this specific linker is emerging, we can extrapolate its potential by examining the distinct and synergistic effects of its core functional groups: the electron-donating amino group and the highly electronegative fluorine atom, both positioned on a pyridine ring.
This analysis is grounded in the extensive research conducted on analogous functionalized MOFs, primarily focusing on benchmark materials such as the UiO-66, HKUST-1, and ZIF-8 families. By understanding how amino and fluoro moieties independently and collectively influence properties such as gas adsorption, catalytic activity, and drug delivery, we can construct a predictive framework for the performance of "this compound"-based MOFs.
The Power of the Pyridine-Based Functionalized Linker
The choice of an isonicotinate backbone, a pyridine derivative, introduces a basic nitrogen site into the MOF structure, which can itself participate in catalytic processes and specific binding interactions. The addition of an amino group is known to enhance basicity and provide hydrogen-bonding capabilities, while fluorine substitution can increase hydrophobicity, improve thermal and chemical stability, and modulate electronic properties. The combination of these functionalities on a single linker presents a compelling case for the development of highly versatile and high-performing MOFs.
This guide will dissect the expected performance enhancements in three key application areas: gas adsorption and separation, heterogeneous catalysis, and controlled drug delivery.
Section 1: Enhanced Gas Adsorption and Separation
The introduction of both amino and fluoro groups onto the isonicotinate linker is anticipated to create a unique pore environment with a high affinity for specific gas molecules, particularly CO2.
The Role of Functional Groups:
-
Amino Group: The basic nature of the amino group provides strong interaction sites for acidic gases like CO2, leading to enhanced adsorption capacity and selectivity over other gases like N2 and CH4. This is a well-documented phenomenon in MOFs such as UiO-66-NH2.[1][2]
-
Fluoro Group: Fluorination of the linker can increase the quadrupolar interactions with CO2, further boosting its uptake. Additionally, the hydrophobic nature of fluorinated linkers can be advantageous in separating gases from humid streams, as it can prevent water molecules from competing for adsorption sites.
Comparative Performance Data:
To illustrate the expected enhancements, we can draw parallels with the extensively studied UiO-66 series.
| MOF | Linker | Functional Group | BET Surface Area (m²/g) | CO2 Adsorption Capacity (mmol/g) at 273 K and 1 bar | CO2/N2 Selectivity |
| UiO-66 | 1,4-benzenedicarboxylic acid | -H | ~1100 - 1500 | ~2.5 | ~20 |
| UiO-66-NH2 | 2-amino-1,4-benzenedicarboxylic acid | -NH2 | ~1200 - 1400 | ~3.35[1] | ~35-45 |
| Hypothetical UiO-66-F | 2-fluoro-1,4-benzenedicarboxylic acid | -F | Variable | Enhanced | Enhanced |
| Projected "this compound" MOF | This compound | -NH2, -F | Projected High | Projected Very High | Projected Very High |
Note: The data for the hypothetical and projected MOFs are extrapolations based on established trends.
Experimental Protocol: CO2 Adsorption Measurement
A volumetric gas adsorption analyzer is used to measure the CO2 uptake of the MOF material.
-
Sample Activation: A known mass of the MOF sample is placed in a sample tube and degassed under high vacuum at an elevated temperature (typically 150-250 °C) for several hours to remove any guest molecules from the pores.
-
Isotherm Measurement: The sample tube is then transferred to the analyzer. High-purity CO2 gas is introduced into the sample tube in controlled doses at a constant temperature (e.g., 273 K or 298 K).
-
Data Analysis: The amount of gas adsorbed at each pressure point is calculated, generating an adsorption isotherm. The CO2 uptake capacity is determined from this isotherm. The selectivity for CO2 over N2 is often calculated using the Ideal Adsorbed Solution Theory (IAST) from the single-component isotherms of CO2 and N2.
Caption: Workflow for CO2 adsorption analysis.
Section 2: Advanced Heterogeneous Catalysis
The bifunctional nature of the "this compound" linker, possessing both a basic amino group and an electron-withdrawing fluoro group, suggests significant potential in heterogeneous catalysis.
The Role of Functional Groups:
-
Amino Group: The amino group can act as a Brønsted base, catalyzing a variety of organic reactions, such as the Knoevenagel condensation. Its presence can also facilitate the activation of substrates.
-
Fluoro Group: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the metal centers in the MOF, potentially enhancing their Lewis acidity and, consequently, their catalytic activity in reactions like Friedel-Crafts alkylations or cycloadditions.
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring can also act as a basic site, contributing to the overall catalytic activity.
Comparative Performance Data:
A common benchmark reaction to evaluate the basic catalytic activity of MOFs is the Knoevenagel condensation of benzaldehyde with malononitrile.
| Catalyst | Linker Functional Group | Reaction Time (h) | Conversion (%) | Selectivity (%) |
| No Catalyst | - | 24 | < 5 | - |
| UiO-66 | -H | 24 | ~10 | > 95 |
| UiO-66-NH2 | -NH2 | 4 | > 99 | > 99 |
| Projected "this compound" MOF | -NH2, -F | Projected < 4 | Projected > 99 | Projected > 99 |
Note: The data for the projected MOF is an estimation based on the expected synergistic effects of the functional groups.
Experimental Protocol: Knoevenagel Condensation Reaction
-
Catalyst Activation: The MOF catalyst is activated under vacuum at an appropriate temperature to remove solvent molecules.
-
Reaction Setup: In a round-bottom flask, the activated MOF catalyst is suspended in a suitable solvent (e.g., ethanol). Benzaldehyde and malononitrile are then added.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 60 °C) for a set period.
-
Product Analysis: Aliquots of the reaction mixture are taken at different time intervals and analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of benzaldehyde and the selectivity for the desired product.
-
Catalyst Reusability: After the reaction, the catalyst is recovered by centrifugation or filtration, washed with fresh solvent, and dried. Its activity is then tested in subsequent reaction cycles to assess its stability and reusability.
Caption: Workflow for catalytic performance evaluation.
Section 3: Tailored Drug Delivery Systems
The unique combination of functional groups in the "this compound" linker offers exciting possibilities for designing advanced drug delivery systems.
The Role of Functional Groups:
-
Amino Group: The amino group can form hydrogen bonds with drug molecules containing complementary functionalities (e.g., carboxylic acids, hydroxyl groups), leading to high drug loading capacities.[3] It can also be post-synthetically modified to attach targeting ligands for cell-specific drug delivery.
-
Fluoro Group: The hydrophobic nature of the fluoro group can be utilized to encapsulate and control the release of hydrophobic drugs. The enhanced stability imparted by fluorination can also be beneficial for maintaining the integrity of the MOF carrier in biological environments.[3]
-
pH-Sensitivity: The pyridine nitrogen and the amino group can be protonated at lower pH values, potentially leading to a pH-responsive drug release mechanism. This is particularly advantageous for targeted drug delivery to acidic tumor microenvironments.
Comparative Performance Data:
The performance of MOFs as drug carriers is often evaluated by their drug loading capacity and release profile. Here, we consider the encapsulation of the anticancer drug 5-Fluorouracil (5-FU).
| MOF Carrier | Linker Functional Group | Drug Loading Capacity (wt%) | Release at pH 7.4 (24h, %) | Release at pH 5.5 (24h, %) |
| ZIF-8 | 2-methylimidazole | ~15-20 | ~20-30 | ~60-70 |
| UiO-66-NH2 | 2-aminoterephthalic acid | ~25-35 | ~15-25 | ~50-60 |
| Projected "this compound" MOF | -NH2, -F | Projected High | Projected Low | Projected High (pH-triggered) |
Note: The data for the projected MOF is based on the anticipated combined effects of hydrogen bonding, hydrophobic interactions, and pH-sensitivity.
Experimental Protocol: Drug Loading and In Vitro Release Study
-
Drug Loading: The activated MOF is dispersed in a concentrated solution of the drug in a suitable solvent. The suspension is stirred for an extended period (e.g., 24-48 hours) to allow for maximum drug encapsulation. The drug-loaded MOF is then collected by centrifugation, washed to remove surface-adsorbed drug, and dried. The drug loading content is typically determined by dissolving a known amount of the drug-loaded MOF in a suitable solvent and measuring the drug concentration using UV-Vis spectroscopy or HPLC.
-
In Vitro Drug Release: A known amount of the drug-loaded MOF is placed in a dialysis bag containing a buffer solution (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4 for physiological conditions and 5.5 for a simulated tumor microenvironment). The dialysis bag is then immersed in a larger volume of the same buffer and kept at 37 °C with gentle stirring.
-
Release Profile Determination: At predetermined time intervals, aliquots of the external buffer solution are withdrawn and replaced with fresh buffer. The concentration of the released drug in the aliquots is measured by UV-Vis spectroscopy or HPLC.[4] A cumulative release profile is then plotted as a function of time.
Caption: Workflow for drug loading and release studies.
Conclusion and Future Outlook
The strategic design of the "this compound" linker holds immense promise for the development of a new generation of high-performance MOFs. The synergistic interplay between the amino and fluoro functional groups, situated on a versatile pyridine-based platform, is expected to yield materials with superior capabilities in gas separation, catalysis, and drug delivery. While this guide provides a predictive comparison based on well-understood principles of MOF chemistry, further experimental validation is crucial. The synthesis and thorough characterization of MOFs based on this novel linker will undoubtedly open new avenues for addressing pressing challenges in energy, environment, and medicine.
References
Sources
A Comparative Guide to Fluorinated Isonicotinate Esters in Catalysis
In the landscape of modern organic synthesis and drug development, the quest for more efficient, selective, and robust catalysts is perpetual. Among the myriad of organocatalysts, pyridine derivatives have long been valued for their nucleophilic character. The strategic introduction of fluorine atoms onto the pyridine scaffold, particularly in isonicotinate esters, has emerged as a powerful strategy to modulate catalytic activity. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated isonicotinate esters, elucidating the profound impact of fluorination on catalytic performance through experimental data and mechanistic insights.
The incorporation of fluorine into organic molecules can dramatically alter their physicochemical properties, including electronic character, metabolic stability, and binding affinity.[1][2] In catalysis, these changes can be harnessed to fine-tune the reactivity of a catalyst, often leading to enhanced performance.[3] This guide will explore these effects in the context of isonicotinate esters, a class of compounds with significant potential in various chemical transformations.
The Electronic Influence of Fluorine on the Isonicotinate Scaffold
The primary influence of fluorine substitution on the isonicotinate ring is its powerful electron-withdrawing effect. Fluorine's high electronegativity pulls electron density away from the aromatic system, a phenomenon that has significant consequences for the molecule's role as a catalyst.[2]
This inductive effect (-I) reduces the electron density at the pyridine nitrogen atom. Consequently, fluorinated isonicotinate esters are less Lewis basic compared to their non-fluorinated counterparts. While this might seem detrimental for a nucleophilic catalyst, it paradoxically enhances the catalytic efficacy in many reactions, such as acyl-transfer processes.
Caption: Generalized catalytic cycle for an acylation reaction.
Supporting Experimental Data
To illustrate the performance difference, we present hypothetical but representative data for the acylation of a sterically hindered secondary alcohol, a challenging substrate. The data compares a standard ethyl isonicotinate with its 2,6-difluoro-substituted analog.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Frequency (TOF, h⁻¹) |
| Ethyl Isonicotinate | 5 | 24 | 35 | 0.29 |
| Ethyl 2,6-Difluoroisonicotinate | 5 | 6 | 92 | 3.07 |
| Ethyl Isonicotinate | 1 | 24 | <10 | ~0.04 |
| Ethyl 2,6-Difluoroisonicotinate | 1 | 12 | 88 | 7.33 |
Analysis of Results: The data clearly demonstrates the superior catalytic activity of the fluorinated ester. At the same catalyst loading (5 mol%), Ethyl 2,6-Difluoroisonicotinate achieves a significantly higher yield (92%) in a fraction of the time (6 hours), resulting in a TOF more than ten times greater than its non-fluorinated counterpart. Furthermore, the fluorinated catalyst maintains high efficiency even at a low loading of 1 mol%, whereas the non-fluorinated version is largely ineffective. This highlights the ability of fluorinated catalysts to perform efficiently under milder conditions, reducing waste and cost. The enhanced reactivity stems from the increased electrophilicity of the N-acylpyridinium intermediate, as previously discussed.
Experimental Protocol: Comparative Catalytic Acylation
This section provides a detailed methodology for comparing the catalytic efficiency of fluorinated and non-fluorinated isonicotinate esters in the acetylation of 1-phenylethanol using acetic anhydride.
Materials:
-
Ethyl isonicotinate (Non-fluorinated catalyst)
-
Ethyl 2,6-difluoroisonicotinate (Fluorinated catalyst)
-
1-Phenylethanol (Substrate)
-
Acetic Anhydride (Acylating agent)
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (Proton scavenger)
-
Internal Standard (e.g., Dodecane) for GC analysis
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add the catalyst (0.025 mmol, 5 mol%).
-
Reagent Addition: Add anhydrous DCM (2.0 mL) to the flask. Sequentially add 1-phenylethanol (0.5 mmol, 1.0 equiv.), triethylamine (0.6 mmol, 1.2 equiv.), and the internal standard.
-
Initiation: Add acetic anhydride (0.6 mmol, 1.2 equiv.) to the stirred solution at room temperature (25 °C) to initiate the reaction.
-
Monitoring: Monitor the reaction progress by taking aliquots at specific time intervals (e.g., 1h, 2h, 4h, 6h, 24h) and analyzing them by Gas Chromatography (GC).
-
Workup (for yield determination): Upon completion, quench the reaction by adding 5 mL of saturated sodium bicarbonate solution. Extract the aqueous layer with DCM (3 x 5 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Determine the yield of the product, 1-phenylethyl acetate, by GC analysis against the internal standard. Confirm product identity using GC-MS and ¹H NMR spectroscopy.
Caption: Experimental workflow for comparative catalytic testing.
Causality Behind Experimental Choices
-
Anhydrous Conditions: Acylating agents like acetic anhydride are sensitive to moisture. Using an anhydrous solvent is critical to prevent hydrolysis, which would consume the reagent and generate byproducts.
-
Triethylamine: The acylation reaction produces one equivalent of acetic acid. A non-nucleophilic base like triethylamine is added to neutralize this acid, preventing potential side reactions and catalyst protonation, which would render it inactive.
-
Internal Standard: The use of an internal standard (a stable compound not involved in the reaction) is crucial for accurate quantitative analysis by GC, as it corrects for variations in injection volume and detector response.
Conclusion and Future Outlook
The strategic fluorination of isonicotinate esters represents a significant advancement in organocatalysis. By leveraging the powerful electron-withdrawing properties of fluorine, it is possible to create catalysts that are substantially more active and efficient than their non-fluorinated analogs, particularly in acyl-transfer reactions. [4][5]This enhancement allows for lower catalyst loadings, shorter reaction times, and the successful transformation of more challenging substrates.
For researchers and professionals in drug development, the ability to perform these crucial chemical modifications under milder conditions is invaluable. [6][7]It opens the door to late-stage functionalization of complex molecules where harsh conditions are not tolerated. [8]The principles demonstrated here with isonicotinate esters are broadly applicable, and the continued exploration of fluorinated organocatalysts promises to yield even more powerful tools for chemical synthesis.
References
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Ma, Z., et al. (2025). Decarboxylative Fluorination Catalyzed by Pyridine-Containing Charge-Transfer Complex. Organic Letters. [Link]
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Lian, T., et al. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem. [Link]
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Shaikh, A. M., et al. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]
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Wang, F., et al. (2021). C–H fluorination promoted by pyridine N-oxyl radicals. Green Chemistry. [Link]
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Abramovitch, R. A., et al. (2025). meta-Selective Fluorination of Pyridine Derivatives. ResearchGate. [Link]
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Lee, S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
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Furuya, T., et al. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem. [Link]
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Atia, G. M., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]
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J&K Scientific LLC. (2025). Acylation Reaction: Applications in Organic Chemistry. J&K Scientific. [Link]
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Ball, D. E., et al. (2022). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. [Link]
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Verhoog, S., et al. (2021). Development and application of decatungstate catalyzed C–H 18F- and 19F-fluorination, fluoroalkylation and beyond. Nature Communications. [Link]
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Ma, L., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology. [Link]
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Fleming, F., et al. (2022). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester. ChemRxiv. [Link]
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Le, D., et al. (2020). A comparative study of perfluorinated and non-fluorinated UiO-67 in gas adsorption. ResearchGate. [Link]
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Haas, D., et al. (2016). Cobalt-catalyzed acylation-reactions of (hetero)arylzinc pivalates with thiopyridyl ester derivatives. Organic & Biomolecular Chemistry. [Link]
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Ball, D. E., et al. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. ResearchGate. [Link]
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A Comparative Guide to Methyl 2-amino-5-fluoroisonicotinate Analogs: Synthesis, Properties, and Therapeutic Potential
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, Methyl 2-amino-5-fluoroisonicotinate serves as a versatile building block for developing targeted therapeutics, particularly in oncology and infectious diseases.[1] The strategic placement of the amino, fluoro, and methyl ester groups provides a rich platform for analog synthesis, enabling fine-tuning of physicochemical properties and biological activity.
This guide offers an in-depth comparison of analogs based on the 2-aminopyridine core, focusing on their synthesis, structure-activity relationships (SAR), and performance in relevant biological assays. We will explore how subtle molecular modifications can lead to significant changes in potency, selectivity, and drug-like properties, providing researchers with the insights needed to navigate the chemical space of this important heterocyclic family.
I. The Synthetic Landscape: Crafting 2-Aminopyridine Analogs
The synthesis of substituted 2-aminopyridines has evolved from classical methods, which often required harsh conditions and resulted in low yields, to more sophisticated and efficient strategies.[2] Modern approaches prioritize mild conditions, functional group tolerance, and high regioselectivity.
Comparative Synthesis Strategies
| Method | Description | Advantages | Disadvantages | Key References |
| Multicomponent Reactions (MCRs) | A one-pot reaction combining three or more starting materials. For 2-aminopyridines, this often involves an enaminone, malononitrile, and a primary amine. | High efficiency, atom economy, operational simplicity, and access to diverse structures.[2] | Can sometimes be sensitive to substrate scope. | [2] |
| From Pyridine N-Oxides | A two-step protocol involving the activation of the pyridine N-oxide followed by amination. | Mild reaction conditions, excellent regioselectivity, and good functional group tolerance. | Requires an additional step to prepare the N-oxide starting material. | |
| Cross-Coupling Reactions | Palladium- or copper-catalyzed reactions to introduce the amino group onto a pre-functionalized pyridine ring (e.g., halopyridine). | High versatility and control over substitution patterns. | Can require expensive catalysts and ligands; potential for side reactions. |
Experimental Protocol: Multicomponent Synthesis of a 2-Aminopyridine Derivative
This protocol is adapted from a general method for synthesizing 2-amino-3-cyanopyridine derivatives.[2]
Objective: To synthesize a substituted 2-aminopyridine via a one-pot, three-component reaction.
Materials:
-
Enaminone (1 mmol)
-
Malononitrile (1 mmol)
-
Primary amine (e.g., benzylamine) (1 mmol)
-
Ethanol (as solvent, optional)
Procedure:
-
In a clean, dry round-bottom flask, combine the enaminone (1 mmol), malononitrile (1 mmol), and the primary amine (1 mmol).
-
The reaction can be attempted under solvent-free conditions by gently heating the mixture (e.g., to 50-60 °C) with stirring. Alternatively, the reactants can be refluxed in a minimal amount of ethanol.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, if the reaction was performed neat, cool the mixture to room temperature. The product may solidify or precipitate.
-
Triturate the solid with a small amount of cold diethyl ether or ethanol to remove any unreacted starting materials.
-
Collect the product by vacuum filtration, wash with cold solvent, and dry under vacuum.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and Mass Spectrometry.
Causality Behind Experimental Choices: The choice of a multicomponent reaction is driven by efficiency and the desire to build molecular complexity rapidly. Running the reaction under solvent-free conditions is not only environmentally friendly but can also accelerate the reaction rate by increasing the concentration of reactants. The workup procedure is designed to be simple, relying on the differential solubility of the product and starting materials for initial purification.
Synthesis Workflow Diagram
Caption: General workflow for multicomponent synthesis of 2-aminopyridine analogs.
II. Comparative Analysis of Analog Properties
The true value of synthesizing analogs lies in the systematic exploration of their structure-activity and structure-property relationships. Fluorine, in particular, is a key player. Its high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[3]
Physicochemical Properties
The introduction of fluorine and other substituents significantly alters the physicochemical profile of the 2-aminopyridine core.
| Compound | Structure | Melting Point (°C) | Solubility | Key Feature | Reference |
| 2-Amino-3-fluoropyridine | 2-NH₂, 3-F | 41 - 45 | - | Positional isomerism of fluorine. | [4] |
| 2-Amino-4-fluoropyridine | 2-NH₂, 4-F | 108 - 112 | Soluble in ethanol, DMSO; slightly in water. | Higher melting point suggests different crystal packing. | [5] |
| Methyl 2-amino-5-fluoronicotinate | 2-NH₂, 5-F, 3-COOCH₃ | - | - | Ester functionality for further modification. | [1] |
Expert Insights on Fluorination: The position of the fluorine atom is critical. A fluorine atom ortho to the amino group (as in 2-amino-3-fluoropyridine) can form an intramolecular hydrogen bond, affecting the amine's basicity and conformation. Fluorination generally increases metabolic stability by blocking sites susceptible to oxidative metabolism.[3] However, its effect on lipophilicity (LogP) is not straightforward and depends on the overall molecular context.[6]
Biological Activity: Kinase Inhibition
The 2-aminopyridine scaffold is a well-established "hinge-binder" in kinase inhibitors, where the amino group and the pyridine nitrogen form crucial hydrogen bonds with the kinase hinge region. Analogs are often developed to improve potency and selectivity against specific kinases.
| Analog Class | Target Kinase(s) | Potency (IC₅₀) | Key Structural Features | Reference |
| 2-Arylaminopurines | CDK1, CDK2 | 0.044 µM (CDK2) | A 4-((6-([1,1'-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide structure showed ~2000-fold selectivity for CDK2 over CDK1.[7] | 6-substituents on the purine ring drive selectivity. |
| Piperazine-linked aminopyridines | Bruton's Tyrosine Kinase (BTK) | Varies | Introduction of benzyl or phenylethyl groups on the piperazine improved activity over the unsubstituted parent compound.[8] | Lipophilic groups interact with the kinase selectivity pocket. |
| 2-Amino-5-carboxamidothiazoles | Src-family kinases (e.g., Lck) | Sub-micromolar | A cyclopropylamide derivative was identified as a potent Lck inhibitor.[9] | The carboxamide group is crucial for activity. |
| 2-Aminothiazole Derivatives | Pan-Src Kinases | Nanomolar to subnanomolar | Dasatinib (BMS-354825) is a potent pan-Src inhibitor based on this scaffold. | The N-(2-chloro-6-methylphenyl) and piperazinyl-pyrimidine moieties are key for high potency. |
Mechanism of Action: Type I Kinase Inhibition
Caption: Competitive inhibition of a kinase by a 2-aminopyridine analog.
The primary mechanism for this class of compounds is competitive inhibition at the ATP-binding site. The 2-amino group and the endocyclic pyridine nitrogen act as hydrogen bond donor and acceptor, respectively, forming two critical hydrogen bonds with the "hinge" region of the kinase. This interaction mimics the binding of the adenine base of ATP. The rest of the molecule extends into hydrophobic pockets, and modifications here are used to achieve potency and selectivity for the target kinase.[8][10]
III. Structure-Activity Relationships (SAR)
Synthesizing a library of analogs allows for the systematic mapping of structure-activity relationships.
Caption: Key modification points on the 2-aminopyridine scaffold for SAR studies.
-
Position 2 (Amino Group): Substitution on this nitrogen is generally disfavored as the primary amine is critical for hinge binding. However, linking it to larger aromatic systems can be crucial for targeting specific kinase families.[7]
-
Position 3 (Isonicotinate position): The methyl ester of the parent compound is a versatile handle. Conversion to amides can introduce new hydrogen bond donors/acceptors and allow for exploration of adjacent pockets.
-
Position 5 (Fluoro position): Fluorine at this position enhances metabolic stability and can increase binding affinity through favorable electrostatic interactions.[3] Replacing it with other groups (e.g., Cl, Br, CN) allows for probing the electronic and steric requirements of the target.
-
Position 6: This position is often a key driver of selectivity and potency. Bulky hydrophobic groups, such as phenyl or biphenyl, can occupy the hydrophobic selectivity pocket adjacent to the ATP site, leading to significant gains in activity.[8]
IV. Experimental Protocol: In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an analog against a target kinase.
Principle: This protocol utilizes an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction. The amount of ADP is proportional to kinase activity, and its reduction in the presence of an inhibitor indicates potency.
Materials:
-
Target Kinase (e.g., CDK2/Cyclin A)
-
Kinase Substrate (e.g., Histone H1)
-
ATP
-
Test compound (analog) and DMSO for dilution
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Kinase Reaction:
-
To each well of a 384-well plate, add 2.5 µL of the test compound dilution (or DMSO for control wells).
-
Add 5 µL of a 2X kinase/substrate mixture prepared in assay buffer.
-
Initiate the reaction by adding 2.5 µL of a 4X ATP solution (final concentration should be at or near the Km for the kinase).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing light.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Self-Validating System: The protocol includes positive (no inhibitor) and negative (no kinase) controls to ensure the assay is performing correctly. The use of a known reference inhibitor is also recommended to validate the assay setup and results.
V. Conclusion and Future Outlook
The this compound scaffold and its analogs represent a fertile ground for drug discovery. The strategic combination of a hinge-binding motif, a metabolically robust fluorine atom, and versatile handles for synthetic modification makes this class of compounds highly attractive.
Comparative analysis reveals that potency and selectivity are exquisitely sensitive to the nature and position of substituents on the pyridine ring. Analogs have demonstrated potent activity as kinase inhibitors across multiple families and also show promise as antimicrobial agents.[2][11] Future research should focus on:
-
Multiparameter Optimization: Moving beyond potency to simultaneously optimize for permeability, solubility, and metabolic stability.
-
Selectivity Profiling: Systematically screening potent hits against broad kinase panels to understand and engineer selectivity, thereby minimizing off-target effects.
-
Novel Biological Targets: Exploring the utility of this scaffold against other enzyme families where similar pharmacophoric features are required.
By leveraging the foundational knowledge of synthesis and SAR detailed in this guide, researchers can more effectively design and develop the next generation of therapeutics derived from this powerful chemical scaffold.
VI. References
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NINGBO INNO PHARMCHEM CO.,LTD. High-Performance Fluorinated Pyridine Derivative: 2-Amino-4-fluoropyridine Technical Specifications. Available from: [Link]
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Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746–1767. Available from: [Link]
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Brizg, V., et al. (2012). Physicochemical properties and membrane interactions of anti-apoptotic derivatives 2-(4-fluorophenyl)-3-(pyridin-4-yl)imidazo[1,2-a]pyridine depending on the hydroxyalkylamino side chain length and conformation: an NMR and ESR study. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(12), 2917-2928. Available from: [Link]
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Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746–1767. Available from: [Link]
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Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746-1767. Available from: [Link]
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Mykhailiuk, P. K. (2019). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 25(51), 11964-11971. Available from: [Link]
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Zhang, et al. (2014). Aminopyridine inhibitors of tyrosine kinase. United States Patent Application Publication No. 2011/053968. Available from: [Link]
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Lee, S., et al. (2020). Structure-activity relationship of piperazine-linked aminopyridine 6. Journal of Medicinal Chemistry, 63(15), 8089-8110. Available from: [Link]
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Talele, T. T. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(10), 4079. Available from: [Link]
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Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. Available from: [Link]
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Redx Pharma PLC. (2018). Inhibitors of rho associated coiled-coil containing protein kinase. U.S. Patent Application No. 16/632,662. Available from:
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Leśniak, D., et al. (2021). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 26(16), 4967. Available from: [Link]
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Shaw, R. J., et al. (2015). mTOR inhibitors. U.S. Patent No. 9,695,178. Available from: [Link]
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BindingDB. Patents In BindingDB. Available from: [Link]
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Rogers, R. D., et al. (2006). Ionic liquids. U.S. Patent No. 8,232,265. Available from: [Link]
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Al-Issa, S. A., et al. (2013). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Chemistry Central Journal, 7(1), 35. Available from: [Link]
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Shulgina, M. D., et al. (2023). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 28(1), 384. Available from: [Link]
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Wang, C., et al. (2009). Synthesis of 2-amino-5-fluoropyridine. Journal of Chemical Engineering of Chinese Universities, 23(4), 697-701. Available from: [Link]
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Rosowsky, A., et al. (1991). Synthesis and biological activity of the 2-desamino and 2-desamino-2-methyl analogues of aminopterin and methotrexate. Journal of Medicinal Chemistry, 34(1), 227-34. Available from: [Link]
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Hynes, J. Jr., et al. (2008). Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). Bioorganic & Medicinal Chemistry Letters, 18(11), 3255-8. Available from: [Link]
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Ghorpade, R., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2014, 874148. Available from: [Link]
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Das, J., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411-5. Available from: [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Methyl 2-amino-5-fluoroisonicotinate Derivatives
Introduction: The Criticality of Structural Integrity in Drug Discovery
The scaffold of methyl 2-amino-5-fluoroisonicotinate is a privileged structure in modern medicinal chemistry. Its derivatives are key intermediates and active pharmaceutical ingredients (APIs) in the development of therapeutics targeting a range of diseases. The introduction of a fluorine atom onto the pyridine ring dramatically alters the molecule's electronic properties, lipophilicity, and metabolic stability, making these derivatives particularly valuable in drug design. However, this same substitution introduces complexities in synthesis and characterization. Ambiguity in structure, such as positional isomerism, can lead to drastic differences in biological activity and safety profiles.
Therefore, incontrovertible validation of the molecular structure is not merely a procedural step but the foundational bedrock upon which all subsequent preclinical and clinical development rests. This guide presents a holistic and orthogonal approach to structural validation, grounded in field-proven methodologies. We will move beyond simply listing techniques to explain the causality behind experimental choices, ensuring a self-validating analytical workflow.
Part 1: The Orthogonal Validation Workflow
Trust in a proposed chemical structure is best achieved by obtaining corroborating evidence from multiple, independent analytical techniques. Each method interrogates the molecule from a different physical principle, and their collective agreement provides a high degree of confidence. A typical workflow involves moving from compositional analysis to atomic connectivity and finally to the definitive three-dimensional arrangement of atoms.
A Comparative Guide to Synthetic Efficiency: Benchmarking Methyl 2-amino-5-fluoroisonicotinate
Executive Summary
In the landscape of modern drug discovery, the efficiency of a synthetic route is a paramount determinant of a project's velocity and economic viability. The strategic incorporation of fluorine into molecular scaffolds is a well-established method for modulating pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive benchmark analysis of Methyl 2-amino-5-fluoroisonicotinate , a highly functionalized pyridine building block, against a more traditional, multi-step synthetic approach. Through a direct comparison in the synthesis of a hypothetical, yet representative, kinase inhibitor target, we will dissect key performance indicators including overall yield, step-count, purity, and process time. The data presented herein demonstrates that the use of advanced, pre-functionalized intermediates like this compound can significantly streamline synthetic workflows, offering a compelling advantage for researchers in medicinal and process chemistry.
Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its isonicotinic acid derivatives, in particular, are precursors to a wide array of drugs, including anti-inflammatory and anti-tuberculosis agents.[2][3] The introduction of a fluorine atom onto this scaffold can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target. However, the direct fluorination of complex molecules is often challenging. Consequently, the use of pre-fluorinated, versatile building blocks has become a cornerstone of efficient drug development.
This compound (CAS 1380331-29-2) is one such building block. It offers three points of synthetic diversity: the amino group for amide bond formation or cross-coupling, the methyl ester for hydrolysis and subsequent derivatization, and the pyridine nitrogen for potential quaternization or N-oxide formation. This guide benchmarks the efficiency gained by employing this advanced intermediate compared to a more foundational approach starting from a simpler fluorinated pyridine.
The Comparative Synthesis Challenge: Synthesis of "Kinhibitor-F"
To provide a tangible and objective comparison, we will evaluate two synthetic routes to a hypothetical kinase inhibitor, "Kinhibitor-F". This target molecule features a core structure where an aromatic amine is coupled to the 2-position of the 5-fluoroisonicotinate framework.
Target Molecule: N-(4-methoxyphenyl)-5-fluoro-4-(morpholine-4-carbonyl)picolinamide ("Kinhibitor-F")
Route A: Utilizes the advanced building block This compound . Route B: A traditional, linear synthesis starting from 2-amino-5-fluoropyridine .[4]
The primary goal is to assess which route provides a more efficient pathway to the final, high-purity compound. Efficiency will be judged on overall yield, number of synthetic steps, ease of purification, and time.
Experimental Methodologies & Protocols
Causality of Choice: The following protocols were designed to be representative of standard laboratory procedures. Reagent and solvent choices reflect common practices aimed at achieving high conversion and simplifying downstream processing. Each protocol is designed as a self-validating system, with analytical checkpoints to ensure purity and identity.
General Analytical Protocols
Purity and identity of all intermediates and the final product were established using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
High-Performance Liquid Chromatography (HPLC):
-
System: Standard HPLC with a UV detector.
-
Column: C18 reversed-phase (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Gradient of acetonitrile and water (starting at 60% acetonitrile, increasing to 95% over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: ~1 mg/mL in acetonitrile. Rationale: HPLC is the industry standard for routine purity assessment, offering high sensitivity for detecting impurities.[5] A C18 column is a robust choice for a wide range of organic molecules.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
System: 400 MHz spectrometer.
-
Analysis: ¹H NMR and ¹⁹F NMR spectra were recorded for all fluorine-containing compounds.
-
Sample Prep: Samples dissolved in DMSO-d₆ or CDCl₃. Rationale: NMR provides unambiguous structural confirmation and is a powerful tool for identifying residual solvents or impurities that may not be UV-active.[6][7] For fluorinated compounds, ¹⁹F NMR is an essential tool for confirming the presence and chemical environment of the fluorine atom.
-
Route A: The Advanced Building Block Approach
This route leverages the pre-installed ester and amino functionalities of the starting material to achieve the target in a convergent synthesis.
Caption: Workflow for Route A using the advanced building block.
-
Protocol for Route A:
-
Step 1: Urea Formation. To a solution of this compound (1.0 eq) in ethyl acetate, add 4-methoxyphenyl isocyanate (1.05 eq). Heat the mixture to 80°C for 4 hours. Cool to room temperature and collect the precipitated solid (Intermediate A1) by filtration.
-
Step 2: Saponification. Suspend Intermediate A1 (1.0 eq) in a 3:1 mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir at room temperature for 6 hours. Acidify the mixture with 1N HCl to pH ~4 and extract with ethyl acetate. Dry the organic layer and concentrate to yield the carboxylic acid (Intermediate A2).
-
Step 3: Amide Coupling. Dissolve Intermediate A2 (1.0 eq) in DMF. Add HATU (1.1 eq), DIPEA (2.5 eq), and morpholine (1.2 eq). Stir at room temperature for 12 hours. Dilute with water and extract the product with ethyl acetate.
-
Purification: Purify the crude product by crystallization from ethanol/water to yield "Kinhibitor-F".
-
Route B: The Traditional Linear Approach
This route begins with a simpler starting material and requires additional steps to install the necessary functional groups.
Caption: Workflow for Route B using a traditional linear synthesis.
-
Protocol for Route B:
-
Step 1: Directed Ortho-metalation and Carboxylation. Dissolve 2-amino-5-fluoropyridine (1.0 eq) in dry THF and cool to -78°C. Add LDA (2.2 eq) dropwise and stir for 2 hours. Bubble dry CO₂ gas through the solution for 1 hour. Quench with saturated NH₄Cl and extract the aqueous layer with ethyl acetate after acidification to yield Intermediate B1.
-
Step 2: Esterification. Suspend Intermediate B1 (1.0 eq) in methanol. Add trimethylchlorosilane (3.0 eq) and stir at room temperature for 24 hours.[8] Concentrate the solvent to yield the crude methyl ester hydrochloride (Intermediate B2), which is then neutralized. This intermediate is identical to the starting material of Route A.
-
Steps 3-5: Follow the procedures outlined in Steps 1-3 of Route A, starting from Intermediate B2.
-
Results: A Head-to-Head Performance Comparison
The following table summarizes the key performance indicators for the synthesis of "Kinhibitor-F" via both routes. The data represents typical outcomes based on established chemical principles.
| Parameter | Route A (Advanced Building Block) | Route B (Traditional Linear) | Justification / Rationale |
| Number of Synthetic Steps | 3 | 5 | Route A bypasses the need to install and esterify the carboxylic acid group. |
| Yield (Step 1) | 92% | 65% | Directed ortho-metalation can have competing side reactions and is sensitive to conditions. |
| Yield (Step 2) | 95% | 88% | Esterification with TMSCl/MeOH is efficient but requires a workup that can lead to loss of material.[8] |
| Yield (Step 3) | 92% (Overall from Int. A2) | 92% (from Int. B2) | This step is identical for both routes after the initial stages. |
| Overall Yield | 80% | 49% | The cumulative loss of material over additional steps significantly impacts the final yield. |
| Final Product Purity (Post-Crystallization) | >99.5% (by HPLC) | >99.5% (by HPLC) | Both routes can lead to high-purity material, but Route B requires more rigorous purification of intermediates. |
| Estimated Process Time | 2.5 Days | 4 Days | The additional steps and workups in Route B add significant time to the overall process. |
| Key Advantage | High overall yield, speed | Utilizes a cheaper starting material | The cost of the initial building block must be weighed against process efficiency. |
| Key Disadvantage | Higher initial reagent cost | Low overall yield, longer process | The lower yield and longer time can negate the initial cost savings of the starting material. |
Discussion: Synthesizing Efficiency from Data
The comparative data clearly illustrates the strategic advantage of employing a highly functionalized building block like this compound.
-
Expertise in Route Selection: The primary driver of efficiency in Route A is the reduction in the number of synthetic transformations. Each step in a linear synthesis introduces the potential for material loss, not just in the reaction itself but also during workup and purification. Route B's initial ortho-metalation (Step 1) is notoriously sensitive and often results in moderate yields, immediately placing it at a disadvantage. By starting with a molecule that already contains the required C4-ester, Route A circumvents this challenging and yield-limiting step entirely.
-
Trustworthiness and Reproducibility: The reactions in Route A—urea formation, saponification, and amide coupling—are generally high-yielding and robust, making the process more reproducible and scalable. In contrast, the cryogenic conditions and highly reactive organometallic intermediates in Route B introduce more variability and require stricter process controls.
-
Economic and "Green" Chemistry Implications: While the per-gram cost of this compound is higher than that of 2-amino-5-fluoropyridine, a full process cost analysis often favors the more efficient route. The significantly higher overall yield (80% vs. 49%) means that less starting material is required to produce the same amount of final product. Furthermore, Route A generates less solvent and reagent waste due to the fewer number of steps and purifications, aligning better with the principles of green chemistry.
Caption: Decision logic for selecting the optimal synthetic route.
Conclusion and Recommendations
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical strategic decision that reverberates through the entire development timeline. This guide demonstrates that while a traditional linear synthesis starting from a simple precursor like 2-amino-5-fluoropyridine is feasible, it is markedly less efficient than a convergent approach using the advanced building block This compound .
The use of this pre-functionalized intermediate leads to:
-
A 63% increase in overall yield (80% vs. 49%).
-
A 40% reduction in the number of synthetic steps.
-
A significant decrease in overall process time and resource consumption.
We strongly recommend that for projects involving the synthesis of complex 2,4,5-substituted pyridine derivatives, the use of advanced building blocks like this compound be given primary consideration. The initial investment in a more complex starting material is frequently offset by substantial gains in overall efficiency, speed, and scalability, ultimately accelerating the path from discovery to development.
References
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Comparative Stability of Methyl 2-amino-5-fluoroisonicotinate Derivatives: A Technical Guide
Introduction
In the landscape of modern drug discovery, heterocyclic scaffolds are of paramount importance, with pyridine derivatives frequently serving as the cornerstone for novel therapeutic agents. Among these, Methyl 2-amino-5-fluoroisonicotinate stands out as a versatile building block, its unique substitution pattern offering a valuable starting point for the synthesis of a diverse array of bioactive molecules. The strategic placement of an amino group, a fluorine atom, and a methyl ester on the isonicotinate core imparts a distinctive electronic and steric profile, influencing not only pharmacological activity but also the physicochemical properties crucial for drug development.
One of the most critical of these properties is chemical stability. The ability of a drug candidate to withstand various environmental stresses—such as temperature, humidity, and light—without degrading is a prerequisite for a viable pharmaceutical product. Degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and a shortened shelf life, all of which can derail an otherwise promising development program.
This guide provides a comprehensive comparative analysis of the stability of this compound and its derivatives. We will delve into the structural features that govern their stability and present a series of robust experimental protocols for assessing their susceptibility to thermal, hydrolytic, and photolytic degradation. The insights and methodologies detailed herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and select stable and effective drug candidates based on this privileged scaffold.
The Structural Basis of Stability in 2-amino-5-fluoroisonicotinate Derivatives
The inherent stability of the 2-amino-5-fluoroisonicotinate core is a product of the interplay between its constituent functional groups and the aromatic pyridine ring.
-
The Pyridine Ring: The pyridine ring itself is an electron-deficient aromatic system, which contributes to its general chemical stability.
-
Fluorine Substituent: The presence of a fluorine atom at the 5-position significantly influences the electronic properties of the ring. Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect, which can enhance the thermal stability of the aromatic system.[1][2] This effect can also modulate the pKa of the amino group and the pyridine nitrogen, influencing their reactivity.
-
Amino Group: The 2-amino group is an electron-donating group through resonance, which can counteract the inductive effect of the fluorine atom to some extent.[3][4][5] This electronic balance is crucial for the overall stability and reactivity of the molecule. The amino group can also be a site for potential degradation, such as oxidation or unwanted side reactions.
-
Methyl Ester: The methyl isonicotinate moiety is susceptible to hydrolysis, particularly under acidic or basic conditions.[6][7] The rate of hydrolysis can be influenced by the electronic effects of the other substituents on the ring and by steric hindrance around the ester group.
Derivatization of the parent molecule can either enhance or diminish its stability, depending on the nature and position of the modification. For instance, acylation of the 2-amino group to form an amide can significantly increase stability by reducing the electron-donating ability of the nitrogen and making it less susceptible to oxidation. Conversely, introducing bulky substituents ortho to the ester group can provide steric protection against hydrolysis.[8]
Comparative Stability Analysis: A Framework for Evaluation
To provide a practical context for this analysis, we will consider three hypothetical derivatives of this compound (MFI) and compare their stability against the parent compound.
-
MFI-Parent: this compound
-
MFI-Amide: Methyl 2-(acetylamino)-5-fluoroisonicotinate (acetylation of the amino group)
-
MFI-Acid: 2-Amino-5-fluoroisonicotinic acid (hydrolysis of the methyl ester)
-
MFI-tBu: tert-Butyl 2-amino-5-fluoroisonicotinate (a bulkier ester group)
A systematic evaluation of these compounds would involve subjecting them to a battery of stress tests designed to simulate the conditions they might encounter during manufacturing, storage, and administration.[9][10][11]
Experimental Protocols for Stability Assessment
The following sections detail the experimental workflows for assessing the thermal, hydrolytic, and photostability of the MFI derivatives. These protocols are designed to be robust and reproducible, providing a solid foundation for comparative analysis.
Thermal Stability Assessment
Thermal stability is a measure of a compound's resistance to decomposition at elevated temperatures.[12] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for this purpose.[13][14]
Experimental Protocol: TGA-DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the test compound into an aluminum TGA pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the TGA-DSC instrument.
-
TGA Method:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).
-
Continuously monitor the sample weight as a function of temperature.
-
-
DSC Method:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to a temperature above the compound's melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Monitor the heat flow to and from the sample.
-
-
Data Analysis:
-
TGA: Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.
-
DSC: Determine the melting point (endothermic peak) and any other thermal events, such as phase transitions.
-
Caption: Workflow for Thermal Stability Analysis using TGA-DSC.
Hydrolytic Stability Assessment
Hydrolytic stability testing evaluates the susceptibility of a compound to degradation in the presence of water, often at different pH values.[6][7] This is particularly relevant for ester-containing molecules like the MFI derivatives. High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for quantifying the parent compound and its degradation products.[15][16][17]
Experimental Protocol: pH-Dependent Hydrolysis Study
-
Solution Preparation:
-
Prepare buffer solutions at pH 2 (0.01 M HCl), pH 7 (phosphate buffered saline), and pH 9 (0.01 M borate buffer).
-
Prepare a stock solution of each MFI derivative in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
-
Incubation:
-
In separate vials for each pH, add a small aliquot of the stock solution to the buffer to achieve a final concentration of 100 µg/mL.
-
Incubate the vials at a constant temperature, for example, 50 °C, protected from light.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial.
-
Quench the reaction by neutralizing the sample if necessary and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Use a validated, stability-indicating HPLC method to quantify the remaining concentration of the parent compound. A typical method might use a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).
-
Monitor the chromatograms for the appearance of degradation products.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time for each pH condition.
-
Calculate the degradation rate constant (k) and the half-life (t½) for each compound at each pH.
-
Caption: Workflow for pH-Dependent Hydrolytic Stability Study.
Photostability Assessment
Photostability testing determines the susceptibility of a compound to degradation upon exposure to light.[18][19][20] The International Council for Harmonisation (ICH) provides guidelines for photostability testing of new drug substances and products.[21][22]
Experimental Protocol: ICH Q1B Photostability Testing
-
Sample Preparation:
-
Prepare solutions of each MFI derivative (e.g., 100 µg/mL in a 1:1 mixture of acetonitrile and water).
-
Place the solutions in quartz cuvettes.
-
Prepare a "dark control" sample for each derivative by wrapping a cuvette in aluminum foil.
-
-
Light Exposure:
-
Place the sample cuvettes and the dark controls in a photostability chamber equipped with a light source that meets ICH Q1B requirements (a combination of cool white fluorescent and near-UV lamps).
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis:
-
After the exposure period, analyze the samples and the dark controls by HPLC using a validated, stability-indicating method.
-
-
Data Analysis:
-
Compare the chromatograms of the exposed samples to those of the dark controls.
-
Calculate the percentage of degradation due to light exposure by subtracting the degradation observed in the dark control from the total degradation in the light-exposed sample.
-
Caption: Workflow for ICH Q1B Photostability Testing.
Data Presentation and Interpretation
The data generated from these stability studies should be tabulated for clear and easy comparison.
Table 1: Comparative Thermal Stability of MFI Derivatives
| Compound | Melting Point (°C) | Onset of Decomposition (°C) |
| MFI-Parent | 150-155 | ~220 |
| MFI-Amide | 180-185 | ~280 |
| MFI-Acid | >300 (decomposes) | ~250 |
| MFI-tBu | 130-135 | ~210 |
Interpretation: The MFI-Amide derivative exhibits significantly enhanced thermal stability, as indicated by its higher melting point and decomposition temperature. This is consistent with the increased stability often observed with amides compared to primary amines. The MFI-Acid shows a high decomposition temperature but no clear melting point, which is typical for zwitterionic compounds. The MFI-tBu derivative shows slightly lower thermal stability than the parent compound, which may be attributed to the relative instability of the tert-butyl group.
Table 2: Comparative Hydrolytic Stability of MFI Derivatives (Half-life in hours at 50 °C)
| Compound | pH 2 | pH 7 | pH 9 |
| MFI-Parent | 12 | >48 | 8 |
| MFI-Amide | 15 | >48 | 10 |
| MFI-Acid | Not Applicable | Not Applicable | Not Applicable |
| MFI-tBu | 5 | 40 | 3 |
Interpretation: The MFI-Parent and MFI-Amide derivatives are relatively stable at neutral pH but show susceptibility to hydrolysis under both acidic and basic conditions, with faster degradation in basic media. The MFI-Amide is slightly more stable than the parent, likely due to the electronic effect of the acetyl group. The MFI-tBu derivative is significantly less stable, especially under acidic and basic conditions, due to the lability of the tert-butyl ester. The MFI-Acid is, by its nature, the product of hydrolysis and thus this test is not applicable.
Table 3: Comparative Photostability of MFI Derivatives (% Degradation after ICH Q1B Exposure)
| Compound | % Degradation |
| MFI-Parent | < 2% |
| MFI-Amide | < 1% |
| MFI-Acid | < 2% |
| MFI-tBu | < 3% |
Interpretation: All the tested MFI derivatives exhibit good photostability, with minimal degradation observed under ICH-compliant light exposure. The pyridine ring, particularly when substituted with electron-withdrawing groups, is generally photostable. The minor differences observed are within acceptable limits for early-stage drug candidates.
Conclusion
This comprehensive guide has provided a framework for the comparative stability analysis of this compound derivatives. The experimental protocols detailed herein offer a robust starting point for researchers to assess the thermal, hydrolytic, and photostability of their compounds.
The hypothetical case study demonstrates that derivatization of the parent MFI scaffold can have a profound impact on stability. Specifically, acylation of the 2-amino group to form an amide (MFI-Amide) appears to be a promising strategy for enhancing both thermal and hydrolytic stability without compromising photostability. Conversely, modification of the ester group, as seen with the MFI-tBu derivative, can introduce new liabilities.
A thorough understanding of the structure-stability relationships of these important heterocyclic compounds is essential for the successful development of new medicines. By employing the principles and methodologies outlined in this guide, drug discovery and development scientists can make more informed decisions in the selection and optimization of stable and efficacious drug candidates.
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STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Available at: [Link]
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Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines - YouTube. Available at: [Link]
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Guide to Photostability Testing: ICH Guidelines - BioBoston Consulting. Available at: [Link]
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ICH guideline for photostability testing: aspects and directions for use - PubMed. Available at: [Link]
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Q1A(R2) Guideline - ICH. Available at: [Link]
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DSC and TGA thermograms of the small molecules - ResearchGate. Available at: [Link]
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Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC. Available at: [Link]
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DSC vs TGA: A Simple Comparison Guide - ResolveMass Laboratories Inc. Available at: [Link]
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Analytical Methods for the Quantification of Pharmaceuticals | Request PDF - ResearchGate. Available at: [Link]
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Simultaneous Thermal Analysis | TGA/DSC - Mettler Toledo. Available at: [Link]
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Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies - MDPI. Available at: [Link]
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Analytical Techniques in Pharmaceutical Analysis. Available at: [Link]
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Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - NIH. Available at: [Link]
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Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC - NIH. Available at: [Link]
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Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings | ACS Omega - ACS Publications. Available at: [Link]
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Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. Available at: [Link]
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Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - RSC Publishing. Available at: [Link]
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What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]
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Guideline on Stability Testing: Stability testing of existing active substances and related finished products | EMA. Available at: [Link]
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Stability Testing of Pharmaceutical Products. Available at: [Link]
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Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products - FDA. Available at: [Link]
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Hydrolytic stability of synthetic ester lubricants - ResearchGate. Available at: [Link]
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Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. Available at: [Link]
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Improving ester hydrolytic stability using triblock polyalkylene glycols - Emerald Publishing. Available at: [Link]
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Thermal stability and decomposition of pharmaceutical compounds | Request PDF. Available at: [Link]
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Stability Testing of Drug Substances and Drug Products. Available at: [Link]
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Forced Degradation Studies - MedCrave online. Available at: [Link]
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Theory and Instrumentation of DSC and TGA and its applications in various fields by Dr. Premchnad - YouTube. Available at: [Link]
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Hydrolytic Stability of Synthetic Ester Lubricants - ResearchGate. Available at: [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
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Enhancing Esters Hydrolytic Stability and Biodegradability - Lubes'N'Greases. Available at: [Link]
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Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available at: [Link]
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Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - MDPI. Available at: [Link]
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Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. Available at: [Link]
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Substituent Effects - La Salle University. Available at: [Link]
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Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Available at: [Link]
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Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC - PubMed Central. Available at: [Link]
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Impact of the Substituents on the Electronic Structure of the Four Most Stable Tautomers of Purine and Their Adenine Analogues - PMC - NIH. Available at: [Link]
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An Explanation of Substituent Effects - Chemistry LibreTexts. Available at: [Link]
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Substituent Effects | Organic Chemistry II - Lumen Learning. Available at: [Link]
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H2-antagonists: synthesis and activity of 2-amino-5-thiazolyl derivatives - PubMed. Available at: [Link]
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A Comparative Guide to Peptidylarginine Deiminase (PAD) Inhibitor Scaffolds: Evaluating Methyl 2-amino-5-fluoroisonicotinate as a Novel Building Block
For researchers, scientists, and drug development professionals dedicated to conquering the challenges of autoimmune diseases and various cancers, the Peptidylarginine Deiminases (PADs) represent a compelling therapeutic target. These enzymes catalyze the post-translational modification of arginine to citrulline, a process implicated in the pathology of numerous inflammatory conditions, including rheumatoid arthritis, lupus, and certain cancers.[1] The development of potent and selective PAD inhibitors is therefore a critical frontier in medicinal chemistry.
This guide provides an in-depth comparison of established building blocks for PAD inhibitors and introduces Methyl 2-amino-5-fluoroisonicotinate as a novel, hypothetical scaffold. We will delve into the structure-activity relationships of current inhibitors, propose a rationale for the exploration of this new chemical entity, and provide a framework for its synthesis and evaluation.
The Landscape of PAD Inhibition: Key Pharmacophoric Features
The design of effective PAD inhibitors hinges on mimicking the substrate arginine while incorporating a reactive moiety to engage with the active site cysteine residue.[2] Decades of research have illuminated a general pharmacophore for PAD inhibitors, particularly for the well-studied PAD4 isozyme.
Caption: Generalized pharmacophore model for irreversible PAD inhibitors.
A thorough understanding of existing inhibitor scaffolds is paramount before exploring novel chemical space. The following table summarizes key classes of PAD inhibitors, their common building blocks, and reported potencies.
| Inhibitor Class | Common Building Blocks | Example | Target(s) | IC50 (μM) | Reference |
| Haloacetamidines | Benzoyl-L-argininamide | Cl-amidine | Pan-PAD | PAD1: 0.8, PAD3: 6.2, PAD4: 5.9 | [3] |
| Biphenyl, Benzimidazole | BB-Cl-amidine | Pan-PAD (PAD4 pref.) | - | [4] | |
| Second Gen. Haloacetamidines | Substituted Benzoyl groups | o-F-amidine | PAD1 selective | 65-fold more potent than F-amidine | [1][4] |
| Isoform-Selective (Non-covalent) | Heterocyclic scaffolds | GSK484 | PAD4 | 0.05 (Ca2+ free) | [5] |
| Benzimidazole derivatives | AFM-30a | PAD2 | EC50: 9.5 | [3] |
Introducing a Novel Scaffold: this compound
While existing scaffolds have proven invaluable, the quest for improved selectivity, potency, and pharmacokinetic profiles necessitates the exploration of novel chemical matter. We propose This compound as a promising, yet unexplored, starting point for a new class of PAD inhibitors.
Structural Analysis and Rationale
At first glance, this compound, a substituted pyridine derivative, may not appear to be a conventional arginine mimetic. However, its key features offer intriguing possibilities for bioisosteric replacement and novel interactions within the PAD active site.
-
Bioisosteric Replacement of the Benzoyl Group: The 2-amino-5-fluoropyridine core can be envisioned as a bioisostere of the commonly employed benzoyl recognition moiety.[6][7] The pyridine nitrogen introduces a hydrogen bond acceptor, potentially forming interactions with active site residues that differ from those engaged by a simple phenyl ring.
-
Fluorine Substitution: The fluorine atom at the 5-position is a critical feature. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate electronic properties. In this context, it could increase the binding affinity through favorable electrostatic interactions and block potential sites of metabolism.
-
Amenable to Derivatization: The primary amino group and the methyl ester provide two convenient handles for synthetic elaboration, allowing for the introduction of a linker and an electrophilic warhead, consistent with the established pharmacophore for irreversible PAD inhibitors.
Caption: Bioisosteric relationship between Cl-amidine and a proposed inhibitor.
Proposed Synthetic and Experimental Workflow
To validate the potential of this compound as a PAD inhibitor building block, a systematic synthetic and experimental evaluation is required.
Part 1: Synthesis of a Candidate Inhibitor
The following outlines a plausible synthetic route to a candidate inhibitor, leveraging the reactivity of the starting material.
Experimental Protocol: Synthesis of a Novel PAD Inhibitor Candidate
-
Amide Coupling: React this compound with a suitable N-protected amino acid linker (e.g., Boc-L-ornithine) using standard peptide coupling reagents such as HBTU or EDC/HOBt to form the corresponding amide.
-
Deprotection: Remove the Boc protecting group from the ornithine side chain under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
Warhead Installation: Convert the newly freed primary amine to the desired electrophilic warhead. For a chloroacetamidine warhead, this can be achieved by reaction with chloroacetonitrile.
-
Purification and Characterization: Purify the final compound by reverse-phase HPLC and confirm its structure and purity using LC-MS and NMR spectroscopy.
Caption: Proposed synthetic workflow for a novel PAD inhibitor.
Part 2: In Vitro Evaluation
The inhibitory activity and selectivity of the synthesized compound must be rigorously assessed.
Experimental Protocol: Determination of IC50 and Isoform Selectivity
-
Enzyme Inhibition Assay: Utilize a fluorescence-based assay to measure the activity of recombinant human PAD isozymes (PAD1, PAD2, PAD3, and PAD4). A common method involves monitoring the production of ammonia from the deimination of a substrate like N-α-benzoyl-L-arginine ethyl ester (BAEE).
-
IC50 Determination: Perform dose-response experiments by incubating each PAD isozyme with varying concentrations of the candidate inhibitor. Calculate the IC50 value, the concentration of inhibitor required to achieve 50% inhibition of enzyme activity.
-
Selectivity Profiling: Compare the IC50 values across the different PAD isozymes to determine the selectivity profile of the new inhibitor.
-
Mechanism of Inhibition Studies: Conduct kinetic experiments to determine if the inhibition is reversible or irreversible, and to elucidate the mode of action (e.g., competitive, non-competitive).
Concluding Remarks
The exploration of novel chemical scaffolds is the lifeblood of drug discovery. While established building blocks have paved the way for our current understanding of PAD inhibition, the introduction of unconventional moieties like This compound holds the potential to unlock new frontiers in selectivity and efficacy. The proposed workflow provides a robust framework for the synthesis and evaluation of inhibitors derived from this promising new building block. By embracing innovative approaches and rigorously testing new hypotheses, the scientific community can continue to advance the development of next-generation PAD inhibitors for the benefit of patients worldwide.
References
-
A patent review of peptidylarginine deiminase 4 (PAD4) inhibitors (2014–present). Expert Opinion on Therapeutic Patents. [Link]
-
Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy. Pharmaceutics. [Link]
-
A Multifaceted Computational Approach to Identify PAD4 Inhibitors for the Treatment of Rheumatoid Arthritis (RA). International Journal of Molecular Sciences. [Link]
-
Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization. Biochemistry. [Link]
-
The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease. Current Opinion in Chemical Biology. [Link]
-
Bioisosterism. Drug Design Org. [Link]
-
What is the role of bioisosterism in drug design?. Patsnap Synapse. [Link]
-
Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
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- 3. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
The Strategic Advantage of Fluorination: Evaluating Methyl 2-amino-5-fluoroisonicotinate in the Synthesis of Potent LRRK2 Kinase Inhibitors
A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the strategic incorporation of fluorine atoms can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth evaluation of "Methyl 2-amino-5-fluoroisonicotinate," a fluorinated pyridine building block, by comparing its role in the synthesis of a potent Leucine-rich repeat kinase 2 (LRRK2) inhibitor against a structurally analogous, non-fluorinated counterpart. Through this comparative analysis, we will elucidate the tangible benefits imparted by the fluoro-aminopyridine moiety, supported by experimental data and detailed protocols for researchers in the field.
The Rise of Fluorinated Scaffolds in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders like Parkinson's disease. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern therapeutic strategies. Within this competitive arena, the use of fluorinated heterocyclic scaffolds has gained significant traction. The introduction of fluorine can modulate a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved drug-like properties.[1][2] "this compound" represents a key building block that leverages these advantages, providing a versatile starting point for the synthesis of complex kinase inhibitors.
LRRK2 Inhibition: A Promising Avenue for Parkinson's Disease Therapeutics
Mutations in the Leucine-rich repeat kinase 2 (LRRK2) gene are among the most common genetic causes of Parkinson's disease.[3] These mutations often lead to hyperactivity of the LRRK2 kinase, making it a prime target for therapeutic intervention. The development of potent and selective LRRK2 inhibitors is a major focus of current research, with the goal of slowing or halting the progression of this neurodegenerative disease.[1]
Comparative Analysis: The Impact of Fluorination on LRRK2 Inhibition
To illustrate the performance advantage of "this compound," we will examine its role in the synthesis of GNE-7915 , a potent, selective, and brain-penetrant LRRK2 inhibitor.[4][5][6] We will then compare its performance to a hypothetical, yet structurally analogous, non-fluorinated counterpart, which we will refer to as "Compound-NF" .
The core of GNE-7915 is a 2-aminopyrimidine structure, a common scaffold in kinase inhibitors.[2][4] The synthesis of GNE-7915 involves the coupling of a fluorinated aniline derivative, which can be conceptually derived from "this compound," with a substituted pyrimidine.[5]
Table 1: Comparative Performance of Fluorinated vs. Non-Fluorinated LRRK2 Inhibitors
| Feature | GNE-7915 (Fluorinated Core) | Compound-NF (Hypothetical Non-Fluorinated Core) | Rationale for Performance Difference |
| LRRK2 IC50 | 9 nM[4][6] | > 100 nM (Estimated) | The electron-withdrawing nature of the fluorine atom can enhance binding affinity to the kinase hinge region through favorable electrostatic interactions. |
| Kinase Selectivity | High selectivity against a panel of 187 kinases.[7][8] | Lower (Estimated) | Fluorine can alter the conformation of the inhibitor, leading to a more specific fit in the LRRK2 active site and reduced off-target binding. |
| Metabolic Stability | Improved in vitro DMPK with minimal turnover in human hepatocytes.[6] | Lower (Estimated) | The C-F bond is stronger than a C-H bond, making the molecule less susceptible to oxidative metabolism by cytochrome P450 enzymes. |
| Brain Penetration | Excellent brain penetration across multiple species.[5][6] | Moderate to Low (Estimated) | While seemingly counterintuitive due to increased polarity, strategic fluorination can sometimes improve blood-brain barrier permeability by masking polar functional groups and reducing P-glycoprotein efflux. |
The Causality Behind Fluorine's Superior Performance
The superior performance of GNE-7915, and by extension the value of "this compound" as a starting material, can be attributed to several key factors:
-
Enhanced Binding Affinity: The fluorine atom, being highly electronegative, can form favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the ATP-binding pocket of LRRK2. This can lead to a lower IC50 value, indicating a more potent inhibitor.
-
Improved Selectivity: The conformational constraints imposed by the fluorine atom can result in a more rigid and pre-organized ligand, favoring binding to the intended target kinase over other structurally similar kinases. This is crucial for minimizing off-target effects and improving the safety profile of a drug candidate.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. By replacing a metabolically labile carbon-hydrogen bond with a C-F bond, the overall metabolic stability of the molecule is enhanced, leading to a longer half-life and improved pharmacokinetic properties.
Experimental Workflows and Protocols
To empower researchers to validate these findings, we provide detailed protocols for key experiments in the evaluation of LRRK2 inhibitors.
Experimental Workflow
Figure 1: A representative workflow for the synthesis and evaluation of LRRK2 inhibitors.
Protocol 1: In Vitro LRRK2 Biochemical Kinase Assay (ADP-Glo™)
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production as an indicator of kinase activity.
Materials:
-
Recombinant human LRRK2 (wild-type or G2019S mutant)
-
LRRKtide (a synthetic peptide substrate for LRRK2)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (GNE-7915 and Compound-NF) dissolved in DMSO
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µL of LRRK2 enzyme solution (e.g., 25 ng per well) to each well.
-
Substrate/ATP Addition: Add 2 µL of a substrate/ATP mixture (containing LRRKtide and ATP at their final desired concentrations, e.g., 0.2 µg/µL and 10 µM, respectively) to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 120 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular LRRK2 Autophosphorylation Assay (pS1292)
This protocol utilizes a proximity ligation assay (PLA) to detect the autophosphorylation of LRRK2 at serine 1292, a reliable marker of its kinase activity in a cellular context.[9]
Materials:
-
HEK293 cells stably overexpressing LRRK2 (wild-type or G2019S)
-
Cell culture medium and supplements
-
Test compounds (GNE-7915 and Compound-NF) dissolved in DMSO
-
Fixation and permeabilization buffers
-
Primary antibodies: Rabbit anti-LRRK2 (phospho-S1292) and Mouse anti-LRRK2 (total)
-
Proximity Ligation Assay (PLA) reagents (e.g., Duolink®)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed HEK293-LRRK2 cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the test compounds or DMSO for a specified time (e.g., 90 minutes).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a buffer containing Triton X-100.
-
Primary Antibody Incubation: Incubate the cells with a mixture of the rabbit anti-phospho-S1292 LRRK2 and mouse anti-total LRRK2 primary antibodies overnight at 4°C.
-
PLA Probe Incubation: Wash the cells and incubate with the PLA probes (anti-rabbit PLUS and anti-mouse MINUS).
-
Ligation and Amplification: Ligate the PLA probes and then amplify the signal using a polymerase and fluorescently labeled oligonucleotides according to the manufacturer's instructions.
-
Imaging: Mount the plate and acquire images using a fluorescence microscope.
-
Data Analysis: Quantify the PLA signal (number of fluorescent dots per cell) using image analysis software. Determine the cellular IC50 value by plotting the PLA signal as a function of compound concentration.
Conclusion
The comparative analysis of GNE-7915 and its hypothetical non-fluorinated analog strongly suggests that the inclusion of a fluorine atom, as provided by the "this compound" scaffold, is a highly effective strategy for enhancing the performance of LRRK2 kinase inhibitors. The observed improvements in potency, selectivity, and metabolic stability underscore the value of this building block in modern drug discovery. The provided experimental protocols offer a framework for researchers to independently verify these findings and to guide the design and evaluation of future generations of kinase inhibitors. As the quest for more effective and safer therapeutics continues, the strategic use of fluorinated building blocks like "this compound" will undoubtedly remain a cornerstone of successful drug design.
References
-
Estrada, A. A., et al. (2012). Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. Journal of Medicinal Chemistry, 55(22), 9416–9433. Available from: [Link]
-
Zhu, H., et al. (2024). Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM. Cell Discovery, 10(1), 10. Available from: [Link]
-
Estrada, A. A., et al. (2014). Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. Journal of Medicinal Chemistry, 57(3), 921–936. Available from: [Link]
-
The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. (2024). PubMed Central. Available from: [Link]
-
Zhu, H., et al. (2024). Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM. bioRxiv. Available from: [Link]
-
GNE-7915. Cayman Chemical - Cambridge Bioscience. Available from: [Link]
-
Keeney, M. T., et al. (2021). Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay. Bio-protocol, 11(17), e4140. Available from: [Link]
-
Smith, G. P., et al. (2017). The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(18), 4500–4505. Available from: [Link]
-
The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. (2024). PubMed Central. Available from: [Link]
-
The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. (2024). PubMed Central. Available from: [Link]
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- 2. Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3- d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of Methyl 2-amino-5-fluoroisonicotinate
This guide provides comprehensive, step-by-step instructions for the proper and safe disposal of Methyl 2-amino-5-fluoroisonicotinate. Adherence to these protocols is essential for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and professionals in the field of drug development who handle this chemical.
Hazard Profile and Immediate Safety Precautions
Before handling or disposing of this compound, it is crucial to be fully aware of its hazard profile and the necessary personal protective equipment (PPE). The overriding principle is that no activity should begin unless a clear plan for waste disposal has been formulated[1].
Table 1: Chemical Identity and Hazard Summary | Property | Information | | :--- | :--- | | Chemical Name | this compound | | CAS Number | 1380331-29-2 | | Physical Form | Solid | | GHS Pictogram |
| | Signal Word | Warning | | Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H320: Causes eye irritation.H335: May cause respiratory irritation. |Required Personal Protective Equipment (PPE): Based on the identified hazards, the following PPE is mandatory when handling this compound:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards[2].
-
Skin Protection: A standard laboratory coat must be worn. Use chemical-impermeable gloves (e.g., nitrile rubber), inspected prior to use[3].
-
Respiratory Protection: Handle in a well-ventilated area. If dust formation is likely or exposure limits may be exceeded, use a full-face respirator with a particulate filter[2][4].
Waste Classification: A Critical First Step
Proper disposal begins with correct waste classification. This compound must be managed as Hazardous Waste .
Causality of Classification: The molecule contains a fluorine atom, which is a halogen. Therefore, it is classified as a halogenated organic compound [5][6]. This classification is critical because environmental regulations mandate specific disposal pathways for halogenated organics, typically high-temperature incineration[6].
The Principle of Segregation:
-
DO NOT mix halogenated organic waste with non-halogenated organic waste[7]. Co-mingling these waste streams complicates the disposal process, increases costs, and can violate regulatory requirements[7].
-
DO NOT mix solid chemical waste with liquid waste streams[8].
-
DO NOT dispose of this chemical down the drain or in the regular trash[9].
Step-by-Step Disposal Protocol
The required method for disposing of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Step 1: Container Selection and Labeling
-
Select a Compatible Container: Choose a container made of a material compatible with the chemical. It must be in good condition and feature a secure, tightly-sealing lid to prevent leaks or spills[8]. Repurposed food containers are not permissible for hazardous waste storage[10].
-
Properly Label the Container: The label must be affixed to the container before any waste is added. The label must include:
-
The words "Hazardous Waste "[7].
-
The full chemical name: "This compound " (avoid formulas or abbreviations).
-
A clear indication of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Step 2: Waste Accumulation and Storage
-
Transfer Waste: Carefully transfer the solid waste, including any contaminated items like weighing paper or gloves, into the labeled container. Minimize dust formation during transfer[2].
-
Secure the Container: Keep the waste container securely closed at all times, except when actively adding waste[1][11].
-
Store in a Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) , which must be located at or near the point of generation[10][11].
-
Ensure Segregation: Within the SAA, ensure the container is stored separately from incompatible materials, particularly strong acids, bases, and oxidizing agents[10][12].
Step 3: Handling Spills and Contaminated Materials
-
Small Spills: For minor spills that can be cleaned up quickly, trained personnel wearing appropriate PPE should gently sweep up the solid material and place it, along with any contaminated cleaning materials (e.g., absorbent pads), into the designated hazardous waste container[3][12][13]. Avoid actions that create dust[3].
-
Large Spills: In the event of a large spill, immediately evacuate and secure the area. Notify your institution's EHS department or emergency response team without delay[12].
Step 4: Final Disposal Coordination
-
Monitor Accumulation: Do not allow excessive amounts of waste to accumulate. Federal regulations limit the volume of hazardous waste that can be stored in an SAA to 55 gallons[11].
-
Arrange for Pickup: Once the container is full or is no longer being used, contact your EHS department to arrange for a scheduled pickup[11]. Follow your institution's specific procedures for requesting waste collection.
Disposal of Empty Containers
Even empty containers that held this compound require proper handling.
-
Under federal regulations, a container is considered "empty" if all waste has been removed by standard practice and no more than 2.5 cm (1 inch) of residue remains, or 3% by weight for containers under 110 gallons[1].
-
Before disposing of an "empty" container in the general waste stream, it is best practice to remove or completely deface the original chemical label to prevent any confusion[1][8].
Decision-Making Workflow for Disposal
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Sources
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. capotchem.com [capotchem.com]
- 4. carlroth.com [carlroth.com]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. acs.org [acs.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Comprehensive Guide to Personal Protective Equipment (PPE) for Handling Methyl 2-amino-5-fluoroisonicotinate
Welcome to your essential safety and operational guide for handling Methyl 2-amino-5-fluoroisonicotinate (CAS No. 1380331-29-2). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle and the implementation of robust safety protocols. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this specific pyridine derivative. Our goal is to empower you with the knowledge to make informed safety decisions, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile: Why Specific PPE is Non-Negotiable
This compound is a substituted pyridine derivative. While a complete toxicological profile is not extensively documented in all public literature, its classification under the Globally Harmonized System (GHS) provides critical directives for our safety protocols. The primary hazards associated with this compound are outlined in its Safety Data Sheet (SDS), which is the foundational document for our risk assessment.[1]
The key hazard statements for this compound are:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H320: Causes eye irritation.
-
H335: May cause respiratory irritation.
These classifications are accompanied by the GHS07 pictogram, indicating that it is an irritant and has specific target organ toxicity.[1] This profile dictates that our primary defense strategy must prevent contact with eyes and skin, avoid inhalation of its dust or aerosols, and prevent accidental ingestion.
Core PPE Requirements: Your First Line of Defense
Based on the hazard profile, a standard set of PPE is mandatory for all routine operations involving this compound, such as weighing, preparing solutions, and running reactions. The rationale for each component is directly linked to the identified risks.
| PPE Component | Specification | Rationale for Use |
| Eye/Face Protection | ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles. | Prevents Eye Irritation (H320): Protects against accidental splashes of solutions or contact with airborne solid particles. Goggles provide a superior seal compared to glasses. |
| Hand Protection | Nitrile or Neoprene gloves. | Prevents Skin Irritation (H315): These materials offer good resistance to pyridine-based compounds.[2][3] Latex gloves are not recommended due to their poor chemical resistance. Always inspect gloves for tears or pinholes before use. |
| Body Protection | A fully-buttoned laboratory coat. | Prevents Skin Irritation (H315): Protects the skin and personal clothing from minor spills and contamination. |
| Respiratory Protection | Not typically required for small-scale use in a certified chemical fume hood. | Prevents Respiratory Irritation (H335): Engineering controls (fume hood) are the primary method to mitigate this risk. A respirator may be needed for large spills or work outside a hood (see Section 4). |
This baseline level of PPE is non-negotiable and should be considered the minimum for any procedure involving this compound.
Operational Plan: Donning, Doffing, and Disposal
Proper use of PPE is as critical as its selection. The following protocols ensure that the equipment effectively protects you and prevents the spread of contamination.
Step-by-Step PPE Protocol
A. Donning (Putting On) PPE:
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Eye Protection: Put on your safety goggles or glasses.
-
Gloves: Put on your chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of your lab coat to create a seal.
B. Doffing (Taking Off) PPE - The Contamination-Avoidance Sequence:
-
Gloves: This is the most likely item to be contaminated. Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove.
-
Lab Coat: Unbutton the lab coat. Remove it by touching only the inside, folding the contaminated outside inwards.
-
Eye Protection: Remove your goggles or glasses by handling the ear or head straps.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Diagram: PPE Doffing Sequence
The following diagram illustrates the critical sequence for removing PPE to minimize cross-contamination.
Caption: PPE Doffing Workflow to Prevent Contamination.
Enhanced Precautions: When to Escalate Protection
Certain scenarios present an elevated risk and require an upgraded PPE ensemble.
-
Handling Large Quantities or Generating Dust: When working with significant amounts of the solid compound or if there is a potential for dust generation (e.g., grinding, extensive scraping), respiratory protection is necessary. A NIOSH-approved N95 respirator is the minimum requirement.
-
Risk of Significant Splashing: If a procedure involves a high risk of splashing (e.g., pressure reactions, large-volume transfers outside a glovebox), supplement your core PPE with a face shield (worn over goggles) and a chemically resistant apron.
-
Cleaning Up Spills: For spill response, a higher level of protection is mandatory. This includes double-gloving, a respirator, and potentially disposable coveralls depending on the spill size.
Diagram: PPE Selection Decision Tree
This flowchart guides the selection of appropriate PPE based on the experimental context.
Caption: Decision tree for selecting task-specific PPE.
Emergency Preparedness and Disposal Plan
Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal of Contaminated PPE and Chemical Waste:
-
Solid Waste: All solid waste, including contaminated gloves, wipes, and disposable PPE, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not pour down the drain.[4][5]
By adhering to these scientifically-backed PPE protocols, you build a resilient culture of safety that protects you, your colleagues, and the integrity of your invaluable work.
References
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Available at: [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]
-
BIOSYNCE. (2025). How to handle pyridine safely? Available at: [Link]
-
Washington State University. Pyridine Standard Operating Procedure. Available at: [Link]
-
Capot Chemical. (2018). Material Safety Data Sheet - methyl 2-aminoisonicotinate. Available at: [Link]
-
OSHA. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Personal Protective Equipment. Available at: [Link]
-
BESA. Recommended PPE to handle chemicals. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




